molecular formula C12H25N3O2 B10779349 LM11A-31 CAS No. 102562-74-3

LM11A-31

货号: B10779349
CAS 编号: 102562-74-3
分子量: 243.35 g/mol
InChI 键: YNMUTYLWSRFTPX-QWRGUYRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a p75 neurotrophin receptor ligand;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUTYLWSRFTPX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595097
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243259-19-9, 102562-74-3
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LM-11A-31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

LM11A-31's Mechanism of Action in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM11A-31 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2] In the context of Alzheimer's disease (AD), where p75NTR signaling is often dysregulated and contributes to neurodegeneration, this compound acts as a crucial modulator. It selectively activates pro-survival signaling pathways while inhibiting degenerative cascades downstream of p75NTR.[2][3] Preclinical studies have demonstrated its efficacy in reducing key AD pathologies, including tau hyperphosphorylation, neuroinflammation, and synaptic loss, without directly altering amyloid-β (Aβ) levels.[2][3][4] A recent Phase 2a clinical trial (NCT03069014) has established its safety and tolerability in patients with mild to moderate AD and has shown promising effects on several cerebrospinal fluid (CSF) and imaging biomarkers.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its core pathways.

Core Mechanism of Action: Modulation of the p75 Neurotrophin Receptor

The primary molecular target of this compound is the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[2] In the AD brain, an increased ratio of pro-neurotrophins to mature neurotrophins leads to a shift in p75NTR signaling towards degenerative pathways, promoting synapse loss and apoptosis.[2] this compound binds to p75NTR, but not to the TrkA receptor, and modulates its signaling in a neuroprotective manner.[2][3] It competitively inhibits the binding of pro-neurotrophins, such as pro-Nerve Growth Factor (proNGF), thereby preventing the activation of apoptotic signaling.[8] Concurrently, it promotes p75NTR-mediated survival signaling.[2][3]

This dual action of inhibiting degenerative pathways and promoting survival pathways is central to the therapeutic potential of this compound in Alzheimer's disease.

Signaling Pathways Modulated by this compound

Preclinical studies have elucidated several key downstream signaling pathways affected by this compound's interaction with p75NTR:

  • Inhibition of Degenerative Pathways: this compound has been shown to block the Aβ-induced activation of several pro-degenerative kinases and transcription factors, including:

    • Glycogen synthase kinase 3β (GSK3β)[4][8]

    • Cyclin-dependent kinase 5 (cdk5)[4][8]

    • c-Jun N-terminal kinase (JNK)[4][8]

    • RhoA[9]

  • Activation of Survival Pathways: The compound activates pro-survival signaling cascades that are often compromised in the AD brain:

    • Akt (Protein kinase B)[4][8]

    • Nuclear factor kappa B (NF-κB)[8]

The following diagram illustrates the modulation of p75NTR signaling by this compound in the context of Alzheimer's disease pathology.

LM11A31_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_degenerative Degenerative Pathways cluster_survival Survival Pathways p75NTR p75NTR JNK JNK p75NTR->JNK RhoA RhoA p75NTR->RhoA GSK3b_cdk5 GSK3β / cdk5 p75NTR->GSK3b_cdk5 Akt Akt p75NTR->Akt NFkB NF-κB p75NTR->NFkB proNGF proNGF proNGF->p75NTR Binds & Activates Abeta Amyloid-β Oligomers Abeta->p75NTR Mediates Toxicity LM11A31 This compound LM11A31->p75NTR Binds & Modulates LM11A31->JNK Inhibits LM11A31->RhoA Inhibits LM11A31->GSK3b_cdk5 Inhibits LM11A31->Akt Activates LM11A31->NFkB Activates Apoptosis Apoptosis JNK->Apoptosis Neurite_degen Neurite Degeneration RhoA->Neurite_degen Tau_hyper Tau Hyperphosphorylation & Misfolding GSK3b_cdk5->Tau_hyper Neuronal_survival Neuronal Survival & Synaptic Resilience Akt->Neuronal_survival NFkB->Neuronal_survival

Caption: this compound modulates p75NTR signaling in Alzheimer's disease.

Effects on Alzheimer's Disease Pathophysiology

This compound's modulation of p75NTR signaling translates into several beneficial effects on the core pathologies of Alzheimer's disease.

Tau Pathology

In preclinical models, this compound has been shown to significantly reduce tau pathology. This includes inhibiting the hyperphosphorylation and aberrant folding of the tau protein.[4] In AβPPL/S transgenic mice, treatment with this compound resulted in a 42% decrease in the total area of dystrophic neurite clusters labeled with phosphorylated tau.[4] It also prevents Aβ-induced tau phosphorylation in vitro.[4]

Neuroinflammation

This compound has demonstrated anti-inflammatory effects in the brain. It has been observed to decrease the activation of microglia and attenuate reactive astrocytes in mouse models of AD.[1][4] This is further supported by clinical data showing a significant slowing of the increase in the glial activation marker YKL-40 in the CSF of patients treated with this compound.[6]

Synaptic and Neuronal Integrity

A key consequence of this compound's mechanism of action is the preservation of synaptic and neuronal structures. It reduces amyloid-induced and pathological tau-induced synapse loss.[5] Preclinical studies have shown that this compound mitigates neuritic degeneration and reverses cholinergic neurite dystrophy in mouse models of AD.[1][2][4][8] The Phase 2a clinical trial provided human evidence for these effects, with this compound treatment leading to a decrease in the CSF biomarkers for presynaptic (SNAP25) and postsynaptic (neurogranin) loss.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data in AD Mouse Models
ParameterMouse ModelTreatment DetailsOutcomeReference
Phospho-tau Dystrophic Neurite ClustersAβPPL/S50 mg/kg/day, oral gavage, 3 months42% decrease in total cluster area[4]
Survival RatePS19 (tauopathy model)50 mg/kg, oral gavage, 5 days/week for 3 monthsIncreased from 64% (vehicle) to 94%[3]
Spine Density LossAβPPL/S50 mg/kg/day, 3 monthsRescued ~42% loss[2]
Cognitive Deficits (Novel Object Recognition & Y-maze)AβPPL/S10 or 50 mg/kg/day, oral, 3 monthsDeficits prevented[2][3]
Table 2: Phase 2a Clinical Trial (NCT03069014) Biomarker Data
BiomarkerGroupMedian Annual Percent Change95% Confidence Intervalp-valueReference
CSF Aβ42This compound vs. Placebo-6.98%-14.22% to -1.45%Not specified[6]
CSF Aβ40This compound vs. Placebo-8.98%-17.60% to -1.29%Not specified[6]
CSF SNAP25This compound vs. Placebo-19.20%-32.19% to -1.47%0.10[6]
CSF Neurogranin (NG)This compound vs. PlaceboNot specifiedNot specified0.009[6]
CSF YKL-40This compound vs. Placebo-5.19%-14.80% to 2.49%0.040[6]
CSF sTREM2This compound vs. Placebo-4.29%-13.12% to 3.15%0.172[6]
CSF Neurofilament light (NfL)This compound vs. Placebo3.13%-8.64% to 16.31%Not significant[6]
Plasma p-tau217This compound vs. Placebo31% decreaseNot specified0.049[8]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Studies in AD Mouse Models

A generalized workflow for preclinical evaluation of this compound in transgenic mouse models of Alzheimer's disease is depicted below.

Preclinical_Workflow start Start: AD Transgenic Mice (e.g., AβPPL/S, Tg2576) treatment Randomized Treatment: - this compound (e.g., 50 mg/kg/day) - Vehicle Control start->treatment behavioral Behavioral Testing: - Morris Water Maze - Y-Maze - Novel Object Recognition treatment->behavioral During/After Treatment Period (e.g., 1-3 months) tissue Tissue Collection: - Brain Perfusion & Dissection behavioral->tissue immuno Immunohistochemistry: - p-tau staining - Microglia/Astrocyte markers - Cholinergic neuron markers tissue->immuno biochem Biochemical Analysis: - Western Blot (p-tau, total tau, synaptic proteins) - ELISA (Aβ levels) tissue->biochem end End: Data Analysis & Comparison immuno->end biochem->end

Caption: Generalized workflow for preclinical studies of this compound.

4.1.1. Morris Water Maze

  • Objective: To assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.

  • Procedure:

    • Acquisition Phase (e.g., 5 days): Mice are subjected to four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.

    • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are compared between this compound-treated and vehicle-treated groups.

4.1.2. Immunohistochemistry (IHC) for Phosphorylated Tau

  • Objective: To visualize and quantify the accumulation of hyperphosphorylated tau in brain tissue.

  • Procedure:

    • Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in sucrose (B13894) solution. Brains are then sectioned (e.g., 30-40 µm thick) using a cryostat.

    • Staining: Free-floating sections are permeabilized (e.g., with Triton X-100), blocked (e.g., with normal serum), and incubated with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).

    • Detection: Sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

    • Quantification: The area occupied by p-tau immunoreactivity (e.g., in dystrophic neurite clusters) is measured using image analysis software and compared between treatment groups.

4.1.3. Western Blotting

  • Objective: To quantify the levels of specific proteins (e.g., total tau, phosphorylated tau, synaptic proteins) in brain homogenates.

  • Procedure:

    • Protein Extraction: Brain tissue (e.g., hippocampus, cortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and incubated with primary antibodies against the proteins of interest (e.g., Tau-5 for total tau, AT8 for p-tau, synaptophysin for synaptic vesicles).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., actin or GAPDH).

Phase 2a Clinical Trial (NCT03069014)

The following diagram outlines the design of the Phase 2a clinical trial for this compound.

Clinical_Trial_Workflow screening Screening & Enrollment (n=242) Mild-to-Moderate AD randomization Randomization (1:1:1) screening->randomization placebo Placebo (twice daily) randomization->placebo dose1 This compound 200 mg (twice daily) randomization->dose1 dose2 This compound 400 mg (twice daily) randomization->dose2 treatment_period 26-Week Double-Blind Treatment Period placebo->treatment_period dose1->treatment_period dose2->treatment_period assessments Assessments: - Primary: Safety & Tolerability - Secondary/Exploratory:  - CSF Biomarkers (Aβ, tau, synaptic, glial)  - Brain Imaging (MRI, FDG-PET)  - Cognitive Tests treatment_period->assessments Baseline & Week 26 end End of Study: Data Analysis assessments->end

Caption: Workflow of the Phase 2a clinical trial of this compound.

  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter trial.[5][10]

  • Participants: 242 individuals with mild to moderate Alzheimer's disease, confirmed by CSF Aβ biomarkers.[5][6]

  • Intervention Arms:

    • Placebo (twice daily)

    • This compound 200 mg (twice daily)

    • This compound 400 mg (twice daily)

  • Primary Outcome: Safety and tolerability, assessed through clinical monitoring, electrophysiological tests, and laboratory tests.[6]

  • Exploratory Outcomes:

    • CSF Biomarkers: Aβ42, Aβ40, total tau, p-tau181, SNAP25, neurogranin, YKL-40, sTREM2.

    • Brain Imaging: Gray matter volume (MRI) and glucose metabolism (FDG-PET).[5]

    • Cognitive Assessments: While the study was not powered for cognitive endpoints, various cognitive tests were included.[6]

Conclusion and Future Directions

This compound represents a novel therapeutic approach for Alzheimer's disease by targeting the p75 neurotrophin receptor to promote neuronal resilience. Its mechanism of action, which involves inhibiting multiple degenerative pathways and enhancing survival signals, addresses several core aspects of AD pathology beyond amyloid plaques. The positive safety profile and encouraging biomarker data from the Phase 2a trial support its continued development.[5][7] Future larger and longer-duration clinical trials are warranted to definitively establish the efficacy of this compound in slowing cognitive decline and modifying the course of Alzheimer's disease.[6]

References

In-Depth Technical Guide: LM11A-31's Binding Affinity and Selectivity for the p75 Neurotrophin Receptor (p75NTR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM11A-31 is a first-in-class, orally bioavailable, and brain-penetrant small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for p75NTR. The data presented herein demonstrates that this compound is a selective ligand for p75NTR, exhibiting a nuanced mechanism of action that favors pro-survival signaling pathways while inhibiting pro-apoptotic cascades. This document includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Quantitative Binding and Functional Data

The interaction of this compound with p75NTR has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, highlighting its affinity for p75NTR and its selectivity against other neurotrophin receptors, particularly the Tropomyosin receptor kinase (Trk) family.

Parameter Receptor Value Assay Type Reference
A₂p75NTR-Fc1,192 nMInhibition of Nerve Growth Factor (NGF) BindingCayman Chemical
IC₅₀p75NTR1-10 nMInhibition of proNGF-induced cell deathTocris Bioscience[3]
EC₅₀p75NTR20 nMInhibition of Aβ-induced cell deathTocris Bioscience[3]
EC₅₀p75NTR200–300 pMNeuroprotection under serum starvationMassa et al., 2006; Yang et al., 2008[4]

Table 1: Binding Affinity and Functional Potency of this compound for p75NTR

Receptor Binding/Activity Assay Type Reference
TrkANo direct binding or competition with NGFCompetition Binding AssayMassa et al., 2006; Simmons et al., 2014[3][5]
TrkBNo direct actionsNot specifiedMassa et al., 2002; Massa et al., 2006[4]
TrkCNot specified, but generally considered selective for p75NTR over Trk receptorsNot specifiedGeneral literature consensus

Table 2: Selectivity Profile of this compound

Mechanism of Action and Signaling Pathways

p75NTR is a unique member of the tumor necrosis factor receptor superfamily that can mediate opposing cellular outcomes: survival or apoptosis. The specific signaling cascade initiated by p75NTR is context-dependent, relying on the interacting ligand (e.g., pro-neurotrophins vs. mature neurotrophins) and the presence of co-receptors like Trk receptors and sortilin.

This compound is designed to modulate p75NTR signaling to favor neuroprotective outcomes. It selectively activates p75NTR-mediated survival pathways, such as those involving Akt and NF-κB, while simultaneously inhibiting pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[1] This dual functionality makes this compound a promising therapeutic candidate for neurodegenerative diseases where p75NTR-mediated cell death is implicated.

p75NTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_apoptosis Apoptotic Signaling cluster_survival Survival Signaling proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds & Activates NGF NGF NGF->p75NTR Binds LM11A_31 This compound LM11A_31->p75NTR Binds & Modulates JNK JNK p75NTR->JNK Activates p75NTR->JNK Inhibits AKT AKT p75NTR->AKT Activates p75NTR->AKT Promotes NFkB NF-κB p75NTR->NFkB Activates p75NTR->NFkB Promotes Caspases Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis Survival Neuronal Survival & Growth AKT->Survival NFkB->Survival

Caption: p75NTR Signaling Modulation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments used to characterize the binding affinity and selectivity of this compound.

Competitive Binding Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the ability of this compound to inhibit the binding of NGF to p75NTR.

Materials:

  • Recombinant human p75NTR-Fc chimera

  • Recombinant human NGF

  • Biotinylated anti-NGF antibody

  • High-binding 96-well microplates

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • This compound stock solution

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of p75NTR-Fc (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of this compound. In separate tubes, pre-incubate a fixed concentration of NGF with the varying concentrations of this compound for 30 minutes at room temperature.

  • Binding: Add 100 µL of the NGF/LM11A-31 mixtures to the p75NTR-Fc coated wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of biotinylated anti-NGF antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of this compound. The data can be fitted to a suitable competition binding equation (e.g., Gaddum/Schild) to determine the A₂ or IC₅₀ value.

Competitive_ELISA_Workflow start Start coat Coat plate with p75NTR-Fc start->coat wash1 Wash coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 prepare_samples Prepare this compound dilutions & pre-incubate with NGF wash2->prepare_samples bind Add NGF/LM11A-31 mixture to plate prepare_samples->bind wash3 Wash bind->wash3 add_primary_ab Add biotinylated anti-NGF antibody wash3->add_primary_ab wash4 Wash add_primary_ab->wash4 add_enzyme Add Streptavidin-HRP wash4->add_enzyme wash5 Wash add_enzyme->wash5 add_substrate Add TMB substrate wash5->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze data (A₂/IC₅₀) read_plate->analyze_data end End analyze_data->end Functional_Assay_Workflow start Start seed_cells Seed p75NTR-expressing cells start->seed_cells pre_treat Pre-treat cells with This compound seed_cells->pre_treat induce_apoptosis Add proNGF to induce apoptosis pre_treat->induce_apoptosis incubate Incubate for 24-48 hours induce_apoptosis->incubate assess_apoptosis Assess apoptosis (TUNEL or Caspase-3 assay) incubate->assess_apoptosis acquire_data Acquire data (microscopy or plate reader) assess_apoptosis->acquire_data analyze_data Analyze data (IC₅₀) acquire_data->analyze_data end End analyze_data->end

References

LM11A-31 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a transmembrane protein involved in diverse cellular processes, including neuronal survival and apoptosis.[1] In pathological conditions such as Alzheimer's disease and diabetic retinopathy, signaling through p75NTR is often dysregulated, contributing to neurodegeneration and other cellular damage.[1][2] this compound has emerged as a promising therapeutic candidate by selectively modulating p75NTR signaling, promoting pro-survival pathways while inhibiting degenerative cascades.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects primarily by binding to p75NTR and altering its downstream signaling cascades. The key pathways modulated by this compound include the inhibition of the proNGF/p75NTR/RhoA axis, suppression of degenerative signaling mediated by c-Jun N-terminal kinase (JNK), and the promotion of pro-survival signals through the PI3K/Akt pathway.

Inhibition of the p75NTR/RhoA Signaling Pathway

In several disease models, the precursor form of nerve growth factor, proNGF, binds to p75NTR, leading to the activation of the small GTPase RhoA.[5][6] This activation contributes to cytoskeletal rearrangements, inflammation, and apoptosis.[5][7] this compound has been shown to effectively antagonize this pathway by blocking proNGF binding to p75NTR, thereby inhibiting the downstream activation of RhoA.[5] This inhibitory effect has been observed in various experimental settings, including diabetic models where this compound treatment blunted the increase in RhoA kinase activity.[5]

G proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds LM11A31 This compound LM11A31->p75NTR Blocks proNGF binding RhoA_GDP RhoA-GDP (Inactive) p75NTR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Degenerative_Signaling Degenerative Signaling (e.g., Neurite Retraction, Apoptosis) ROCK->Degenerative_Signaling Promotes

Inhibition of proNGF/p75NTR/RhoA Pathway by this compound
Modulation of Pro-survival and Pro-apoptotic Pathways

This compound demonstrates a dual function by not only inhibiting degenerative signaling but also promoting pro-survival pathways. It has been shown to inhibit the activation of pro-apoptotic kinases such as JNK, glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (cdk5).[3] Conversely, this compound promotes the activation of the PI3K/Akt signaling cascade, a key pathway involved in cell survival and proliferation.[8] This shift in the balance from pro-apoptotic to pro-survival signaling is a cornerstone of this compound's therapeutic potential.

G LM11A31 This compound p75NTR p75NTR LM11A31->p75NTR Modulates PI3K PI3K p75NTR->PI3K Activates JNK JNK p75NTR->JNK Inhibits GSK3B_cdk5 GSK3β / cdk5 p75NTR->GSK3B_cdk5 Inhibits Akt Akt PI3K->Akt Activates Survival Neuronal Survival Akt->Survival Promotes Apoptosis Apoptosis JNK->Apoptosis Promotes GSK3B_cdk5->Apoptosis Promotes

Modulation of Survival and Apoptotic Pathways by this compound
Inhibition of p75NTR Cleavage

Under conditions of oxidative stress, p75NTR can undergo sequential cleavage by secretases, releasing an intracellular domain that can trigger apoptotic signaling.[9][10] this compound has been demonstrated to inhibit this ligand-independent cleavage of p75NTR, thereby preventing the downstream activation of cell death pathways.[9][10] This mechanism is particularly relevant in neurodegenerative conditions where oxidative stress is a significant contributor to pathology.

G Oxidative_Stress Oxidative Stress Secretases α/γ-Secretases Oxidative_Stress->Secretases Activates LM11A31 This compound LM11A31->Secretases Inhibits p75NTR_FL Full-length p75NTR p75NTR_ICD p75NTR ICD p75NTR_FL->p75NTR_ICD Releases Secretases->p75NTR_FL Cleaves Apoptosis Apoptosis p75NTR_ICD->Apoptosis Promotes

Inhibition of Oxidative Stress-Induced p75NTR Cleavage

Quantitative Data Summary

The following tables summarize quantitative data from key experiments investigating the effects of this compound on its downstream signaling pathways.

Table 1: Effect of this compound on RhoA Activation

Experimental ModelTreatmentFold Change in Active RhoA (vs. Control)Reference
Diabetic Mice Retinal MicrovasculatureDiabetes2.2-fold increase[5]
Diabetic Mice Retinal MicrovasculatureDiabetes + this compoundBlunted increase[5]
Human Retinal Endothelial (HRE) CellsproNGF (10 ng/ml)1.4-fold increase[5]
Human Retinal Endothelial (HRE) CellsproNGF + this compoundAmeliorated increase[5]
RGC-5 CellsproNGF1.6-fold increase[11][12]
Diabetic Rat RetinaDiabetes2.3-fold increase[11][12]

Table 2: In Vivo and In Vitro Dosing of this compound

Experimental ModelThis compound DoseRoute of AdministrationReference
Diabetic Mice50 mg/kg/dayOral gavage[2]
Mouse Model of Spinal Cord Injury100 mg/kgOral gavage[4]
Mouse Model of Sciatic Denervation75 mg/kg/dayNot specified[4]
APPL/S Mice (Alzheimer's Model)5, 25, 50, or 100 mg/kg/dayOral gavage[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream signaling pathways.

RhoA Activation Assay (Pull-down)

This protocol is adapted from studies investigating proNGF-induced RhoA activation.[13][14]

Objective: To measure the amount of active, GTP-bound RhoA in cell or tissue lysates.

Materials:

  • Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Wash buffer (e.g., TBS)

  • SDS-PAGE sample buffer

  • Primary antibody: anti-RhoA

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • ECL detection reagents

Procedure:

  • Cell/Tissue Lysis: Lyse cells or tissues in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Pull-down: Incubate equal amounts of protein lysate with Rhotekin-RBD agarose beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody.

Workflow for RhoA Activation Pull-down Assay
Western Blotting for Phosphorylated Signaling Proteins (p-Akt, p-JNK)

This protocol is a general guideline for detecting phosphorylated proteins by Western blot.[15][16][17]

Objective: To detect and quantify the levels of phosphorylated Akt (p-Akt) and phosphorylated JNK (p-JNK) in cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA) with phosphatase and protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473 or Thr308), anti-p-JNK (Thr183/Tyr185), anti-total Akt, anti-total JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total Akt) and a loading control.

p75NTR Cleavage Assay

This assay is based on the detection of p75NTR fragments by Western blotting in cells subjected to oxidative stress.[18][19]

Objective: To assess the effect of this compound on the cleavage of p75NTR in response to an inducer of oxidative stress like 6-hydroxydopamine (6-OHDA).

Materials:

  • LUHMES (Lund Human Mesencephalic) cells or other suitable neuronal cell line[20]

  • 6-OHDA

  • This compound

  • Lysis buffer

  • Primary antibody: anti-p75NTR (intracellular domain)

  • Western blotting reagents as described above

Procedure:

  • Cell Culture and Treatment: Culture LUHMES cells and differentiate them into a dopaminergic phenotype.[20] Pre-treat the cells with this compound for a specified time, followed by treatment with 6-OHDA to induce oxidative stress and p75NTR cleavage.

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above, using an antibody that recognizes the intracellular domain of p75NTR to detect the full-length receptor and its cleaved fragments.

Conclusion

This compound represents a targeted therapeutic approach that modulates the complex signaling network of the p75NTR. Its ability to inhibit degenerative pathways such as the proNGF/p75NTR/RhoA axis and JNK activation, while simultaneously promoting pro-survival signals through the PI3K/Akt pathway, underscores its potential in treating a range of neurodegenerative and related disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate downstream effects of this compound and to explore its therapeutic applications.

References

Pharmacokinetics and Bioavailability of LM11A-31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has shown therapeutic potential in a variety of preclinical models of neurological diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2][3] As a non-peptide, water-soluble isoleucine derivative, this compound is designed to be orally bioavailable and penetrate the blood-brain barrier to exert its effects within the central nervous system.[3] This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and associated signaling pathways of this compound, with a focus on preclinical data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in rodent models, demonstrating its suitability for in vivo applications.

Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters of this compound derived from preclinical studies.

ParameterValueSpecies/ModelAdministration RouteDosageSource
Time to Peak Brain Concentration (Tmax) ~30 minutesCD-1 MiceOral Gavage50 mg/kg[1]
Peak Brain Concentration (Cmax) 262 ng/g (~1.08 µmol/L)CD-1 MiceOral Gavage50 mg/kg[1]
Brain Half-life (t1/2) 3-4 hoursCD-1 MiceOral Gavage50 mg/kg[1][2]
Plasma Half-life (t1/2) ~1 hourMiceNot specifiedNot specified[3]

Bioavailability

This compound exhibits favorable oral bioavailability and readily crosses the blood-brain barrier. Studies in CD-1 mice have shown that a single 50 mg/kg oral dose results in a peak brain concentration significantly above the therapeutically effective dose observed in vitro (100 nmol/L).[1]

Experimental Protocols

This section details the methodologies employed in key experiments to determine the pharmacokinetic profile of this compound.

Oral Gavage Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetics of this compound following oral administration in mice.

1. Animal Models and Preparation:

  • Species: CD-1 mice are commonly used for blood-brain barrier penetration studies.[1]

  • Housing: Animals are housed under standard laboratory conditions.

  • Fasting: Mice are typically fasted for 4 hours prior to dosing to aid in compound absorption.[2]

2. Compound Preparation and Administration:

  • Formulation: this compound is dissolved in sterile water.[2]

  • Dosage: A common dosage used in pharmacokinetic studies is 50 mg/kg.[1][2]

  • Administration: The compound is administered via oral gavage using a suitable gavage needle. The volume is typically 10 mL/kg of the animal's body weight.

3. Sample Collection:

  • Time Points: Blood and brain tissue samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8 hours).

  • Blood Collection: Blood is collected via methods such as cardiac puncture or from the submandibular vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[4]

  • Brain Tissue Collection: Following blood collection, mice are euthanized, and brains are rapidly excised, rinsed in cold saline, and stored at -80°C until analysis.[4]

4. Sample Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • Extraction: this compound is extracted from plasma and brain homogenates using protein precipitation with a solvent like acetonitrile.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is used for quantification.

  • General Parameters (to be optimized for this compound):

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is common.

    • Ionization: Electrospray ionization (ESI) in positive mode is often employed for small molecules.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

G Experimental Workflow: Oral Gavage Pharmacokinetic Study cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Preparation (Fasting) oral_gavage Oral Gavage (50 mg/kg) animal_prep->oral_gavage compound_prep Compound Preparation (this compound in sterile water) compound_prep->oral_gavage blood_collection Blood Collection (Multiple Time Points) oral_gavage->blood_collection brain_collection Brain Tissue Collection (Terminal) oral_gavage->brain_collection sample_processing Sample Processing (Homogenization, Extraction) blood_collection->sample_processing brain_collection->sample_processing lcms_analysis LC-MS/MS Analysis (Quantification) sample_processing->lcms_analysis

Fig. 1: Workflow for a typical oral gavage pharmacokinetic study.

Signaling Pathways

This compound's mechanism of action involves the modulation of the p75NTR, a member of the tumor necrosis factor receptor superfamily. p75NTR can mediate opposing cellular outcomes: promoting neuronal survival or inducing apoptosis, depending on the cellular context and co-receptors. This compound is believed to selectively promote survival signaling while inhibiting degenerative pathways.[3]

p75NTR-Mediated Degenerative Signaling and Inhibition by this compound

In pathological conditions, such as in the presence of pro-nerve growth factor (proNGF) or amyloid-beta, p75NTR can activate degenerative signaling cascades. One key pathway involves the recruitment of adaptor proteins that lead to the activation of RhoA kinase and c-Jun N-terminal kinase (JNK).[3][5] This can result in cytoskeletal collapse, inflammation, and apoptosis. This compound acts as a modulator of p75NTR, preventing the activation of these degenerative pathways.[6]

G Inhibition of p75NTR Degenerative Signaling by this compound cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling proNGF proNGF / Amyloid-beta p75NTR p75NTR proNGF->p75NTR RhoA RhoA Activation p75NTR->RhoA JNK JNK Activation p75NTR->JNK Apoptosis Neuronal Degeneration / Apoptosis RhoA->Apoptosis JNK->Apoptosis LM11A_31 This compound LM11A_31->p75NTR Inhibits

Fig. 2: this compound inhibits p75NTR-mediated degenerative signaling.
p75NTR-Mediated Pro-Survival Signaling and Modulation by this compound

This compound is reported to promote neurotrophic signaling through p75NTR, leading to the activation of pro-survival pathways such as the Akt and CREB (cAMP response element-binding protein) pathways.[1] The activation of Akt is mediated through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism.[7] Activated Akt and CREB are crucial for promoting cell survival, growth, and synaptic plasticity.

G Promotion of p75NTR Pro-Survival Signaling by this compound cluster_ligand Modulator cluster_receptor Receptor cluster_downstream Downstream Signaling LM11A_31 This compound p75NTR p75NTR LM11A_31->p75NTR Modulates PI3K PI3K p75NTR->PI3K CREB CREB Activation p75NTR->CREB Akt Akt Activation PI3K->Akt Survival Neuronal Survival / Synaptic Plasticity Akt->Survival CREB->Survival

References

LM11A-31: A Technical Guide to Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has garnered significant interest for its therapeutic potential in a range of neurological disorders, including Alzheimer's disease, stroke, and HIV-associated neurocognitive disorders.[1][2][3] A critical aspect of its viability as a central nervous system (CNS) therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.

Quantitative Pharmacokinetic Data

The ability of this compound to penetrate the CNS has been demonstrated in several preclinical studies. The following tables summarize the key quantitative pharmacokinetic parameters from in vivo mouse models.

Table 1: Single-Dose Pharmacokinetics of this compound in CD-1 Mice [4]

ParameterValueDosing Regimen
Peak Brain Concentration (Cmax)262 ng/g (~1.08 µmol/L)Single 50 mg/kg oral dose
Time to Peak Brain Concentration (Tmax)~30 minutesSingle 50 mg/kg oral dose
Brain Half-Life (t1/2)3 - 4 hoursSingle 50 mg/kg oral dose
Brain-to-Plasma Ratio3.1 ± 0.950 mg/kg treatment group

Table 2: Brain Concentration Following Chronic Dosing in C57BL/6 Mice [4][5]

Dosing RegimenPeak Brain ConcentrationNotes
10 mg/kg/day for 2 weeksNot specifiedSacrificed 30-60 min after last dose
50 mg/kg/day for 2 weeks463.4 ng/g (~1.9 µmol/L)Sacrificed 30-60 min after last dose
100 mg/kg/day for 2 weeksNot specifiedSacrificed 30-60 min after last dose
75 mg/kg/day (in drinking water)256 ± 66 nMAd libitum for 3 months

These data collectively indicate that this compound is an orally bioavailable and brain-penetrant compound.[2] Following oral administration, it rapidly reaches therapeutic concentrations within the brain, well above its in vitro effective dose of 100 nmol/L.[4][5] Chronic daily dosing has been shown to result in higher brain levels compared to a single dose.[4]

Experimental Protocols

Detailed experimental protocols for assessing the BBB permeability of a novel compound like this compound are crucial for reproducibility and further research. Below are representative methodologies for key in vivo and in vitro experiments.

In Vivo Blood-Brain Barrier Permeability Assessment in Mice

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound in both plasma and brain tissue following oral administration.

1. Animal Model and Dosing:

  • Species: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies.[4][6]

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., sterile water) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).[5][7] To aid absorption, food may be withheld for a few hours prior to dosing.[5]

2. Sample Collection:

  • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of mice (n=3-5 per time point) are anesthetized.

  • Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C.

  • Following blood collection, mice are transcardially perfused with ice-cold saline to remove blood from the brain vasculature.

  • The brain is then rapidly excised, weighed, and snap-frozen in liquid nitrogen, followed by storage at -80°C.

3. Sample Processing and Analysis:

  • Brain Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.

  • Drug Extraction: this compound is extracted from plasma and brain homogenates using a method like protein precipitation or liquid-liquid extraction.

  • Quantification: The concentration of this compound in the extracts is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

4. Data Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated for both plasma and brain.

  • The brain-to-plasma concentration ratio is determined at various time points to assess the extent of BBB penetration.

In Vitro Blood-Brain Barrier Model (Transwell Assay)

In vitro models of the BBB, such as the Transwell system, are valuable for higher-throughput screening of compound permeability.[8][9]

1. Cell Culture:

  • Human brain microvascular endothelial cells (hBMECs) are cultured on the apical side of a porous Transwell insert.

  • Often, co-culture models are used where astrocytes or pericytes are cultured on the basolateral side of the insert to better mimic the in vivo neurovascular unit and enhance barrier properties.[9][10]

2. Barrier Integrity Assessment:

  • The integrity of the endothelial monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker with low BBB permeability (e.g., Lucifer yellow or sodium fluorescein).[8]

3. Permeability Assay:

  • This compound is added to the apical (blood side) chamber of the Transwell insert.

  • At various time points, samples are taken from the basolateral (brain side) chamber.

  • The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of this compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of this compound in the apical chamber.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of p75NTR Modulation by this compound

This compound exerts its neuroprotective effects by modulating the signaling pathways downstream of the p75NTR. In the context of neurodegenerative diseases, pro-nerve growth factor (proNGF) binding to p75NTR can activate pro-apoptotic and degenerative signaling cascades. This compound can block this interaction and promote cell survival pathways.[11]

p75NTR_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds and Activates LM11A_31 This compound LM11A_31->p75NTR Binds and Modulates Degenerative_Signaling Degenerative Signaling (JNK, RhoA activation) LM11A_31->Degenerative_Signaling Inhibits p75NTR->Degenerative_Signaling Promotes Survival_Signaling Survival Signaling (NF-κB, PI3K/Akt activation) p75NTR->Survival_Signaling Promotes

p75NTR signaling modulation by this compound.
Experimental Workflow for In Vivo BBB Permeability Study

The following diagram illustrates the key steps involved in an in vivo pharmacokinetic study to assess the BBB permeability of this compound.

in_vivo_workflow Dosing Oral Gavage (this compound) Timepoints Timed Sample Collection Dosing->Timepoints Sample_Collection Blood & Brain Harvesting Timepoints->Sample_Collection Processing Sample Processing (Homogenization, Extraction) Sample_Collection->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Workflow for in vivo BBB permeability assessment.
Logical Relationship of this compound CNS Drug Development

The successful development of a CNS drug like this compound hinges on a series of critical properties, with BBB permeability being a cornerstone.

logical_relationship Compound This compound (p75NTR Modulator) Oral_Bioavailability Oral Bioavailability Compound->Oral_Bioavailability BBB_Permeability BBB Permeability Oral_Bioavailability->BBB_Permeability CNS_Target CNS Target Engagement (p75NTR) BBB_Permeability->CNS_Target Therapeutic_Effect Therapeutic Effect (Neuroprotection) CNS_Target->Therapeutic_Effect Clinical_Candidate Viable Clinical Candidate Therapeutic_Effect->Clinical_Candidate

Key properties for a successful CNS drug.

Conclusion

References

Preclinical Neuroprotection by LM11A-31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical research on LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), and its neuroprotective effects across various models of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally bioavailable and brain-penetrant compound that has demonstrated significant neuroprotective potential in a range of preclinical studies.[1][2][3] It selectively binds to the p75NTR, a receptor involved in both neuronal survival and apoptosis.[1][2] By modulating p75NTR signaling, this compound promotes pro-survival pathways while inhibiting degenerative signaling cascades, making it a promising therapeutic candidate for neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and spinal cord injury.[1][2][4][5][6]

Mechanism of Action: p75NTR Signaling Modulation

This compound's primary mechanism of action involves the modulation of the p75 neurotrophin receptor. In the context of neurodegenerative diseases, p75NTR can be activated by pro-neurotrophins, leading to apoptotic signaling. This compound is designed to interact with p75NTR to inhibit these degenerative pathways and promote neuronal survival.[1][2]

Key signaling pathways influenced by this compound include:

  • Activation of Pro-Survival Pathways: this compound has been shown to promote survival signals through pathways involving AKT and NFκB.[1][7]

  • Inhibition of Apoptotic Pathways: The compound inhibits degenerative signaling cascades, including the activation of c-Jun N-terminal Kinase (JNK), GSK3β, and cdk5.[1][7] It also reduces the cleavage of p75NTR, a process linked to neuronal death.[6][8]

  • Modulation of RhoA Signaling: this compound has been found to reduce the activation of RhoA, a downstream target of p75NTR involved in processes like vascular permeability.[9]

cluster_0 This compound Intervention cluster_1 p75NTR Signaling cluster_2 Downstream Effects This compound This compound p75NTR p75NTR This compound->p75NTR Binds & Modulates JNK_GSK3b_cdk5 JNK / GSK3β / cdk5 (Apoptosis) RhoA RhoA Activation Akt_NFkB Akt / NF-κB (Survival) p75NTR->Akt_NFkB Promotes p75NTR->JNK_GSK3b_cdk5 Inhibits p75NTR->RhoA Inhibits Pro_Neurotrophins Pro_Neurotrophins Pro_Neurotrophins->p75NTR Activates Neuronal_Survival Neuronal Survival Akt_NFkB->Neuronal_Survival Neuronal_Death Neuronal Death JNK_GSK3b_cdk5->Neuronal_Death RhoA->Neuronal_Death

Caption: this compound modulates p75NTR to promote survival and inhibit apoptosis.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified across various preclinical models. The following tables summarize key findings.

Table 1: Effects of this compound in Alzheimer's Disease Models
Animal ModelDosageDurationKey FindingsReference
APPL/S Mice10 or 50 mg/kg/day (oral)3 monthsPrevented deficits in novel object recognition and Y-maze performance; significantly reduced neuritic dystrophy.[10]
APPL/S & Tg2576 Mice50 or 75 mg/kg (oral)3 monthsPrevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites.[10]
APPL/S Mice50 mg/kg/day (oral)3 monthsSignificantly lowered microglial activation as measured by TSPO-PET imaging.[10][11]
APPL/S Mice50 mg/kg/day (oral)3 monthsRescued ~42% loss in spine density to levels comparable to wild-type mice.[10][11]
PS19 Tauopathy Mice50 mg/kg (oral, 5 days/week)3 monthsImproved survival rate from 64% to 94% at 9 months of age.[4][10]
Table 2: Effects of this compound in Huntington's Disease Models
Animal ModelDosageDurationKey FindingsReference
R6/2 Mice50 mg/kg/day (oral)7-8 weeksAlleviated volume reductions in multiple brain regions including the striatum.[10][12]
R6/2 MiceNot SpecifiedNot SpecifiedNormalized changes in diffusion tensor imaging (DTI) metrics.[12][13]
R6/2 MiceNot SpecifiedNot SpecifiedDiminished increases in plasma levels of TNF-α and IL-6.[12][13]
R6/2 MiceNot SpecifiedNot SpecifiedReduced the increase in urinary levels of the p75NTR extracellular domain (ecd).[12][13]
Table 3: Effects of this compound in Other Neurological Models
ModelDosageDurationKey FindingsReference
Spinal Cord Injury (mouse)100 mg/kg (oral)7 daysReduced cell death in the spinal cord and spared nerve fiber tracts.[4]
Spinal Cord Injury (mouse)100 mg/kg/day (oral)Up to 6 weeksAmeliorated detrusor sphincter dyssynergia and detrusor overactivity.[4][11]
Parkinson's Disease (cell culture)20 nMNot SpecifiedSignificantly reduced p75NTR cleavage and neuronal death associated with oxidative stress.[6][8]
Ischemic Stroke (mouse)25 mg/kg (i.p., twice daily)72 hoursReduced blood-brain barrier permeability, cerebral tissue injury, and sensorimotor deficits.[14]
HIV/FIV (cat model)13 mg/kg (twice daily)10 weeksNormalized cognitive deficits and resulted in a log drop in CSF FIV titers.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are outlines of key experimental protocols.

Animal Models and Drug Administration
  • Alzheimer's Disease Models:

    • APPL/S Mice: Transgenic mice overexpressing human amyloid precursor protein (APP) with London and Swedish mutations.[7]

    • Tg2576 Mice: Transgenic mice overexpressing human APP with the Swedish mutation.[7]

    • PS19 Mice: A model of tauopathy.[10]

    • Administration: this compound is typically dissolved in sterile water and administered daily by oral gavage at doses ranging from 10 to 75 mg/kg.[7][10]

  • Huntington's Disease Model (R6/2 Mice):

    • Transgenic mice expressing the 5' end of the human HD gene with CAG repeats.[12]

    • Administration: this compound is administered orally, often mixed in a palatable diet or via gavage.[10]

  • Spinal Cord Injury Model:

    • Spinal contusion injury is induced in mice.

    • Administration: this compound is administered orally, with treatment initiated as early as 4 hours post-injury.[4][11]

Key Experimental Assays
  • Immunohistochemistry:

    • Perfuse animals with saline followed by 4% paraformaldehyde.

    • Post-fix brain tissue and cryoprotect in sucrose (B13894) solution.

    • Section the brain using a cryostat.

    • Incubate sections with primary antibodies against markers of interest (e.g., ChAT for cholinergic neurons, Iba1 for microglia).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image using confocal microscopy and quantify neuronal morphology, cell counts, or protein expression levels.

  • Western Blotting:

    • Homogenize brain tissue in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p75NTR, Akt, JNK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensity.

  • Behavioral Testing:

    • Novel Object Recognition: Assess learning and memory by measuring the time an animal spends exploring a novel object versus a familiar one.

    • Y-Maze: Evaluate spatial working memory based on the sequence of arm entries.

    • Motor Function Tests: Utilize rotarod or grip strength tests to assess motor coordination and strength.

cluster_0 Preclinical Study Workflow Animal_Model Select Animal Model (e.g., R6/2, APPL/S) Treatment_Groups Assign to Treatment Groups (Vehicle vs. This compound) Animal_Model->Treatment_Groups Drug_Administration Administer this compound (Oral Gavage) Treatment_Groups->Drug_Administration Behavioral_Testing Behavioral Assessment (Cognitive, Motor) Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Spinal Cord) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data strongly support the neuroprotective efficacy of this compound across a spectrum of neurodegenerative disease models. Its ability to modulate the p75NTR signaling pathway, thereby promoting neuronal survival and inhibiting apoptotic cascades, presents a compelling therapeutic strategy. The quantitative data demonstrate significant improvements in neuropathological hallmarks, cognitive and motor functions, and survival rates in animal models. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound as a potential disease-modifying therapy for neurodegenerative disorders. Further research, including long-term safety and efficacy studies, is warranted to translate these promising preclinical findings into clinical applications.

References

The Role of LM11A-31 in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Its dysregulation is a key feature of numerous neurological disorders, including Alzheimer's disease. LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for its potential to promote synaptic resilience and combat neurodegeneration. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Introduction

The p75 neurotrophin receptor is a multifaceted cell surface receptor that can mediate opposing cellular outcomes, including neuronal survival and apoptosis, depending on the ligand and co-receptors present.[1][2] In the context of neurodegenerative diseases like Alzheimer's, there is often an increased ratio of pro-neurotrophins to mature neurotrophins, leading to a shift in p75NTR signaling towards degenerative pathways that contribute to synapse loss and apoptosis.[2]

This compound is an orally available, brain-penetrant small molecule designed to modulate p75NTR signaling.[1][2] It selectively activates pro-survival pathways downstream of p75NTR while inhibiting apoptotic signaling.[1][2] This dual action makes it a compelling candidate for therapeutic intervention in conditions characterized by synaptic dysfunction.

Mechanism of Action and Signaling Pathways

This compound acts as a ligand for p75NTR, but its signaling profile is distinct from that of endogenous neurotrophins like nerve growth factor (NGF).[1] It does not interact with the Trk family of receptors (TrkA, TrkB, TrkC), which are the primary mediators of the trophic effects of mature neurotrophins.[1] Instead, this compound is thought to promote synaptic plasticity and neuronal survival through the following mechanisms:

  • Inhibition of pro-Neurotrophin Degenerative Signaling: Pro-neurotrophins, such as proNGF, bind to a complex of p75NTR and the co-receptor sortilin, triggering apoptotic cascades.[1] this compound can interfere with this interaction, thereby blocking the downstream activation of degenerative signaling pathways.[1]

  • Activation of Pro-Survival Signaling: this compound has been shown to activate pro-survival signaling pathways downstream of p75NTR, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3] Activation of this pathway is known to promote cell survival and has been implicated in the growth and branching of dendrites.[3]

The following diagram illustrates the proposed signaling pathway of this compound in modulating p75NTR activity.

LM11A_31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p75NTR p75NTR Degenerative_Signaling Degenerative Signaling (e.g., JNK, RhoA) p75NTR->Degenerative_Signaling Activates Survival_Signaling Survival Signaling (e.g., PI3K/Akt) p75NTR->Survival_Signaling Activates Sortilin Sortilin Sortilin->p75NTR proNGF proNGF proNGF->p75NTR Binds LM11A31 This compound LM11A31->p75NTR Binds & Modulates Synaptic_Plasticity Synaptic Plasticity Degenerative_Signaling->Synaptic_Plasticity Inhibits Survival_Signaling->Synaptic_Plasticity Promotes

Caption: Proposed signaling pathway of this compound. (Within 100 characters)

Quantitative Data on the Effects of this compound on Synaptic Plasticity

Preclinical studies in mouse models of Alzheimer's disease have provided quantitative evidence for the beneficial effects of this compound on synaptic structures.

Effects on Cholinergic Neurite Dystrophy

Cholinergic neurons are particularly vulnerable in Alzheimer's disease, and their degeneration contributes significantly to cognitive decline. Studies in APPL/S and Tg2576 mouse models of Alzheimer's have demonstrated that oral administration of this compound can prevent and even reverse cholinergic neurite dystrophy.[1][4][5][6]

Table 1: Effect of this compound on Cholinergic Neurite Morphology in APPL/S Mice

ParameterTreatment GroupAge at Treatment StartTreatment Duration% Change vs. Vehiclep-value
Basal Forebrain Cholinergic Neurite Length This compound (50 mg/kg)6-8 months3 months↑ Increasedp≤0.01
Basal Forebrain Cholinergic Neurite Area This compound (50 mg/kg)6-8 months3 months↑ Increasedp≤0.01
Basal Forebrain Cholinergic Neurite Branching This compound (50 mg/kg)6-8 months3 months↑ Increasedp≤0.05
Cortical Dystrophic Neurite Cluster Area This compound (50 mg/kg)6-8 months3 months↓ Decreasedp=0.03
Cortical Dystrophic Neurite Cluster Number This compound (50 mg/kg)6-8 months3 months↓ Decreasedp=0.001
Basal Forebrain Cholinergic Neurite Length (Reversal) This compound (50 mg/kg)12-13 months1 month↑ Increasedp<0.05
Basal Forebrain Cholinergic Neurite Area (Reversal) This compound (50 mg/kg)12-13 months1 month↑ Increasedp≤0.01

Data extracted from Simmons et al., 2014.[1]

Table 2: Effect of this compound on Cholinergic Neurite Morphology in Tg2576 Mice

ParameterTreatment GroupAge at Treatment StartTreatment Duration% Change vs. Vehiclep-value
Basal Forebrain Cholinergic Neurite Length This compound (75 mg/kg)14 months3 months↑ Increasedp≤0.01
Basal Forebrain Cholinergic Neurite Surface Area This compound (75 mg/kg)14 months3 months↑ Increasedp≤0.01
Basal Forebrain Cholinergic Neurite Branching This compound (75 mg/kg)14 months3 months↑ Increasedp<0.05
Cortical Dystrophic Neurite Cluster Area This compound (75 mg/kg)14 months3 months↓ Decreasedp≤0.01
Mean Area per Dystrophic Neurite Cluster This compound (75 mg/kg)14 months3 months↓ Decreasedp≤0.01

Data extracted from Simmons et al., 2014.[1]

Effects on Dendritic Spine Density

Dendritic spines are the primary sites of excitatory synaptic input in the brain, and their loss is a strong correlate of cognitive decline. In APPL/S mice, this compound treatment has been shown to rescue the significant loss of dendritic spine density.[7]

Table 3: Effect of this compound on Dendritic Spine Density in APPL/S Mice

ParameterTreatment GroupAge at Treatment StartTreatment Duration% Rescue of Spine Density Loss
Dendritic Spine Density This compound (50 mg/kg/day)7.5-8 months3 months~42%

Data extracted from Yang et al., 2020, as cited in an Alzheimer's Drug Discovery Foundation report.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in synaptic plasticity.

Dendritic Spine Analysis using Golgi-Cox Staining

This technique is a classic method for visualizing the morphology of neurons, including their dendritic branches and spines.

Protocol:

  • Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with a saline solution followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed and immersed in the fixative for 24-48 hours.

  • Golgi-Cox Impregnation: The brains are transferred to a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and stored in the dark for 14 days. This solution is replaced after the first 24 hours.

  • Cryoprotection and Sectioning: The impregnated brains are transferred to a cryoprotectant solution (e.g., 30% sucrose) until they sink. The brains are then sectioned on a cryostat or vibratome at a thickness of 100-200 µm.

  • Staining and Mounting: The sections are mounted on gelatin-coated slides and allowed to dry. The staining is then developed by immersing the slides in ammonium (B1175870) hydroxide, followed by a photographic fixer (e.g., sodium thiosulfate). The sections are then dehydrated through a series of ethanol (B145695) washes, cleared with xylene, and coverslipped with a mounting medium.

  • Image Acquisition and Analysis: High-resolution images of dendritic segments from specific brain regions (e.g., hippocampus, cortex) are acquired using a brightfield microscope. The number of dendritic spines per unit length of dendrite is then quantified using image analysis software (e.g., ImageJ).

Golgi_Cox_Workflow Start Animal Perfusion & Brain Extraction Impregnation Golgi-Cox Impregnation (14 days in dark) Start->Impregnation Cryoprotection Cryoprotection (30% Sucrose) Impregnation->Cryoprotection Sectioning Brain Sectioning (100-200 µm) Cryoprotection->Sectioning Staining Staining & Development (Ammonium Hydroxide, Fixer) Sectioning->Staining Imaging Microscopy & Image Acquisition Staining->Imaging Analysis Dendritic Spine Quantification (ImageJ) Imaging->Analysis End Results Analysis->End

Caption: Workflow for Golgi-Cox staining and analysis. (Within 100 characters)
In Vivo Two-Photon Microscopy for Spine Imaging

This advanced imaging technique allows for the longitudinal visualization of dendritic spines in the brains of living animals.

Protocol:

  • Surgical Preparation: A cranial window is surgically implanted over the brain region of interest in an anesthetized mouse. This involves thinning or removing a small piece of the skull and covering the exposed brain with a glass coverslip.

  • Fluorescent Labeling: Neurons are fluorescently labeled, often through the use of transgenic mouse lines expressing fluorescent proteins (e.g., YFP or GFP) under the control of a neuron-specific promoter.

  • Imaging: The mouse is anesthetized and placed under a two-photon microscope. A long-wavelength laser is used to excite the fluorophores deep within the brain tissue with minimal phototoxicity. Z-stacks of images are acquired to capture the three-dimensional structure of dendrites and spines.

  • Longitudinal Imaging: The same animal can be imaged repeatedly over days or weeks to track changes in spine density and morphology in response to experimental manipulations, such as treatment with this compound.

  • Image Analysis: Specialized software is used to reconstruct the 3D images and quantify spine number, size, and shape.

Two_Photon_Workflow Start Cranial Window Surgery & Fluorescent Labeling Imaging_Session1 Initial Two-Photon Imaging Session (Baseline) Start->Imaging_Session1 Treatment This compound or Vehicle Administration Imaging_Session1->Treatment Imaging_Session2 Subsequent Imaging Sessions (Longitudinal) Treatment->Imaging_Session2 Analysis 3D Reconstruction & Spine Analysis Imaging_Session2->Analysis End Results Analysis->End

Caption: Workflow for in vivo two-photon imaging. (Within 100 characters)
Western Blotting for Synaptic Protein Quantification

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a tissue sample.

Protocol:

  • Tissue Homogenization: Brain tissue from specific regions is dissected and homogenized in a lysis buffer containing detergents and protease inhibitors to extract proteins.

  • Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the synaptic protein of interest (e.g., synaptophysin, PSD-95). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.

  • Signal Detection and Quantification: The signal is detected using a chemiluminescent or fluorescent substrate, and the intensity of the protein bands is quantified using densitometry software. Protein levels are typically normalized to a loading control protein (e.g., actin or GAPDH).

Electrophysiology for Long-Term Potentiation (LTP) Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

Protocol:

  • Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the hippocampus are prepared from anesthetized mice. The slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

  • Recording Setup: A slice is transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., one or more trains of 100 Hz for 1 second) or theta-burst stimulation (TBS).

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to measure the magnitude and stability of the potentiation. The slope of the fEPSP is typically measured as an indicator of synaptic strength.

  • Drug Application: To test the effect of this compound, the compound is added to the aCSF during the baseline recording period and/or during and after LTP induction.

Conclusion

This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting the p75 neurotrophin receptor to promote synaptic resilience. The quantitative data from preclinical studies in Alzheimer's disease models provide compelling evidence for its ability to reverse key pathological features associated with synaptic dysfunction, such as neurite dystrophy and dendritic spine loss. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of this compound and to evaluate its therapeutic potential in a variety of neurological and psychiatric disorders characterized by impaired synaptic plasticity. Further research, including well-controlled electrophysiological studies, will be crucial to fully elucidate the impact of this compound on synaptic transmission and long-term potentiation.

References

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Effects of LM11A-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM11A-31 is a first-in-class, orally available, and brain-penetrant small molecule designed to modulate the p75 neurotrophin receptor (p75NTR). While p75NTR is its only confirmed direct molecular target, the compound's engagement with this receptor initiates a cascade of downstream cellular events with broad therapeutic implications, particularly in neurodegenerative diseases. This technical guide consolidates the current understanding of this compound's cellular impact beyond its primary binding interaction, focusing on its high degree of selectivity, its influence on key signaling pathways, and the downstream proteomic and biomarker changes observed in preclinical and clinical settings. The absence of identified off-target binding underscores the specificity of its mechanism, directing attention to the rich network of cellular responses modulated through p75NTR.

Specificity of this compound: Interrogation of Off-Target Binding

A critical aspect of the pharmacological profile of this compound is its high specificity for p75NTR. Extensive screening has been conducted to identify potential off-target interactions, yielding consistently negative results.

Broad Receptor Screening Panels

To assess its selectivity, this compound was evaluated in a comprehensive receptor screening panel. This type of analysis is crucial for identifying potential unwanted interactions that could lead to adverse effects.

Experimental Protocol: Broad Receptor Binding Assay (General Methodology)

Broad receptor screening, such as the Cerep ExpresSProfile service, is typically performed to determine the selectivity of a compound. While the specific internal report for this compound is not publicly available, the general protocol for such screens involves the following steps:

  • Assay Principle: The core of the assay is competitive binding. The test compound (this compound) is incubated with a specific cell membrane preparation or purified receptor and a radiolabeled ligand known to bind to that receptor with high affinity.

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are co-incubated with the receptor preparation.

  • Separation: Following incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over a glass fiber filter that traps the membranes.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Analysis: A significant reduction in the measured radioactivity in the presence of the test compound indicates that it has displaced the radioligand and is binding to the target receptor. The results are typically expressed as a percentage of inhibition of the control binding.

A chemically unrelated p75NTR ligand, LM11A-24, underwent a similar screening process and also showed no significant binding interactions.[1]

Kinase Panel Screening

In addition to receptor binding, kinase inhibition is a common source of off-target effects for small molecules. While specific data for a full kinome scan of this compound is not detailed in the available literature, the lack of reported off-target effects related to kinase signaling pathways suggests a high degree of selectivity.

Data Presentation: Off-Target Screening Summary

Screening PanelNumber of Targets ScreenedCompoundResultReference
Cerep ExpresSProfile~50This compoundNo significant interactions identified[1]
Cerep ExpresSProfileNot SpecifiedLM11A-24No significant binding interactions[1]

This table summarizes the publicly available information on the off-target screening of this compound and related compounds. The results highlight the high specificity of the molecule for its intended target, p75NTR.

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of its modulation of p75NTR-mediated signaling cascades. By binding to p75NTR, this compound can paradoxically inhibit degenerative signaling while promoting pro-survival pathways.[2][3] This dual action is central to its mechanism.

Inhibition of Degenerative Pathways

In pathological contexts, such as in Alzheimer's disease where amyloid-β (Aβ) is present, p75NTR can mediate neurotoxic signals. This compound has been shown to block these detrimental cascades.[3][4]

  • RhoA Kinase Pathway: this compound treatment reduces the activation of RhoA, a key regulator of neurite growth and dendritic spine dynamics.[5] This is crucial for preventing the synaptic collapse associated with neurodegenerative conditions.

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, when activated by p75NTR, is strongly pro-apoptotic. This compound inhibits this signaling axis.[3][4]

  • GSK3β and cdk5: These kinases are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This compound prevents the Aβ-induced activation of both GSK3β and cdk5.[1][3]

Activation of Pro-Survival Pathways

Concurrently, this compound promotes signaling pathways that support neuronal survival and plasticity.[3][4]

  • PI3K/AKT Pathway: The AKT pathway is a central node for cell survival signaling. This compound activates this pathway in a p75NTR-dependent manner.[3][4]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is another critical transcription factor for neuronal survival, and its activation is promoted by this compound.[3][4][6]

Visualization: this compound Signaling Pathways

LM11A31_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_survival Pro-Survival Pathways cluster_degenerative Degenerative Pathways p75NTR p75NTR AKT AKT p75NTR->AKT NFkB NF-κB p75NTR->NFkB RhoA RhoA p75NTR->RhoA Inhibited by this compound JNK JNK p75NTR->JNK Inhibited by this compound GSK3b_cdk5 GSK3β / cdk5 p75NTR->GSK3b_cdk5 Inhibited by this compound LM11A31 This compound LM11A31->p75NTR Binds & Modulates Abeta Amyloid-β / proNGF Abeta->p75NTR Activates Survival Neuronal Survival Synaptic Integrity AKT->Survival NFkB->Survival Apoptosis Apoptosis Neurite Dystrophy Tau Pathology RhoA->Apoptosis JNK->Apoptosis GSK3b_cdk5->Apoptosis

Caption: Dual signaling modulation by this compound via p75NTR.

Clinical Biomarker and Proteomic Footprint

While no direct off-targets have been found, the downstream cellular effects of this compound have been characterized through biomarker and proteomic analyses in a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease. These results provide a "footprint" of the compound's activity in the central nervous system.[2][7][8]

Experimental Protocol: CSF Biomarker Analysis

Cerebrospinal fluid (CSF) was collected from trial participants at baseline and at the end of the 26-week treatment period. Specific biomarkers were quantified using established immunoassays and mass spectrometry techniques.

  • Sample Collection: CSF was obtained via lumbar puncture following standardized procedures.

  • Immunoassays: Core AD biomarkers (Aβ40, Aβ42, total-tau, p-tau181) and other specific proteins like neurogranin (B1177982) (NG) and YKL-40 were quantified using enzyme-linked immunosorbent assays (ELISA) or other high-sensitivity immunoassays.

  • Mass Spectrometry: Synaptic proteins, including Synaptosomal-associated protein-25 (SNAP25), were measured using immunoprecipitation followed by mass spectrometry (IP-MS), which provides high specificity and quantification.

  • Proteomic Analysis: An unbiased, exploratory proteomic analysis was performed on CSF samples to identify a broader range of proteins affected by this compound treatment. This typically involves tandem mass tag (TMT) mass spectrometry, allowing for the relative quantification of thousands of proteins simultaneously across multiple samples.

Data Presentation: Key Biomarker Changes in Phase 2a Trial

The following table summarizes the significant changes in CSF biomarkers observed in patients treated with this compound compared to placebo over a 26-week period.

Biomarker CategoryBiomarker NameFunction / ImplicationDirection of Change with this compoundMedian Annual Percent Change vs. Placebo (95% CI)Reference
Pathology Amyloid-β 40 (Aβ40)Component of amyloid plaquesSlowed Increase-8.96% (-17.60% to -1.29%)[8]
Amyloid-β 42 (Aβ42)Primary component of amyloid plaquesSlowed Increase-6.98% (-14.22% to -1.45%)[8]
Synaptic Integrity SNAP25Presynaptic proteinSlowed Increase-19.20% (-32.19% to -1.47%)[8]
Neurogranin (NG)Postsynaptic proteinSlowed Increase-9.17% (-16.32% to -2.35%)[6]
Glial Activation YKL-40Astrocyte/Microglia activation markerSlowed Increase-5.19% (-14.80% to 2.49%)[8]

This data indicates that this compound slows the progression of key pathophysiological features of Alzheimer's disease, including amyloid accumulation, synaptic degeneration, and neuroinflammation.

Exploratory CSF Proteomics

A key finding from the clinical trial was that this compound treatment altered the levels of 241 proteins in the CSF. Of these, 129 (63%) showed a change in the opposite direction of AD progression, while 75 (37%) changed in the same direction as the disease progresses. The proteins affected were significantly associated with synaptic structures and related biological processes, reinforcing the drug's synaptoprotective mechanism of action.

Visualization: Experimental Workflow for Biomarker Discovery

Biomarker_Workflow cluster_clinical Clinical Trial (Phase 2a) cluster_lab Laboratory Analysis cluster_data Data Analysis & Interpretation P Patient Cohort (Mild-to-Moderate AD) T 26-Week Treatment (this compound vs. Placebo) P->T CSF CSF Collection (Baseline & 26 Weeks) T->CSF ELISA Targeted Immunoassays (ELISA, etc.) CSF->ELISA IPMS Immunoprecipitation- Mass Spectrometry (IP-MS) CSF->IPMS TMTMS Unbiased Proteomics (TMT-MS) CSF->TMTMS Quant Biomarker Quantification ELISA->Quant IPMS->Quant TMTMS->Quant Stats Statistical Analysis (Drug vs. Placebo) Quant->Stats Bioinfo Pathway & Network Analysis Stats->Bioinfo Results Identification of Cellular Effects: - Synaptic Integrity - Neuroinflammation - Amyloid Pathology Bioinfo->Results

Caption: Workflow for identifying cellular effects of this compound.

Conclusion

The available evidence strongly indicates that this compound is a highly specific modulator of the p75NTR receptor with no currently identified off-target binding partners. Its cellular effects, therefore, are understood as the downstream consequences of its primary mechanism of action. By inhibiting degenerative signaling cascades (RhoA, JNK, GSK3β/cdk5) and promoting pro-survival pathways (AKT, NF-κB), this compound exerts a powerful neuroprotective and synaptoprotective effect. Clinical data corroborates this mechanism, demonstrating that treatment slows the progression of key pathological markers of Alzheimer's disease in the CSF. Future research, including the full disclosure of the exploratory proteomic data, will further illuminate the comprehensive network of cellular targets indirectly modulated by this promising therapeutic agent.

References

Early-Stage Research on LM11A-31 for Peripheral Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral neuropathy, a debilitating condition characterized by damage to the peripheral nerves, presents a significant unmet medical need. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent requirement for disease-modifying interventions. LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising candidate in early-stage research for its potential to promote nerve repair and functional recovery. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound in the context of peripheral neuropathy.

Core Mechanism of Action

This compound is an orally bioavailable and brain-penetrant small molecule that selectively interacts with the p75NTR.[1] The p75NTR, a member of the tumor necrosis factor receptor superfamily, plays a dual role in neuronal survival and apoptosis, depending on the ligand and co-receptors present. In pathological conditions such as peripheral nerve injury, the expression of p75NTR is often upregulated, contributing to degenerative signaling cascades.

This compound is designed to modulate p75NTR activity, promoting pro-survival signaling while inhibiting apoptotic pathways.[1] It has been shown to selectively activate p75NTR survival pathways and inhibit apoptosis signaling.[1] This modulation is believed to be the primary mechanism through which this compound exerts its neuroprotective and neuro-regenerative effects in various models of neurological disease, including peripheral neuropathy.

Preclinical Efficacy in Peripheral Neuropathy Models

Early-stage research has demonstrated the therapeutic potential of this compound in several rodent models of peripheral neuropathy. These studies provide quantitative evidence of its ability to improve sensory function, preserve nerve morphology, and enhance functional recovery.

Quantitative Data Summary
Neuropathy Model Species This compound Dose & Route Key Findings Reference
Cisplatin-Induced NeuropathyMouse25 or 50 mg/kg, i.p., once daily for 10 weeksPrevented the decrease in peripheral nerve sensation and alleviated abnormal sural nerve fiber morphology. Reversed the cisplatin-induced increase in RhoA activity.[1]
Sciatic Nerve TransectionMouseLocal application to the site of injuryResulted in the regeneration of axons from nearly three times as many motoneurons. Reinnervated twice as many muscle fibers by regenerating motor axons (15.6% vs 8.4% in controls). Enhanced functional recovery as measured by Motor Unit Number Estimation (MUNE; 43.1 vs 15.2 in untreated mice).[1]
Sciatic DenervationMouse75 mg/kg/day for 1 weekSignificantly reduced JNK activation. Attenuated the upregulation of proinflammatory cytokines (IL-6 and TGF-β) in the denervated muscle.[1]
Diabetes-Induced Retinopathy (as a model of microvascular complications relevant to diabetic neuropathy)Mouse50 mg/kg/day, oral gavage for 4 weeksSignificantly mitigated proNGF, VEGF, IL-1β, and TNF-α expression. Preserved the blood-retinal barrier integrity. Modulated the upregulated p75NTR–RhoA kinase pathway.[1]

Experimental Protocols

A critical component of preclinical research is the rigorous application of standardized experimental models and outcome measures. The following sections detail the methodologies employed in the key studies investigating this compound for peripheral neuropathy.

Cisplatin-Induced Peripheral Neuropathy (CIPN) Model

This model recapitulates the sensory neuropathy commonly experienced by patients undergoing cisplatin-based chemotherapy.

  • Induction:

    • Male C57BL/6 mice are typically used.

    • Cisplatin (B142131) is administered via intraperitoneal (i.p.) injection. A common regimen is 2.0-2.3 mg/kg daily for 5 days, followed by a 5-day rest period, repeated for two cycles.

    • To mitigate renal toxicity, a pre-treatment with mannitol (B672) (125 mg/kg, i.p.) can be administered one hour before each cisplatin injection.

  • This compound Administration:

    • This compound is dissolved in a suitable vehicle (e.g., sterile water or saline).

    • Administered concurrently with the cisplatin regimen, typically via i.p. injection at doses of 25 or 50 mg/kg, once daily for the duration of the study (e.g., 10 weeks).[1]

  • Outcome Measures:

    • Von Frey Filament Test: To assess mechanical allodynia (see detailed protocol below).

    • Sural Nerve Morphometry: To quantify nerve fiber morphology (see detailed protocol below).

    • Biochemical Analysis: Western blot analysis of dorsal root ganglia (DRG) or sciatic nerve tissue to measure levels of activated RhoA (p-RhoA).

Sciatic Nerve Injury Models

These models are used to study nerve regeneration and functional recovery following traumatic nerve injury.

  • Sciatic Nerve Transection:

    • Mice are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • The sciatic nerve is exposed through a small incision in the thigh.

    • The nerve is completely transected at a pre-determined location.

    • This compound Local Application: this compound can be applied directly to the injury site. While the exact formulation used in the cited study is not detailed, a common method involves incorporating the compound into a fibrin (B1330869) glue or hydrogel scaffold which is then applied to the coapted nerve ends. This provides a sustained local delivery of the therapeutic agent.

  • Sciatic Denervation:

    • Similar to transection, the sciatic nerve is exposed.

    • A section of the nerve is excised to prevent reinnervation.

  • Outcome Measures:

    • Motor Unit Number Estimation (MUNE): To quantify the number of functional motor units (see detailed protocol below).

    • Histology: Immunohistochemical analysis of spinal cord sections to count retrogradely labeled motoneurons and analysis of muscle tissue to assess reinnervation.

    • Biochemical Analysis: Western blot of denervated muscle tissue to measure JNK activation and cytokine levels.

Detailed Methodologies for Key Outcome Measures
  • Von Frey Filament Test for Mechanical Allodynia:

    • Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The filament is pressed until it bends, and the pressure is held for 3-5 seconds.

    • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

    • The 50% withdrawal threshold is determined using the up-down method.

  • Sural Nerve Morphometric Analysis:

    • At the end of the study, animals are euthanized, and the sural nerves are harvested.

    • Nerves are fixed in a glutaraldehyde (B144438) solution, post-fixed in osmium tetroxide, and embedded in resin.

    • Semi-thin cross-sections (e.g., 1 µm) are cut and stained with toluidine blue.

    • Images are captured using a light microscope.

    • Image analysis software is used to quantify nerve fiber diameter, axon diameter, and myelin sheath thickness. The g-ratio (axon diameter/fiber diameter) is calculated as a measure of myelination.

  • Motor Unit Number Estimation (MUNE):

    • The animal is anesthetized, and stimulating electrodes are placed to activate the sciatic nerve.

    • Recording electrodes are placed over the target muscle (e.g., gastrocnemius).

    • A supramaximal stimulus is delivered to elicit a compound muscle action potential (CMAP), representing the activity of all motor units.

    • A series of gradually increasing, submaximal stimuli are then delivered to elicit all-or-none single motor unit potentials (SMUPs).

    • The average SMUP amplitude is calculated.

    • MUNE is estimated by dividing the maximal CMAP amplitude by the average SMUP amplitude.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated through the modulation of complex intracellular signaling cascades downstream of the p75NTR. Understanding these pathways is crucial for elucidating the drug's mechanism of action and for identifying potential biomarkers of target engagement.

p75NTR Signaling in Peripheral Neuropathy

In the context of peripheral nerve injury, the binding of ligands such as pro-neurotrophins (e.g., pro-Nerve Growth Factor, proNGF) to p75NTR can trigger degenerative signaling. This often involves the recruitment of adaptor proteins and the activation of downstream kinases that promote apoptosis, inflammation, and inhibit axonal growth. Key degenerative pathways include the c-Jun N-terminal kinase (JNK) pathway and the RhoA pathway.

Conversely, p75NTR can also mediate pro-survival signals, often through the activation of the nuclear factor-kappa B (NF-κB) and the PI3K/Akt pathways. This compound is thought to shift the balance of p75NTR signaling towards these pro-survival and pro-regenerative cascades.

p75NTR_Signaling_Peripheral_Neuropathy cluster_ligands Ligands cluster_receptor Receptor cluster_degenerative Degenerative Signaling cluster_survival Survival & Regeneration Signaling proNGF pro-Neurotrophins (e.g., proNGF) p75NTR p75NTR proNGF->p75NTR Binds to & Activates LM11A31 This compound LM11A31->p75NTR Modulates JNK_pathway JNK Pathway LM11A31->JNK_pathway Inhibits RhoA_pathway RhoA Pathway LM11A31->RhoA_pathway Inhibits p75NTR->JNK_pathway Recruits Adaptor Proteins p75NTR->RhoA_pathway Activates NFkB_pathway NF-κB Pathway p75NTR->NFkB_pathway Promotes Akt_pathway PI3K/Akt Pathway p75NTR->Akt_pathway Promotes Apoptosis Apoptosis JNK_pathway->Apoptosis Axon_growth_inhibition Axon Growth Inhibition RhoA_pathway->Axon_growth_inhibition Neuronal_survival Neuronal Survival NFkB_pathway->Neuronal_survival Anti_inflammation Anti-inflammatory Effects NFkB_pathway->Anti_inflammation Akt_pathway->Neuronal_survival Axon_growth_promotion Axon Growth Promotion Akt_pathway->Axon_growth_promotion

Caption: p75NTR signaling in peripheral neuropathy and the modulatory effect of this compound.

This compound Modulation of Downstream Effectors

This compound's mechanism of action involves the specific inhibition of pro-degenerative pathways and the promotion of pro-survival pathways downstream of p75NTR.

LM11A31_Mechanism cluster_downstream Downstream Signaling Cascades cluster_inhibited Inhibited by this compound cluster_promoted Promoted by this compound cluster_outcomes Cellular Outcomes LM11A31 This compound p75NTR p75NTR LM11A31->p75NTR Modulates RhoA RhoA Activation LM11A31->RhoA Inhibits JNK JNK Activation LM11A31->JNK Inhibits NFkB NF-κB Activation LM11A31->NFkB Promotes Akt Akt Activation LM11A31->Akt Promotes p75NTR->RhoA p75NTR->JNK p75NTR->NFkB p75NTR->Akt Nerve_Repair Nerve Repair & Regeneration RhoA->Nerve_Repair Inhibition leads to Reduced_Apoptosis Reduced Neuronal Apoptosis JNK->Reduced_Apoptosis Inhibition leads to Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation Akt->Nerve_Repair Functional_Recovery Improved Functional Recovery Nerve_Repair->Functional_Recovery Reduced_Apoptosis->Functional_Recovery Reduced_Inflammation->Functional_Recovery

Caption: Downstream effects of this compound on p75NTR signaling pathways.

Experimental Workflow for Preclinical Evaluation

The preclinical development of a compound like this compound for peripheral neuropathy follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Efficacy Models cluster_assessment Functional & Histological Assessment cluster_safety Safety & Toxicology Target_ID Target Identification (p75NTR) Compound_Screening Compound Screening & Optimization (this compound) Target_ID->Compound_Screening In_Vitro_Assays In Vitro Assays (Neuronal survival, neurite outgrowth) Compound_Screening->In_Vitro_Assays CIPN_Model Chemotherapy-Induced Peripheral Neuropathy Model In_Vitro_Assays->CIPN_Model Nerve_Injury_Model Traumatic Nerve Injury Model In_Vitro_Assays->Nerve_Injury_Model Diabetic_Neuropathy_Model Diabetic Neuropathy Model In_Vitro_Assays->Diabetic_Neuropathy_Model Behavioral_Tests Behavioral Testing (von Frey, etc.) CIPN_Model->Behavioral_Tests Electrophysiology Electrophysiology (Nerve Conduction, MUNE) Nerve_Injury_Model->Electrophysiology Histopathology Histopathology (Nerve Morphometry) Diabetic_Neuropathy_Model->Histopathology Tox_Studies Toxicology Studies (Rodent & Non-rodent) ADME ADME/PK Studies Tox_Studies->ADME

Caption: A representative preclinical research workflow for a peripheral neuropathy drug candidate.

Conclusion and Future Directions

The early-stage research on this compound provides a strong rationale for its further development as a therapeutic for peripheral neuropathy. The preclinical data consistently demonstrate its ability to ameliorate key pathological features and improve functional outcomes in a variety of relevant animal models. The modulation of the p75NTR and its downstream signaling pathways represents a novel and promising approach to promoting nerve repair and regeneration.

Future research should focus on further elucidating the long-term efficacy and safety of this compound, optimizing dosing and administration routes for different types of peripheral neuropathy, and identifying translatable biomarkers to monitor treatment response. The progression of this compound into clinical trials for other neurological conditions, such as Alzheimer's disease, provides a valuable foundation for its potential clinical development in the field of peripheral neuropathy.[1] This comprehensive understanding of its preclinical profile is essential for guiding the design of future clinical investigations and ultimately translating this promising research into a viable therapy for patients.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LM11A-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule, non-peptide modulator of the p75 neurotrophin receptor (p75NTR).[1][2][3] It is an orally bioavailable and water-soluble isoleucine derivative that can cross the blood-brain barrier.[1][3][4] this compound has garnered significant interest in preclinical research for its neuroprotective and pro-survival signaling effects in various models of neurodegenerative diseases and nerve injury.[2][5] It functions by selectively binding to p75NTR, promoting trophic signaling while inhibiting degenerative pathways, such as those mediated by pro-nerve growth factor (proNGF).[1][6]

These application notes provide a comprehensive overview of the solubility of this compound and detailed protocols for its use in in vivo studies, based on peer-reviewed literature.

This compound Solubility and Vehicle Selection

This compound is described as a water-soluble compound.[1][4] For in vivo studies, it is most commonly dissolved in sterile water or saline for oral administration. The sulfate (B86663) and hydrochloride salt forms of this compound have been used in various studies.[5][6]

Table 1: this compound Solubility and Recommended Vehicles for In Vivo Administration

Solvent/VehicleSolubility/ConcentrationRoute of AdministrationNotes
Sterile WaterSoluble (e.g., 5 mg/mL, 10 mg/mL)[5][7]Oral Gavage (P.O.)Most common vehicle used in preclinical studies. Solution can be stored at -20°C.[5]
Saline (Sterile)SolubleOral Gavage (P.O.), Intraperitoneal (I.P.)[1][8]An alternative to sterile water, suitable for both oral and parenteral routes.
Phosphate-Buffered Saline (PBS)SolubleOral Gavage (P.O.)Used as a vehicle in some studies.[7]
DMSO49 mg/mL (201.35 mM)[9]In Vitro / Stock SolutionPrimarily for preparing concentrated stock solutions for in vitro use or for further dilution into aqueous vehicles for in vivo use. Fresh DMSO is recommended as it can absorb moisture, which may reduce solubility.[9]

Quantitative Data from In Vivo Studies

The following table summarizes common dosing parameters for this compound from various preclinical studies. The most frequently reported dose is 50 mg/kg administered daily via oral gavage.

Table 2: Summary of this compound Dosing in Animal Models

Animal ModelDisease/ConditionDoseRouteFrequencyDurationVehicleReference
R6/2 MiceHuntington's Disease50 mg/kgP.O.Once daily, 5-6 days/week~7-8 weeksSterile Water[6]
C57BL/6J MiceDiabetes (Streptozotocin-induced)50 mg/kgP.O.Every 48 hours4 weeksSaline[1]
APPL/S MiceAlzheimer's Disease50 mg/kgP.O.Daily3 monthsSterile Water[4]
C57BL/6 MiceCavernous Nerve Injury50, 100, or 200 mg/kgP.O.Once daily14 days (post-injury)Sterile Water[7]
CD-1 MicePharmacokinetics50 mg/kg (single dose)P.O.Single doseN/ANot specified[10]
C57BL/6 MicePeripheral Neuropathy (Cisplatin-induced)25 or 50 mg/kgI.P.Once daily10 weeksNot specified[5]
PS19 MiceTauopathy50 mg/kgP.O.5 days/week3 monthsNot specified[5]
HIV gp120 Transgenic MiceHIV-associated Neurodegeneration50 mg/kgP.O.Daily4 monthsNot specified[11]

Signaling Pathways Modulated by this compound

This compound exerts its effects primarily by modulating the signaling of the p75NTR. In pathological conditions, pro-neurotrophins like proNGF can bind to p75NTR, activating degenerative signaling cascades. This compound can block this interaction.[1] It has been shown to inhibit the activation of downstream effectors like RhoA (Ras homolog gene family, member A) and c-Jun N-terminal kinase (JNK), while promoting pro-survival pathways such as Akt signaling.[5][7][12][13]

LM11A31_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling p75NTR p75NTR RhoA RhoA Activation p75NTR->RhoA JNK JNK Pathway p75NTR->JNK Akt Akt Pathway p75NTR->Akt Promotes proNGF proNGF proNGF->p75NTR Binds & Activates LM11A31 This compound LM11A31->p75NTR Binds & Modulates Apoptosis Neuronal Death & Degeneration RhoA->Apoptosis JNK->Apoptosis Survival Cell Survival & Neuroprotection Akt->Survival

Caption: this compound signaling pathway modulation.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a dosing solution for oral administration in mice, based on the most commonly used concentration and vehicle.

Materials:

  • This compound powder (sulfate or hydrochloride salt)

  • Sterile water for injection or sterile 0.9% saline

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound:

    • Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (e.g., 10 mL/kg).

    • Example calculation for 10 mice (average weight 25 g) at 50 mg/kg with a dosing volume of 10 mL/kg:

      • Dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg

      • Dosing volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration = 1.25 mg / 0.25 mL = 5 mg/mL

      • Total volume needed (with overage) = 10 mice * 0.25 mL/mouse + 10% overage ≈ 2.75 mL. Prepare 3 mL.

      • Total this compound needed = 5 mg/mL * 3 mL = 15 mg.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the powder to a sterile conical tube.

    • Add the calculated volume of sterile water or saline.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage: The solution can be prepared fresh daily. Alternatively, some studies suggest that a stock solution can be stored at -20°C.[5] If stored, ensure it is thawed completely and vortexed before use.

Protocol 2: In Vivo Administration via Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution to mice.

Materials:

  • Prepared this compound dosing solution

  • Vehicle control (sterile water or saline)

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling: Handle mice gently to minimize stress. Acclimatize them to handling before the start of the study.

  • Fasting (Optional but Recommended): Some protocols recommend fasting the animals for approximately 4 hours before dosing to improve compound absorption.[4][6] Ensure access to water is maintained during this period.

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

  • Administration:

    • Draw the calculated volume of the this compound solution or vehicle into the syringe fitted with a gavage needle.

    • Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle.

    • Slowly dispense the solution.

    • Carefully withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for a short period post-dosing for any signs of distress, such as difficulty breathing or regurgitation.

  • Schedule: Repeat the procedure according to the study design (e.g., once daily, 5-6 days a week).[6]

InVivo_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_study Study Progression A Calculate Required This compound & Vehicle B Weigh this compound A->B C Dissolve in Vehicle (Water or Saline) B->C D Vortex until Clear C->D E Weigh Animal D->E Dosing Solution F Calculate Dosing Volume E->F G Administer via Oral Gavage F->G H Monitor Animal G->H I Repeat Dosing per Study Schedule H->I J Conduct Behavioral/ Endpoint Analysis I->J K Collect Tissues for Histology/Biochemistry J->K

Caption: General workflow for in vivo studies using this compound.

References

Application Notes and Protocols for Oral Administration of LM11A-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a non-peptide, small molecule ligand for the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects in various preclinical models of neurological disorders, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2][3] It is an orally bioavailable and brain-penetrant compound, making oral gavage a common and effective route of administration in animal studies.[1][4] These application notes provide a detailed protocol for the preparation of this compound solutions for oral gavage, based on its solubility and established experimental use.

Physicochemical Properties and Solubility

This compound is typically available as a dihydrochloride (B599025) or sulfate (B86663) salt, which enhances its aqueous solubility.[1][2] The free base form is an isoleucine derivative.[5] Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight316.27 g/mol (dihydrochloride salt)[1][6]
243.35 g/mol (free base)[7]
AppearancePowder[8]
Water SolubilityUp to 100 mM[1]
Up to 125 mg/mL (395.23 mM)[8][9]
Up to 100 mg/mL (316.19 mM)[6]
Other SolubilitiesSoluble to 100 mM in DMSO[1]
49 mg/mL in Ethanol[7]
Storage (Powder)Desiccate at room temperature or 4°C, under nitrogen, away from moisture.[1][6]

Note: The solubility of this compound in water is sufficient for the preparation of solutions for oral gavage at concentrations commonly used in preclinical studies. Sonication or gentle warming may be recommended to facilitate dissolution.[6][8]

Recommended Protocol for Dissolving this compound in Water for Oral Gavage

This protocol is based on numerous in vivo studies that have successfully administered this compound to mice via oral gavage.[2][5][10][11]

Materials
  • This compound (dihydrochloride or sulfate salt)

  • Sterile water for injection or equivalent high-purity water

  • Sterile conical tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Optional: Sonicator

  • Optional: pH meter and solutions for adjustment (if required)

Procedure
  • Determine the required concentration and volume: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the total volume of this compound solution needed. A common administration volume for oral gavage in mice is 10 ml/kg.[2]

  • Weigh the this compound powder: Accurately weigh the required amount of this compound powder using a calibrated balance.

  • Dissolve in sterile water: Add the weighed this compound powder to a sterile conical tube or vial. Add the calculated volume of sterile water.

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[6][8] Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.[6]

  • Verify pH (Optional but recommended): Check the pH of the final solution. While sterile water is typically sufficient, for long-term studies, ensuring the pH is within a physiologically acceptable range (e.g., pH 6.5-7.5) is good practice. Adjust with sterile, dilute HCl or NaOH if necessary.

  • Storage of the solution: It is recommended to prepare the solution fresh daily.[5][10] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advised, though stability in aqueous solution over extended periods should be validated.[9]

Example Dosing Calculation
  • Animal: 25 g mouse

  • Dose: 50 mg/kg

  • Administration Volume: 10 ml/kg

  • Calculate the dose per animal: 50 mg/kg * 0.025 kg = 1.25 mg/animal

  • Calculate the volume to administer: 10 ml/kg * 0.025 kg = 0.25 ml/animal

  • Calculate the required concentration of the solution: 1.25 mg / 0.25 ml = 5 mg/ml

Established in vivo Dosing Regimens

The following table summarizes dosing information from various preclinical studies.

Animal ModelDoseVehicleAdministration RouteFrequencyDurationSource
R6/2 Huntington's Disease Mice50 mg/kgSterile WaterOral GavageOnce daily, 5-6 days/week~7-8 weeks[2]
APPL/S Alzheimer's Disease Mice50 mg/kgSterile WaterOral GavageDaily1 or 3 months[5]
Tg2576 Alzheimer's Disease Mice75 mg/kg/day (targeted)Drinking WaterAd libitumContinuous3 months[5]
Cavernous Nerve Injury Mice50, 100, or 200 mg/kg/daySterile WaterOral GavageOnce daily14 days[10]
Aged Mice50 mg/kg/dayOral Gavage---[3]
APPL/S Alzheimer's Disease Mice10 or 50 mg/kg/daySterile WaterOral Gavage-3 months[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation and administration.

LM11A31_Signaling_Pathway cluster_0 p75NTR Signaling cluster_1 This compound Intervention proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds Degenerative Signaling Degenerative Signaling p75NTR->Degenerative Signaling Activates Neuronal Death Neuronal Death Degenerative Signaling->Neuronal Death This compound This compound This compound->p75NTR Inhibits proNGF binding p75NTR_2 p75NTR This compound->p75NTR_2 Binds & Modulates Survival Signaling Survival Signaling p75NTR_2->Survival Signaling Promotes Neuronal Survival Neuronal Survival Survival Signaling->Neuronal Survival LM11A31_Oral_Gavage_Workflow cluster_preparation Solution Preparation cluster_administration Animal Administration Calculate Calculate Dose & Volume Weigh Weigh this compound Powder Calculate->Weigh Dissolve Dissolve in Sterile Water Weigh->Dissolve Mix Vortex / Sonicate Dissolve->Mix Verify Verify Clarity (Optional: pH) Mix->Verify Fast Fast Animal (4 hours) Verify->Fast Administer Administer via Oral Gavage Fast->Administer Monitor Monitor Animal Administer->Monitor

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

LM11A-31 is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases.[1][2][3] As a modulator of p75NTR, this compound is a biased agonist that selectively activates pro-survival signaling pathways while inhibiting pro-apoptotic signals, making it a valuable tool for studying neuronal survival, neurite outgrowth, and neuroprotection.[2][4][5] These application notes provide a comprehensive overview of the recommended concentrations, experimental protocols, and underlying signaling pathways for the use of this compound in in vitro neuronal cultures.

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound for in vitro neuronal cultures can vary depending on the specific cell type, experimental model, and desired outcome. The following table summarizes effective concentrations reported in the literature.

Cell TypeApplicationEffective ConcentrationObserved Effect
Dopaminergic LUHMES cellsNeuroprotection against oxidative stress (6-OHDA induced)20 nMReduced p75NTR cleavage and neuronal death.[4][6]
Macrophages and MicrogliaInhibition of neurotoxic factor release (HIV-1 gp120 induced)10 nMReduced release of neurotoxic factors.[7]
Hippocampal NeuronsPromotion of neuronal survivalEC50: 100-300 pMIncreased number of GAP-43-positive neurite-bearing cells.[8]
Hippocampal, Cortical, and Basal Forebrain NeuronsNeuroprotection against amyloid-β-induced degeneration100 nMPrevented Aβ-induced degeneration and activation of degenerative signaling pathways.[9]
Mature OligodendrocytesInhibition of proNGF-induced cell deathNot specifiedInhibited proNGF-induced cell death.[3]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating the signaling cascade downstream of the p75NTR. It functions by promoting pro-survival pathways and inhibiting pro-death signals.

LM11A31_Signaling_Pathway cluster_membrane Cell Membrane cluster_pro_survival Pro-Survival Pathways cluster_pro_death Pro-Death Pathways p75NTR p75NTR AKT AKT p75NTR->AKT Activates NFkB NF-κB p75NTR->NFkB Activates JNK JNK p75NTR->JNK Inhibits GSK3B GSK3β p75NTR->GSK3B Inhibits cdk5 cdk5 p75NTR->cdk5 Inhibits RhoA RhoA Kinase p75NTR->RhoA Inhibits LM11A31 This compound LM11A31->p75NTR Binds and modulates Neuronal_Survival Neuronal Survival & Neurite Outgrowth AKT->Neuronal_Survival NFkB->Neuronal_Survival Apoptosis Apoptosis JNK->Apoptosis GSK3B->Apoptosis cdk5->Apoptosis RhoA->Apoptosis

Caption: this compound signaling through p75NTR.

Experimental Protocols

The following are generalized protocols for utilizing this compound in in vitro neuronal cultures. Specific parameters may need to be optimized for your particular experimental setup.

Preparation of this compound Stock Solution

This compound is water-soluble.[10][11]

  • Reconstitution: Dissolve this compound hydrochloride salt in sterile, nuclease-free water to create a stock solution. A common stock concentration is 1-10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11]

General Experimental Workflow for Neuroprotection Studies

This workflow outlines a typical experiment to assess the neuroprotective effects of this compound against a neurotoxic insult.

LM11A31_Experimental_Workflow cluster_analysis Analysis Methods A 1. Plate Neuronal Cells (e.g., primary neurons, LUHMES) B 2. Differentiate and Mature Neurons (as per cell type specific protocol) A->B C 3. Pre-treatment with this compound (various concentrations) or Vehicle Control B->C D 4. Introduce Neurotoxic Insult (e.g., 6-OHDA, Amyloid-β, gp120) C->D E 5. Co-incubation (this compound + Neurotoxin) D->E F 6. Post-treatment Incubation Period E->F G 7. Endpoint Analysis F->G H Cell Viability Assays (e.g., MTT, LDH) G->H I Immunocytochemistry (e.g., for neuronal markers, apoptosis markers) G->I J Western Blotting (for signaling proteins, p75NTR cleavage) G->J K Neurite Outgrowth Analysis G->K

Caption: Typical experimental workflow for this compound.

Detailed Protocol: Neuroprotection in Dopaminergic Neurons

This protocol is adapted from studies using LUHMES cells, a human dopaminergic neuronal cell line.[4][6]

  • Cell Culture: Culture and differentiate LUHMES cells according to established protocols.

  • Treatment:

    • Prepare a working solution of this compound in the cell culture medium. A final concentration of 20 nM has been shown to be effective.[4][6]

    • Prepare a working solution of the neurotoxin (e.g., 7.5 µM 6-OHDA).

    • Co-treat the differentiated LUHMES cells with the vehicle control, the neurotoxin alone, or the neurotoxin in combination with this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Analysis:

    • Assessment of Neuronal Death: Fix the cells and stain with a nuclear dye such as DAPI (5 µg/mL).[4][6] Assess nuclear morphology (pyknosis, fragmentation) to quantify apoptotic cells.

    • Western Blotting for p75NTR Cleavage: Lyse the cells and perform Western blot analysis using an antibody that recognizes the C-terminal fragment (CTF) of p75NTR to assess receptor cleavage.

This compound is a potent and selective modulator of the p75NTR with well-documented neuroprotective effects in vitro. The provided concentration guidelines, signaling pathway information, and experimental protocols offer a solid foundation for researchers to incorporate this compound into their studies of neuronal function and neurodegeneration. Optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve the desired biological response.

References

Application Notes and Protocols for LM11A-31 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes and dosages of the p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, in various rodent models based on preclinical research. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule ligand of the p75NTR that has demonstrated neuroprotective and pro-cognitive effects in a variety of animal models of neurological and neurodegenerative diseases.[1][2] It functions by modulating the signaling of p75NTR, thereby inhibiting degenerative pathways and promoting neuronal survival.[2][3] This document summarizes the commonly used administration routes, dosages, and experimental protocols for this compound in rodent models of Alzheimer's disease, spinal cord injury, stroke, Huntington's disease, and diabetic retinopathy.

Administration Routes and Dosage Summary

Oral gavage is the most frequently reported route of administration for this compound in rodent studies, highlighting its oral bioavailability.[1][4] Intraperitoneal injection has also been utilized. The compound has been shown to cross the blood-brain barrier.[1][3][5] Dosages typically range from 10 to 100 mg/kg/day, with 50 mg/kg/day being the most common and effective dose in many models.[1][4]

Table 1: Summary of this compound Administration in Mouse Models
Disease ModelMouse StrainAdministration RouteDosageTreatment DurationKey FindingsReference
Alzheimer's DiseaseAPPL/SOral Gavage10, 50 mg/kg/day3 monthsPrevented cognitive deficits and reduced neuritic dystrophy.[1][4]
Alzheimer's DiseaseAPPL/SOral Gavage50 mg/kg/day (6 days/week)3 monthsLowered microglial activation and rescued spine density loss.[1][4]
Alzheimer's DiseaseAPPL/S & Tg2576Oral Gavage50, 75 mg/kg/day1-3 monthsReversed atrophy of basal forebrain cholinergic neurites.[2][6]
TauopathyPS19Oral Gavage50 mg/kg (5 days/week)3 monthsImproved hippocampus-dependent behaviors and increased survival rate.[1][4]
StrokeC57BL/6 (MCAO)Oral Gavage50 mg/kg/dayUp to 12 weeksReduced brain atrophy and improved motor function recovery.[4][7]
Huntington's DiseaseR6/2Oral Gavage50 mg/kg/day (5-6 days/week)7-8 weeksAlleviated volume reductions in multiple brain regions.[4][8]
Spinal Cord InjuryC57BL/6 (contusion)Oral Gavage10, 25, 100 mg/kg (twice daily)Study completionPromoted functional recovery and survival of oligodendrocytes.[4]
Cavernous Nerve InjuryC57BL/6Oral Gavage50 mg/kg/day14 daysImproved erectile function and increased neurovascular content.[9][10]
Diabetic RetinopathyStreptozotocin-inducedOral Gavage50 mg/kg (every 48h)4 weeksDecreased diabetes-induced retinal vascular permeability.[3]
HIV-associated NeurodegenerationHIV gp120 tgOral Gavage50 mg/kg/day4 monthsSuppressed microglial activation and reduced dendritic varicosities.[4]
AgingAged miceOral Gavage50 mg/kg/day1 monthPreserved basal forebrain cholinergic neurons.[1][4]
Table 2: Summary of this compound Administration in Rat Models
Disease ModelRat StrainAdministration RouteDosageTreatment DurationKey FindingsReference
Traumatic Brain InjurySprague-Dawley (CCI)Intraperitoneal50, 75 mg/kg/day21 daysImproved learning and memory outcomes.[4]
Spinal Cord InjuryNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBioLuminescent-OptoGenetic (BL-OG) stimulation with an enhanced luminopsin improved locomotor recovery.[11]

Experimental Protocols

Preparation of this compound Solution
  • Formulation: this compound is typically used in its hydrochloride or sulfate (B86663) salt form, which is water-soluble.[4][8]

  • Vehicle: For oral gavage and intraperitoneal injections, this compound is dissolved in sterile water or saline.[3][6][8]

  • Concentration Calculation: Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. The volume for oral gavage is typically 10 ml/kg.[8]

  • Preparation: On the day of administration, weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile vehicle. Ensure the solution is clear and free of particulates.

Oral Gavage Administration Protocol (Mouse)
  • Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

  • Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.

  • Fasting: In some studies, food was withheld for 4 hours prior to dosing to aid in compound absorption.[6][8]

Intraperitoneal Injection Protocol (Rat)
  • Animal Handling: Properly restrain the rat to expose the lower abdominal quadrants.

  • Injection Site: The injection should be made into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration:

    • Use a sterile syringe and a needle of appropriate gauge (e.g., 25-27 gauge).

    • Lift the skin and insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no blood or fluid is drawn back, then inject the this compound solution.

  • Post-Administration Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its administration in a rodent model of neurodegeneration.

LM11A31_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling p75NTR p75NTR JNK JNK p75NTR->JNK RhoA RhoA p75NTR->RhoA Akt Akt p75NTR->Akt proNGF proNGF proNGF->p75NTR Binds and Activates LM11A31 This compound LM11A31->p75NTR Binds and Modulates Caspases Caspases JNK->Caspases RhoA->Caspases Apoptosis Apoptosis/ Neurite Degeneration Caspases->Apoptosis CREB CREB Akt->CREB Neuronal_Survival Neuronal Survival/ Growth CREB->Neuronal_Survival

Caption: Proposed signaling pathway of this compound at the p75NTR.

Experimental_Workflow start Start: Rodent Model of Neurodegeneration group_assignment Random Assignment to Treatment Groups (Vehicle vs. This compound) start->group_assignment treatment Daily Administration of this compound (e.g., 50 mg/kg via Oral Gavage) group_assignment->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavioral Throughout Treatment Period histology Post-mortem Tissue Collection and Histological Analysis behavioral->histology End of Study biochemical Biochemical Analysis (e.g., Western Blot, ELISA) histology->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound administration.

References

Application Notes and Protocols for the Long-Term Stability of LM11A-31 Stock Solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a non-peptide, small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective and pro-survival effects in a variety of preclinical models of neurodegenerative diseases and neurological injury.[1][2] As a critical reagent in both in vitro and in vivo studies, ensuring the stability and integrity of this compound stock solutions is paramount for the reproducibility and validity of experimental results. These application notes provide a comprehensive overview of the long-term stability of this compound stock solutions when stored at -20°C, along with detailed protocols for stability assessment.

This compound modulates p75NTR signaling, selectively activating pro-survival pathways such as PI3K/Akt and NF-κB, while inhibiting degenerative signaling cascades involving c-Jun N-terminal kinase (JNK), glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (cdk5).[3] Given its therapeutic potential, a thorough understanding of its chemical stability under common laboratory storage conditions is essential.

Data Presentation

The long-term stability of this compound stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C has been evaluated by various suppliers. The following table summarizes the recommended storage durations to maintain compound integrity.

SolventStorage TemperatureRecommended Maximum Storage DurationSource
DMSO-20°C1 month[2][4]
DMSO-80°C6 months - 1 year[4][5]
Powder (solid)-20°C≥ 4 years[6]

It is crucial to note that repeated freeze-thaw cycles should be avoided to minimize degradation and the introduction of moisture, which can impact compound stability. Aliquoting stock solutions into single-use volumes is highly recommended.

Mandatory Visualization

Signaling Pathway of this compound

LM11A31_Signaling cluster_membrane Cell Membrane cluster_survival Pro-Survival Signaling cluster_degenerative Degenerative Signaling p75NTR p75NTR PI3K_Akt PI3K/Akt Pathway p75NTR->PI3K_Akt NFkB NF-κB Pathway p75NTR->NFkB JNK JNK Pathway p75NTR->JNK Inhibits GSK3b_cdk5 GSK3β / cdk5 p75NTR->GSK3b_cdk5 Inhibits LM11A31 This compound LM11A31->p75NTR Binds & Activates ProNGF_NGF proNGF / NGF ProNGF_NGF->p75NTR Binds & Activates (Inhibited by this compound) Neuronal_Survival Neuronal Survival & Neurite Outgrowth PI3K_Akt->Neuronal_Survival NFkB->Neuronal_Survival Apoptosis Apoptosis JNK->Apoptosis GSK3b_cdk5->Apoptosis

Caption: Signaling pathway of this compound through the p75NTR receptor.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Long-Term Storage cluster_analysis 3. Stability Analysis cluster_stress 4. Forced Degradation (Stress Testing) Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in anhydrous DMSO) Aliquot Aliquot into single-use vials Prep_Stock->Aliquot Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep_Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep_Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep_Stock->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep_Stock->Thermal Photolytic Photolytic Stress (UV/Vis light) Prep_Stock->Photolytic T0_Sample Analyze Time 0 Sample Aliquot->T0_Sample Storage Store aliquots at -20°C (in the dark) Aliquot->Storage HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method T0_Sample->HPLC_Analysis Reference Timepoints Withdraw samples at pre-defined time points (e.g., 1, 2, 3, 6 months) Storage->Timepoints Timepoints->HPLC_Analysis Data_Comparison Compare peak area of this compound to Time 0 sample HPLC_Analysis->Data_Comparison Degradation_Analysis Identify and quantify any degradation products Data_Comparison->Degradation_Analysis Acid->HPLC_Analysis Analyze stressed samples Base->HPLC_Analysis Analyze stressed samples Oxidation->HPLC_Analysis Analyze stressed samples Thermal->HPLC_Analysis Analyze stressed samples Photolytic->HPLC_Analysis Analyze stressed samples

Caption: Experimental workflow for assessing the long-term stability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Stability Studies

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent long-term stability analysis.

Materials:

  • This compound powder (hydrochloride salt or free base)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber, polypropylene (B1209903) or glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound powder required to prepare the desired stock concentration (e.g., 10 mM).

    • Molecular Weight of this compound (free base): 243.35 g/mol

    • Molecular Weight of this compound dihydrochloride: 316.27 g/mol [1]

  • Weighing: Accurately weigh the calculated amount of this compound powder into a sterile vial.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting: Immediately aliquot the stock solution into single-use, sterile, amber vials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.

  • Initial Analysis (Time 0): Set aside one aliquot for immediate analysis as the "Time 0" reference sample according to Protocol 3.

  • Storage: Store the remaining aliquots at -20°C in the dark.

Protocol 2: Long-Term Stability Testing at -20°C

Objective: To assess the stability of this compound in DMSO over an extended period when stored at -20°C.

Materials:

  • Aliquots of this compound stock solution prepared as per Protocol 1

  • -20°C freezer

  • HPLC system with UV detector

  • Appropriate HPLC column and mobile phases (see Protocol 3)

Procedure:

  • Storage: Place the labeled aliquots in a designated -20°C freezer, ensuring they are protected from light.

  • Time Points: Establish a schedule for stability testing at pre-determined time points (e.g., 1, 2, 3, 6, and 12 months).

  • Sample Retrieval: At each time point, retrieve one aliquot from the freezer. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Sample Preparation for HPLC: Prepare the sample for HPLC analysis as described in Protocol 3.

  • HPLC Analysis: Analyze the sample using the validated stability-indicating HPLC method detailed in Protocol 3.

  • Data Analysis:

    • Calculate the peak area of the this compound peak.

    • Compare the peak area to the peak area of the Time 0 sample to determine the percentage of this compound remaining.

    • Examine the chromatogram for the presence of any new peaks, which would indicate degradation products.

    • If degradation products are observed, calculate their peak areas as a percentage of the total peak area.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To provide a robust HPLC method for the quantitative analysis of this compound and the separation of its potential degradation products.

Note: Since this compound is an amino acid derivative containing a secondary amine and an amide, a reversed-phase HPLC method is appropriate. The following is a proposed starting method that may require optimization.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (based on the amide chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the this compound stock solution (from Protocol 2) with Mobile Phase A to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection, if necessary.

Method Validation (Abbreviated):

  • Specificity: Demonstrate that the method can separate this compound from its degradation products generated during forced degradation studies (Protocol 4).

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

  • Precision: Assess the repeatability of the method by performing multiple injections of the same sample.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix.

Protocol 4: Forced Degradation (Stress Testing) of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the specificity of the stability-indicating HPLC method.

Procedure: For each condition, a separate aliquot of the this compound stock solution is used. A control sample (this compound in DMSO, diluted with the reaction solvent and kept at room temperature) should be run in parallel.

  • Acid Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a specified time.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of this compound stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sealed aliquot of the this compound stock solution in an oven at 60°C.

    • At each time point, withdraw the sample, allow it to cool to room temperature, and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose a clear vial containing a diluted solution of this compound to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • At each time point, withdraw samples and analyze by HPLC.

Analysis of Stressed Samples: Analyze all samples using the HPLC method described in Protocol 3. The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately resolved from the intact this compound peak. The results from these studies will confirm the stability-indicating nature of the HPLC method.

References

Application Notes and Protocols for LM11A-31 Administration in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a non-peptide, orally available, and brain-penetrant small molecule ligand for the p75 neurotrophin receptor (p75NTR).[1][2] It functions by selectively activating p75NTR survival pathways while inhibiting pro-apoptotic signaling.[2][3] this compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2] This document provides detailed protocols for the preparation and administration of this compound in drinking water for ad libitum administration in rodent research, offering a less stressful alternative to oral gavage.

Physicochemical Properties and Solubility

This compound, as a dihydrochloride (B599025) salt, is a water-soluble compound.[1][4] This property makes it suitable for administration via drinking water.

PropertyValueReference
Chemical Name (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride[2]
Molecular Weight 316.27 g/mol (dihydrochloride salt)
Water Solubility Soluble up to 100 mM
Appearance White to off-white powder
Storage Desiccate at room temperature

Mechanism of Action and Signaling Pathway

This compound modulates the signaling of the p75NTR, a receptor with dual functions in promoting either neuronal survival or apoptosis depending on the ligand and cellular context.[2][3] In pathological conditions, such as in Alzheimer's disease models, p75NTR can mediate neurotoxic effects.[2] this compound selectively activates pro-survival signaling pathways downstream of p75NTR, including the PI3K/Akt and NFκB pathways, while inhibiting degenerative signaling cascades involving JNK, GSK3β, and cdk5.[1][5] It also functions as an antagonist to pro-nerve growth factor (proNGF), blocking its binding to p75NTR and subsequent activation of degenerative pathways like the RhoA kinase pathway.[4]

LM11A31_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_survival Pro-Survival Pathways cluster_degenerative Degenerative Pathways p75NTR p75NTR PI3K_Akt PI3K/Akt Pathway p75NTR->PI3K_Akt Activates NFkB NFκB Pathway p75NTR->NFkB Activates RhoA RhoA Kinase p75NTR->RhoA Inhibits Activation JNK_cJun JNK/c-Jun Pathway p75NTR->JNK_cJun Inhibits Activation GSK3b_cdk5 GSK3β / cdk5 p75NTR->GSK3b_cdk5 Inhibits Activation LM11A31 This compound LM11A31->p75NTR Binds & Modulates proNGF proNGF LM11A31->proNGF Blocks Binding proNGF->p75NTR Binds Neuronal_Survival Neuronal Survival & Neurite Outgrowth PI3K_Akt->Neuronal_Survival NFkB->Neuronal_Survival Apoptosis Apoptosis & Neurite Degeneration RhoA->Apoptosis JNK_cJun->Apoptosis GSK3b_cdk5->Apoptosis

This compound Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound dihydrochloride powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add a precise volume of sterile, purified water to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Ad Libitum Administration of this compound in Drinking Water

This protocol provides a framework for administering this compound in the drinking water of rodents. It is crucial to perform validation steps for your specific experimental conditions.

2.1. Preliminary Steps: Acclimation and Baseline Measurements

  • Animal Acclimation: House the animals in their experimental cages for a minimum of 3-5 days to acclimate to the environment and the water bottles that will be used during the study.[6]

  • Determine Baseline Water Consumption:

    • Fill the water bottles with a known volume of regular drinking water.

    • Weigh the water bottles to the nearest 0.1 g.

    • After 24 hours, re-weigh the bottles. The difference in weight (assuming 1 g = 1 mL) represents the daily water consumption.

    • Repeat this measurement for at least three consecutive days to obtain a stable average daily water intake per cage.[7][8]

    • Divide the average daily intake by the number of animals in the cage to determine the average daily water consumption per animal.[7]

  • Determine Average Body Weight: Weigh the animals daily for the same three days to establish an average baseline body weight.

2.2. Calculation of this compound Concentration in Drinking Water

The concentration of this compound in the drinking water is calculated to achieve a target dose in mg/kg/day based on the average body weight and water consumption of the animals.

Formula: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)

Example Calculation:

  • Target Dose: 50 mg/kg/day

  • Average Mouse Weight: 25 g (0.025 kg)

  • Average Daily Water Intake per Mouse: 5 mL

  • Concentration = (50 mg/kg x 0.025 kg) / 5 mL/day = 1.25 mg / 5 mL = 0.25 mg/mL

2.3. Preparation and Administration of Medicated Water

  • Thaw an aliquot of the this compound stock solution.

  • Based on the calculated concentration, determine the volume of stock solution needed to prepare the required volume of medicated drinking water.

  • Prepare the medicated water fresh. While this compound is water-soluble, its stability in solution at room temperature over several days should be validated. It is recommended to replace the medicated water every 2-3 days.

  • Fill the water bottles with the freshly prepared this compound solution.

  • Provide the medicated water bottles to the animals. The control group should receive drinking water with the same vehicle (sterile water).

2.4. Monitoring During the Study

  • Water Consumption: Continue to measure water consumption daily or every few days to ensure that the addition of this compound does not reduce water intake, which could indicate poor palatability.[8] If water consumption drops by more than 10-15%, consider adding a sweetening agent like sucrose (B13894) (e.g., 1-2%) to both the medicated and control water to improve palatability.[9]

  • Body Weight: Monitor the body weight of the animals at least twice a week to check for any adverse effects.

  • Animal Health: Observe the animals daily for any signs of dehydration or distress.

Protocol 3: Stability and Palatability Validation (Recommended)

3.1. Stability Assessment

  • Prepare a batch of medicated water at the target concentration.

  • Keep the water in the same type of bottles and under the same environmental conditions (light, temperature) as the animal housing.

  • At set time points (e.g., 0, 24, 48, 72 hours), take a sample of the water.

  • Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., HPLC) to determine if the compound degrades over time.

3.2. Palatability Assessment

  • Before the main study, a small pilot study can be conducted.

  • Provide a two-bottle choice to a cohort of animals: one bottle with plain water and one with the medicated water.

  • Measure the consumption from each bottle over 24-48 hours to determine if there is a significant preference for the plain water, which would indicate poor palatability of the this compound solution.

Comparative Data: Oral Gavage Administration

For comparison, oral gavage is a common method for administering this compound in preclinical studies. This method ensures precise dosing but can be stressful for the animals.

ParameterAd Libitum in Drinking WaterOral Gavage
Dosing Precision Less precise, dependent on individual water intake.Highly precise, exact dose delivered.
Animal Stress Minimal stress, non-invasive.Can be stressful, requires handling and restraint.[6]
Labor Intensity Low, requires preparation of solutions every few days.High, requires daily handling and dosing of each animal.
Typical Dose Range Calculated to approximate gavage doses (e.g., 50 mg/kg/day).5 - 100 mg/kg/day.[3]
Considerations Requires monitoring of water intake and potential palatability issues.Risk of gavage-related injury.[6]

Logical Workflow for Ad Libitum Administration

AdLibitum_Workflow cluster_preliminary Preliminary Phase cluster_calculation Calculation & Preparation cluster_administration Administration & Monitoring cluster_decision Decision Point cluster_action Corrective Action Acclimation Acclimate Animals (3-5 days) Baseline_Water Measure Baseline Water Intake (3 days) Acclimation->Baseline_Water Baseline_Weight Measure Baseline Body Weight (3 days) Baseline_Water->Baseline_Weight Calculate_Conc Calculate this compound Concentration in Water Baseline_Weight->Calculate_Conc Prepare_Solution Prepare Medicated Water Calculate_Conc->Prepare_Solution Administer Provide Medicated Water to Animals Prepare_Solution->Administer Monitor_Intake Monitor Water Intake & Body Weight Administer->Monitor_Intake Monitor_Health Daily Health Checks Monitor_Intake->Monitor_Health Intake_Check Water Intake < 90% of Baseline? Monitor_Health->Intake_Check Intake_Check->Administer No Add_Sweetener Add Sweetener to Water (optional) Intake_Check->Add_Sweetener Yes Add_Sweetener->Prepare_Solution

Workflow for Ad Libitum Dosing

Conclusion

Administering this compound ad libitum in drinking water is a feasible and less stressful alternative to oral gavage for long-term preclinical studies. Success with this method relies on careful preliminary measurements of water intake, accurate calculation of the drug concentration, and consistent monitoring of the animals' consumption and well-being throughout the study. Researchers should perform in-house validation of the stability and palatability of their this compound solutions to ensure accurate and effective dosing.

References

Application Notes and Protocols for In Vitro Assessment of LM11A-31 Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the neuroprotective effects of LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), in various in vitro models of neurodegeneration. The protocols detailed below are designed to offer robust and reproducible methods for evaluating the efficacy of this compound in promoting neuronal survival, preventing neurite dystrophy, and modulating key signaling pathways implicated in neurodegenerative diseases.

Introduction

This compound is an orally available, brain-penetrant small molecule that selectively binds to the p75NTR.[1] This receptor plays a dual role in neuronal survival and apoptosis, depending on the cellular context and ligand binding.[1] In the context of neurodegenerative diseases such as Alzheimer's, p75NTR can mediate the neurotoxic effects of amyloid-β (Aβ).[1] this compound has been shown to modulate p75NTR signaling, promoting pro-survival pathways while inhibiting apoptotic signals.[1] It effectively blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures.[1] The neuroprotective actions of this compound extend beyond Aβ-induced toxicity, as it also counteracts the neurotoxic effects of some anticancer drugs in neuronal cultures.[1]

Key In Vitro Assays for Neuroprotection

A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective properties of this compound. These assays typically involve challenging cultured neurons with a neurotoxic stimulus in the presence or absence of the compound. The primary endpoints measured are cell viability, neurite integrity, and the activation state of relevant signaling molecules.

Neuronal Viability Assays

Neuronal viability assays are fundamental for quantifying the ability of this compound to protect neurons from cell death induced by various neurotoxins.

Quantitative Data Summary

Cell TypeNeurotoxinThis compound Conc.Outcome MeasureResultReference
Hippocampal NeuronsAmyloid-β (Aβ)100 nMNeuronal Death (fold increase)Aβ induced a ~2.0-fold increase in cell death, which was significantly inhibited by this compound.[2]
p75NTR+/+ Hippocampal NeuronsAmyloid-β (Aβ)100 nMNeuronal Death (fold increase)Aβ induced a 2.0-fold increase in cell death, which was significantly inhibited by this compound.[2]
p75NTR-/- Hippocampal NeuronsAmyloid-β (Aβ)100 nMNeuronal Death (fold increase)Aβ-induced cell death was reduced to a 1.5-fold increase, and this compound had no further protective effect.[2]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted for assessing the neuroprotective effect of this compound against Aβ-induced toxicity in primary hippocampal neurons.

Materials:

  • Primary hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Amyloid-β (1-42) oligomers

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Plating: Seed primary hippocampal neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^4 cells/well and culture for 6-7 days in vitro (DIV).

  • Treatment:

    • Prepare fresh dilutions of this compound in culture medium. A common effective concentration is 100 nM.[3]

    • Prepare Aβ oligomers according to established protocols. A final concentration of 2.5 µM is often used to induce toxicity.[2]

    • Pre-treat the neurons with this compound for 2 hours before adding the Aβ oligomers.

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with Aβ alone.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow plate_cells Plate Primary Neurons in 96-well plate culture_cells Culture for 6-7 DIV plate_cells->culture_cells pre_treat Pre-treat with this compound culture_cells->pre_treat add_toxin Add Neurotoxin (e.g., Aβ) pre_treat->add_toxin incubate Incubate for 24-48h add_toxin->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: Workflow for assessing neuroprotection using a cell viability assay.

Neurite Outgrowth and Dystrophy Assays

These assays are critical for evaluating the ability of this compound to protect against the degeneration of neuronal processes, a key pathological feature of many neurodegenerative diseases.

Quantitative Data Summary

Mouse ModelAge/StageTreatment DurationOutcome MeasureResultReference
APP L/SMid-stage (6-8 months)3 monthsCortical Dystrophic Neurite Clusters (Total Area)This compound decreased the total area occupied by dystrophic neurite clusters.[4]
APP L/SLate-stage (12-13 months)1 monthCortical Dystrophic Neurite Clusters (Mean Area per Cluster)This compound decreased the size or mean area per cluster.[4]
Tg2576Mid- to Late-stage (14 months)3 monthsBasal Forebrain Cholinergic Neurite LengthThis compound prevented/reversed the decrease in neurite length.[4]
Tg2576Mid- to Late-stage (14 months)3 monthsBasal Forebrain Cholinergic Neurite Surface AreaThis compound prevented/reversed the decrease in neurite surface area.[4]
Tg2576Mid- to Late-stage (14 months)3 monthsBasal Forebrain Cholinergic Neurite BranchingThis compound prevented/reversed the decrease in neurite branching.[4]

Experimental Protocol: Immunocytochemistry for Neurite Outgrowth

This protocol describes the assessment of neurite outgrowth and dystrophy in cultured neurons treated with this compound.

Materials:

  • Primary cortical or hippocampal neurons

  • Poly-D-lysine coated glass coverslips in 24-well plates

  • Neurotoxic stimulus (e.g., Aβ oligomers)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Culture and Treatment:

    • Plate neurons on coverslips and culture for 5-7 DIV.

    • Treat cells with this compound and the neurotoxic agent as described in the viability assay protocol.

  • Fixation: After the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow plate_cells Plate Neurons on Coverslips treat_cells Treat with this compound and Toxin plate_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm block Block Non-specific Binding fix_perm->block immuno_stain Immunostain for Neuronal Markers block->immuno_stain image Acquire Fluorescent Images immuno_stain->image quantify Quantify Neurite Morphology image->quantify

Caption: Workflow for the quantification of neurite outgrowth and dystrophy.

Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the molecular mechanisms underlying the neuroprotective effects of this compound by examining the phosphorylation status and expression levels of key signaling proteins.

Key Signaling Pathways Modulated by this compound:

  • Pro-survival pathways (Activated by this compound):

    • Akt (Protein kinase B)

    • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

  • Pro-apoptotic/degenerative pathways (Inhibited by this compound):

    • GSK3β (Glycogen synthase kinase 3 beta)

    • cdk5 (Cyclin-dependent kinase 5)

    • JNK (c-Jun N-terminal kinases)

Experimental Protocol: Western Blot for p-Akt and NF-κB

Materials:

  • Cultured neurons or neuronal cell lines

  • This compound and neurotoxic agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells as described previously. After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating the signaling cascade downstream of the p75NTR. In the presence of neurotoxic stimuli like Aβ, p75NTR can activate degenerative signaling pathways. This compound binding to p75NTR shifts the balance towards pro-survival signaling.

LM11A31_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_pro_survival Pro-survival cluster_pro_apoptotic Pro-apoptotic / Degenerative p75NTR p75NTR Akt Akt p75NTR->Akt NFkB NF-κB p75NTR->NFkB JNK JNK p75NTR->JNK GSK3b GSK3β p75NTR->GSK3b cdk5 cdk5 p75NTR->cdk5 Abeta Amyloid-β Abeta->p75NTR activates LM11A31 This compound LM11A31->p75NTR modulates Neuronal_Survival Neuronal Survival & Neurite Stability Akt->Neuronal_Survival NFkB->Neuronal_Survival Apoptosis Apoptosis & Neurite Degeneration JNK->Apoptosis GSK3b->Apoptosis cdk5->Apoptosis

Caption: this compound modulates p75NTR signaling to promote neuronal survival.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the neuroprotective effects of this compound. By employing a combination of cell viability, neurite outgrowth, and mechanistic signaling assays, researchers can obtain a comprehensive understanding of the compound's therapeutic potential. The provided protocols offer a starting point for these investigations, and may be further optimized based on specific cell types and experimental conditions.

References

Application Notes and Protocols for Immunohistochemical Detection of LM11A-31 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of molecular targets of LM11A-31, a small molecule ligand of the p75 neurotrophin receptor (p75NTR). This compound is a neuroprotective agent that modulates p75NTR signaling to promote cell survival and inhibit apoptosis. These protocols are designed for use in preclinical research settings to assess the in-situ effects of this compound on its primary target and related signaling pathways in tissue samples.

Introduction to this compound and its Targets

This compound is a non-peptide, orally bioavailable, and brain-penetrant small molecule that selectively binds to p75NTR.[1][2] This receptor is a member of the tumor necrosis factor receptor superfamily and plays a crucial role in neuronal survival and death. Depending on the cellular context and the presence of co-receptors such as the tropomyosin receptor kinase (Trk) family, p75NTR can initiate divergent signaling cascades. This compound modulates p75NTR activity to favor pro-survival signaling pathways while inhibiting pro-apoptotic pathways.[1][2]

The primary molecular target for IHC studies in the context of this compound treatment is the p75 neurotrophin receptor (p75NTR) itself. Studies have shown that this compound treatment can normalize the increased expression of p75NTR observed in pathological conditions, such as in animal models of Alzheimer's disease.[3][4][5] Additionally, as p75NTR signaling is intricately linked with the activity of Trk receptors (TrkA, TrkB, and TrkC) , examining the expression and phosphorylation status of these receptors can provide further insights into the mechanism of action of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound in Cellular and Animal Models

Model SystemTreatment GroupOutcome MeasureResultReference
Differentiated LUHMES cells (oxidative stress model)6-OHDA + this compoundNeuronal DeathSignificantly reduced compared to 6-OHDA alone (p=0.0181)[6][7]
Human Retinal Endothelial (HRE) cellshm-proNGF + this compoundPhosphorylation of occludin (S490)Blocked the 1.7-fold increase induced by hm-proNGF[8]
APP L/S mice (Alzheimer's model, late-stage)This compoundp75NTR Immunostaining Area in Basal ForebrainNormalized the 37.8% increase seen in vehicle-treated APP mice[3]
APP L/S mice (Alzheimer's model, late-stage)This compoundp75NTR Immunostaining Density in Basal ForebrainNormalized the 31.2% increase seen in vehicle-treated APP mice[3]
Cavernous Nerve Injury (CNI) mouse modelThis compoundp75NTR Expression in Dorsal NerveAttenuated the increase observed in CNI mice[2]
HIV-1 infected U1 macrophagesThis compound (48h)p75NTR Protein LevelTrend towards reduction[1]

Table 2: Biomarker Changes in a Phase 2a Clinical Trial of this compound in Alzheimer's Disease

BiomarkerTreatment GroupChange Relative to PlaceboSignificance
CSF Aβ40This compound-8.98%Significant
CSF Aβ42This compound-6.98%Significant
CSF YKL-40This compound-5.19%p = 0.040
CSF SNAP25This compound-19.20% (annual percent change)p = 0.010
CSF NeurograninThis compoundSignificant slowing of longitudinal increasesp = 0.009

Experimental Protocols

Immunohistochemistry Protocol for p75NTR in Rodent Brain Tissue

This protocol is adapted from methodologies used in studies investigating the effects of this compound on p75NTR expression in the brain.[3][4]

1. Tissue Preparation

  • Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fix brains in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by incubation in 30% sucrose (B13894) in PBS until saturated.

  • Freeze the brains and section coronally at 40 µm using a freezing microtome.

  • Store free-floating sections in cryoprotectant solution at -20°C until use.

2. Immunohistochemical Staining

  • Wash free-floating sections three times in PBS for 5 minutes each.

  • Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.

  • Wash sections three times in PBS.

  • Block endogenous peroxidase activity by incubating in 0.3% H2O2 in PBS for 15 minutes.

  • Wash sections three times in PBS.

  • Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Incubate sections with a primary antibody against p75NTR (e.g., rabbit anti-p75NTR) diluted in blocking solution overnight at 4°C. Optimal antibody concentration should be determined empirically.

  • Wash sections three times in PBS.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 2 hours at room temperature.

  • Wash sections three times in PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.

  • Wash sections three times in PBS.

  • Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.

  • Wash sections with PBS to stop the reaction.

  • Mount sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol (B145695), clear in xylene, and coverslip with a permanent mounting medium.

3. Image Acquisition and Analysis

  • Acquire images using a brightfield microscope.

  • For quantitative analysis, measure the area and density of p75NTR immunostaining in regions of interest using image analysis software (e.g., ImageJ).

Pan-Trk Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

This protocol provides a general guideline for detecting Trk protein expression.

1. Deparaffinization and Rehydration

  • Immerse slides in xylene (2 x 5 minutes).

  • Immerse in 100% ethanol (2 x 3 minutes).

  • Immerse in 95% ethanol (1 x 3 minutes).

  • Immerse in 80% ethanol (1 x 3 minutes).

  • Immerse in 70% ethanol (1 x 3 minutes).

  • Rinse in deionized water.

2. Antigen Retrieval

  • Immerse slides in a heat-induced epitope retrieval (HIER) buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

  • Heat slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature in the buffer.

3. Staining

  • Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Wash slides with wash buffer.

  • Incubate slides with a blocking buffer (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.

  • Incubate with a primary pan-Trk antibody (e.g., rabbit monoclonal) diluted in blocking buffer overnight at 4°C.

  • Wash slides with wash buffer (3 x 5 minutes).

  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Wash slides with wash buffer (3 x 5 minutes).

  • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Wash slides with wash buffer (3 x 5 minutes).

  • Incubate with DAB substrate until the desired staining intensity is achieved.

  • Rinse with deionized water.

4. Counterstaining and Mounting

  • Counterstain with hematoxylin.

  • Dehydrate through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Visualizations

LM11A31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-Neurotrophin pro-Neurotrophin p75NTR p75NTR pro-Neurotrophin->p75NTR Binds & Activates LM11A31 LM11A31 LM11A31->p75NTR Binds & Modulates Trk Trk Receptor p75NTR->Trk Co-receptor JNK_cJun JNK/c-Jun Pathway p75NTR->JNK_cJun RhoA RhoA Pathway p75NTR->RhoA PI3K_Akt PI3K/Akt Pathway p75NTR->PI3K_Akt Promotes NFkB NF-κB Pathway p75NTR->NFkB Promotes Trk->PI3K_Akt Activates Apoptosis Apoptosis JNK_cJun->Apoptosis RhoA->Apoptosis Survival Neuronal Survival PI3K_Akt->Survival NFkB->Survival

Caption: this compound signaling pathway modulation.

IHC_Workflow start Start: Tissue Sample tissue_prep Tissue Preparation (Fixation, Sectioning) start->tissue_prep antigen_retrieval Antigen Retrieval tissue_prep->antigen_retrieval blocking Blocking (Peroxidase & Non-specific) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., ABC-DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain analysis Image Acquisition & Analysis counterstain->analysis

Caption: General Immunohistochemistry Workflow.

References

Application Notes and Protocols for LM11A-31 in Organotypic Slice Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule ligand for the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in various models of neurodegeneration.[1] As a modulator of p75NTR, this compound promotes neuronal survival and inhibits apoptotic signaling pathways.[1] Organotypic slice cultures, which maintain the three-dimensional structure and cellular diversity of brain tissue in an in vitro setting, provide an excellent model system to study the therapeutic potential of compounds like this compound.[2][3][4] These cultures allow for the investigation of neuroprotective effects, synaptic plasticity, and cellular responses to neurotoxic insults in a physiologically relevant environment.

This document provides detailed application notes and protocols for the use of this compound in organotypic slice culture models, with a focus on hippocampal cultures as a model for neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action of this compound

This compound selectively binds to the p75NTR, a member of the tumor necrosis factor receptor superfamily. The signaling outcomes of p75NTR activation are context-dependent and can lead to either cell survival or apoptosis. This compound acts as a positive modulator of p75NTR-mediated survival signaling while inhibiting degenerative pathways.[1]

Key Signaling Pathways Modulated by this compound:

  • Pro-Survival Pathways (Activation):

    • PI3K/Akt Pathway: Promotes cell survival, growth, and proliferation.

    • NF-κB Pathway: Regulates the expression of pro-survival genes.

  • Pro-Apoptotic Pathways (Inhibition):

    • JNK (c-Jun N-terminal kinase) Pathway: Involved in stress-induced apoptosis.

    • GSK3β (Glycogen synthase kinase 3 beta) and Cdk5 (Cyclin-dependent kinase 5): Kinases implicated in tau hyperphosphorylation and neuronal death in Alzheimer's disease.

    • RhoA Kinase Pathway: Regulates cytoskeletal dynamics and can contribute to neurite retraction and cell death.

Below is a diagram illustrating the primary signaling pathway of this compound.

LM11A31_Signaling cluster_membrane Cell Membrane cluster_pro_survival Pro-Survival Signaling cluster_pro_apoptotic Pro-Apoptotic Signaling p75NTR p75NTR PI3K_Akt PI3K/Akt Pathway p75NTR->PI3K_Akt Activates NFkB NF-κB Pathway p75NTR->NFkB Activates JNK JNK Pathway p75NTR->JNK Inhibits GSK3b_Cdk5 GSK3β / Cdk5 p75NTR->GSK3b_Cdk5 Inhibits RhoA RhoA Pathway p75NTR->RhoA Inhibits LM11A31 This compound LM11A31->p75NTR Binds to Survival Neuronal Survival Synaptic Stability PI3K_Akt->Survival NFkB->Survival Apoptosis Neuronal Death Synaptic Dysfunction JNK->Apoptosis GSK3b_Cdk5->Apoptosis RhoA->Apoptosis

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of this compound in in vitro models of neurodegeneration. While specific data from organotypic slice cultures is limited in publicly available literature, these tables provide an illustrative overview of the expected efficacy based on studies in dissociated neuronal cultures and other models. Researchers should generate specific dose-response curves and quantitative data within their own organotypic slice culture system.

Table 1: Neuroprotective Effects of this compound Against Aβ-induced Toxicity

Treatment GroupNeuronal Viability (% of Control)Propidium Iodide Uptake (Arbitrary Units)
Control100 ± 51.0 ± 0.2
Aβ (10 µM)52 ± 78.5 ± 1.1
Aβ (10 µM) + this compound (10 nM)75 ± 64.2 ± 0.8
Aβ (10 µM) + this compound (50 nM)88 ± 52.1 ± 0.5
Aβ (10 µM) + this compound (100 nM)95 ± 41.5 ± 0.3

Data are presented as mean ± SEM. These are representative data and should be confirmed experimentally in organotypic slice cultures.

Table 2: Effect of this compound on Synaptic Density in the Presence of Aβ

Treatment GroupDendritic Spine Density (spines/10 µm)Synaptophysin Puncta (puncta/100 µm²)
Control12.5 ± 1.1150 ± 12
Aβ (10 µM)6.8 ± 0.985 ± 9
Aβ (10 µM) + this compound (100 nM)11.2 ± 1.3135 ± 11

Data are presented as mean ± SEM. These are representative data and should be confirmed experimentally in organotypic slice cultures.

Experimental Protocols

The following protocols provide a detailed methodology for using this compound in organotypic hippocampal slice cultures.

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from standard methods for preparing organotypic slices.[2][3]

Materials:

  • Postnatal day 7-9 mouse or rat pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

  • Culture medium (e.g., 50% Basal Medium Eagle, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, L-glutamine, and glucose)

  • Millicell cell culture inserts (0.4 µm)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Stereomicroscope

  • Standard sterile surgical instruments

Procedure:

  • Anesthetize and decapitate the postnatal pup.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.

  • Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.

  • Transfer the slices to a 6-well plate containing pre-warmed culture medium and place a Millicell insert into each well.

  • Carefully position one slice onto the center of each insert.

  • Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the slices to stabilize and mature in culture for 7-10 days before initiating experiments.

The following diagram illustrates the experimental workflow for preparing organotypic slice cultures.

Organotypic_Slice_Culture_Workflow start Start: P7-P9 Pup dissection Brain Dissection start->dissection slicing Hippocampal Slicing (350-400 µm) dissection->slicing plating Place Slice on Millicell Insert slicing->plating incubation Incubate at 37°C, 5% CO2 plating->incubation maintenance Medium Change Every 2-3 Days incubation->maintenance stabilization Stabilize for 7-10 Days maintenance->stabilization ready Ready for Experimentation stabilization->ready

Organotypic Slice Culture Preparation Workflow
Protocol 2: Application of this compound and Neurotoxic Insult

Materials:

  • Mature organotypic hippocampal slice cultures

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Neurotoxin (e.g., Amyloid-beta 1-42 oligomers)

  • Culture medium

Procedure:

  • Preparation of Treatment Media:

    • Prepare fresh culture medium containing the desired final concentrations of this compound and the neurotoxin.

    • A typical concentration range for this compound is 10-100 nM. A vehicle control (DMSO) should be included.

    • The concentration of the neurotoxin should be determined based on previous literature or pilot experiments to induce a sub-maximal level of cell death.

  • Treatment:

    • For neuroprotection studies, pre-treat the slices with this compound-containing medium for 2-4 hours before adding the neurotoxin.

    • Alternatively, co-treat the slices with this compound and the neurotoxin.

    • Replace the medium in each well with the appropriate treatment or control medium.

  • Incubation:

    • Incubate the slices for the desired duration of the experiment (e.g., 24-48 hours).

Protocol 3: Assessment of Neuronal Viability using Propidium Iodide (PI) Staining

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.[2]

Materials:

  • Treated organotypic slice cultures

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Fluorescence microscope with appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Add PI to the culture medium at a final concentration of 2-5 µg/mL.

  • Incubate the slices for 30 minutes at 37°C.

  • Wash the slices gently with fresh culture medium to remove background fluorescence.

  • Acquire fluorescent images of the slices using a fluorescence microscope.

  • Quantify the fluorescence intensity in specific regions of interest (e.g., CA1, CA3) using image analysis software.

  • Normalize the PI fluorescence of treated groups to the vehicle control or a positive control for maximal cell death (e.g., treatment with a high concentration of NMDA).

Protocol 4: Immunofluorescence Staining for Synaptic Markers

This protocol allows for the visualization and quantification of synaptic density.

Materials:

  • Treated organotypic slice cultures

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)

  • Primary antibodies (e.g., anti-Synaptophysin for presynaptic terminals, anti-PSD-95 for postsynaptic densities)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Confocal microscope

  • Image analysis software

Procedure:

  • Fix the slices in 4% PFA for 1-2 hours at room temperature.

  • Wash the slices three times with PBS.

  • Permeabilize and block the slices in blocking solution for 1-2 hours.

  • Incubate the slices with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash the slices three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies and DAPI for 2 hours at room temperature in the dark.

  • Wash the slices three times with PBS.

  • Mount the slices on slides with an anti-fade mounting medium.

  • Acquire z-stack images using a confocal microscope.

  • Quantify the number and density of synaptic puncta using image analysis software.

Conclusion

Organotypic slice cultures provide a robust and physiologically relevant platform to evaluate the therapeutic potential of neuroprotective compounds like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments to investigate the efficacy of this compound in mitigating neurodegeneration and synaptic dysfunction. It is recommended that each laboratory optimizes these protocols for their specific experimental setup and research questions.

References

Combining LM11A-31 with Other Compounds in Co-Treatment Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data from co-treatment studies involving LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), with other compounds. The following sections summarize key findings, experimental designs, and signaling pathways from studies investigating the synergistic or combined effects of this compound in models of neurodegenerative disease and HIV-1 infection.

I. Co-treatment of this compound with Resveratrol and Methylene Blue for Neuroprotection in an In Vitro Alzheimer's Disease Model

A pilot study investigated the potential neuroprotective effects of a triple combination of this compound, Resveratrol, and Methylene Blue in an in vitro model of Alzheimer's disease.[1] The study aimed to determine if this combination could offer enhanced neuroprotection against excitotoxicity induced by N-methyl-D-aspartate (NMDA), a common mechanism of neuronal damage in neurodegenerative disorders.

Data Summary

The pilot study concluded that the combination of this compound, Resveratrol, and Methylene Blue did not demonstrate strong neuroprotective properties against NMDA-induced toxicity in neuronal cultures.[1]

Table 1: Summary of Findings for this compound, Resveratrol, and Methylene Blue Co-Treatment

Treatment Group Observed Effect on Neuroprotection Reference
This compound + Resveratrol + Methylene BlueNo significant neuroprotective effect against NMDA-induced toxicity.[1]
Experimental Protocol

1. Cell Culture and Induction of Neurotoxicity:

  • Cell Line: Primary neuronal cultures.

  • Induction of Neurotoxicity: Neuronal cultures were exposed to an excess concentration of N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[1]

2. Compound Treatment:

  • Cells were treated with individual compounds (this compound, Resveratrol, Methylene Blue) and in a triple combination.

  • Note: Specific concentrations of the individual compounds and the combination were not detailed in the available documentation.

3. Assessment of Neuroprotection:

  • The viability of neuronal cells was assessed following treatment with the compounds and exposure to NMDA.

  • Note: The specific assay used for measuring cell viability was not specified in the available documentation.

Signaling Pathway

The rationale for this combination was based on the hypothesis that all three compounds modulate molecular pathways associated with neuronal dystrophy in Alzheimer's disease, including pathways related to Aβ plaque accumulation and oxidative stress.[1]

G Hypothesized Combined Neuroprotective Signaling cluster_drugs Therapeutic Compounds cluster_pathways Target Pathways in Alzheimer's Disease cluster_outcome Desired Outcome LM11A31 This compound p75NTR p75NTR Signaling LM11A31->p75NTR Resveratrol Resveratrol OxidativeStress Oxidative Stress Resveratrol->OxidativeStress Abeta Aβ Plaque Accumulation Resveratrol->Abeta MethyleneBlue Methylene Blue MethyleneBlue->OxidativeStress Neuroprotection Neuroprotection p75NTR->Neuroprotection Modulation OxidativeStress->Neuroprotection Reduction Abeta->Neuroprotection Reduction

Hypothesized signaling pathways for the combined neuroprotective effects.

II. Co-treatment of this compound with Darunavir (B192927) for Suppression of HIV-1 Replication in Macrophages

A study investigated the combined effect of this compound and the antiretroviral drug darunavir (DRV) on HIV-1 replication and inflammatory responses in macrophages, which are key cellular reservoirs for the virus in the brain.[2][3]

Data Summary

The co-treatment of this compound and darunavir resulted in a significant suppression of HIV-1 replication in infected macrophages, comparable to the effect of darunavir alone.[3] Furthermore, the combination therapy significantly reduced the secretion of several pro-inflammatory cytokines and chemokines.[2][3]

Table 2: Quantitative alysis of this compound and Darunavir Co-Treatment on HIV-1 Replication

Treatment Group Cell Line Duration Endpoint Result Reference
This compound (100 nM) + Darunavir (5.5 µM)U1 Macrophages24 hoursHIV-1 p24 LevelsSignificant suppression of viral replication[3]
This compound (100 nM) + Darunavir (5.5 µM)U1 Macrophages48 hoursHIV-1 p24 LevelsSignificant suppression of viral replication[3]
This compound (100 nM)MDM24 hoursHIV-1 p24 LevelsSignificant suppression of viral replication[2]
This compound (100 nM)MDM48 hoursHIV-1 p24 LevelsSignificant suppression of viral replication[2]

Table 3: Effect of this compound and Darunavir Co-Treatment on Cytokine and Chemokine Levels in U1 Macrophages

Cytokine/Chemokine Treatment Group Duration Effect Reference
IL-1βThis compound (100 nM) + Darunavir (5.5 µM)24 & 48 hoursSignificant downregulation[2][3]
IL-8This compound (100 nM)24 & 48 hoursSignificant downregulation[2][3]
IL-18This compound (100 nM) + Darunavir (5.5 µM)24 & 48 hoursSignificant downregulation[2][3]
TNF-αThis compound (100 nM) + Darunavir (5.5 µM)24 & 48 hoursSignificant downregulation[2][3]
MCP-1This compound (100 nM) + Darunavir (5.5 µM)24 hoursSignificant downregulation[2][3]
Experimental Protocol

1. Cell Culture and Differentiation:

  • Cell Lines:

    • U937 monocytic cell line (uninfected control).

    • U1 monocytic cell line (chronically infected with HIV-1).

    • Primary human monocyte-derived macrophages (MDMs).

  • Differentiation: U937 and U1 cells were differentiated into macrophages by treatment with phorbol-12-myristate-13-acetate (PMA). MDMs were generated from peripheral blood mononuclear cells (PBMCs).[2]

2. Compound Treatment:

  • Differentiated macrophages were treated with:

    • Vehicle control (DMSO).

    • This compound (100 nM).

    • Darunavir (DRV) (5.5 µM).

    • Combination of this compound (100 nM) and DRV (5.5 µM).

  • Treatment durations were 24, 48, and 72 hours.[2]

3. HIV-1 p24 Antigen ELISA:

  • Supernatants from cell cultures were collected at specified time points.

  • The concentration of the HIV-1 p24 core antigen was quantified using a standard sandwich ELISA kit to determine the level of viral replication.[2][4]

4. Cytotoxicity Assay:

  • Cell viability was assessed using a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay to ensure that the observed effects were not due to drug-induced cell death.[2]

5. Cytokine and Chemokine Analysis:

  • The levels of various pro-inflammatory and anti-inflammatory cytokines and chemokines in the cell culture supernatants were measured using a multiplex ELISA.[2]

Signaling Pathway and Experimental Workflow

This compound is known to modulate the p75NTR signaling pathway, promoting neuronal survival by activating the PI3K/Akt pathway while inhibiting pro-apoptotic signaling.[5] In the context of HIV-1 infection in macrophages, this compound appears to exert its antiviral and anti-inflammatory effects by suppressing the release of neurotoxic factors and pro-inflammatory cytokines induced by the virus.[6] The synergistic action with darunavir, a protease inhibitor that directly targets viral replication, leads to a dual-pronged approach to controlling HIV-1 in macrophage reservoirs.

G Combined Effect of this compound and Darunavir on HIV-1 Infected Macrophages cluster_drugs Therapeutic Compounds cluster_targets Cellular and Viral Targets cluster_effects Downstream Effects cluster_outcome Therapeutic Outcome LM11A31 This compound p75NTR p75NTR LM11A31->p75NTR Modulates Darunavir Darunavir HIV_Protease HIV-1 Protease Darunavir->HIV_Protease Inhibits Inflammation Pro-inflammatory Cytokine Release (IL-1β, IL-8, IL-18, TNF-α) p75NTR->Inflammation Inhibits ViralReplication HIV-1 Replication HIV_Protease->ViralReplication Required for Macrophage Infected Macrophage Macrophage->Inflammation Source of Macrophage->ViralReplication Site of Suppression Suppression of Viral Load and Neuroinflammation Inflammation->Suppression ViralReplication->Suppression

Signaling pathways of this compound and Darunavir in HIV-1 infected macrophages.

G Experimental Workflow for this compound and Darunavir Co-Treatment Study cluster_setup 1. Cell Culture and Differentiation cluster_treatment 2. Compound Treatment cluster_analysis 3. Data Collection and Analysis cluster_results 4. Outcome Assessment start Start: Culture U1 and MDM Macrophages differentiate Differentiate Macrophages start->differentiate treat Treat with this compound, Darunavir, or Combination differentiate->treat incubate Incubate for 24, 48, 72 hours treat->incubate collect Collect Supernatants incubate->collect p24 HIV-1 p24 ELISA collect->p24 cytokine Multiplex Cytokine Assay collect->cytokine ldh LDH Cytotoxicity Assay collect->ldh viral_suppression Viral Replication Levels p24->viral_suppression inflammation_levels Inflammatory Marker Levels cytokine->inflammation_levels toxicity Cell Viability ldh->toxicity

Workflow for the in vitro co-treatment study of this compound and Darunavir.

References

Troubleshooting & Optimization

LM11A-31 not dissolving properly in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LM11A-31. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR).[1][2][3][4] It is orally available and can penetrate the blood-brain barrier.[1][2][3][4][5][6][7][8] Its primary mechanism of action is to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic (cell death) signaling.[1][3][4][9] this compound has been shown to block the binding of pro-nerve growth factor (proNGF) to p75NTR, thereby preventing degenerative signaling cascades.[2][3][4][5][6][7][9][10]

Q2: What are the common research applications for this compound?

A2: this compound is widely studied for its neuroprotective and neuro-regenerative properties in various models of neurological and neurodegenerative diseases. Key research areas include Alzheimer's disease, where it has been shown to reduce tau pathology and cholinergic neurite dystrophy[1][3][4][9]; spinal cord injury, where it promotes functional recovery[3][4][11]; and other conditions such as Huntington's disease[11][12], traumatic brain injury, and chemotherapy-induced peripheral neuropathy.[1]

Q3: How should this compound be stored?

A3: Proper storage of this compound is crucial for maintaining its stability and activity.

  • Powder: Store at -20°C for long-term storage (up to 3 years).[13][14] For shorter periods, it can be desiccated at room temperature.[15] It should be kept in an airtight container, away from moisture.[5][16]

  • Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][13][17] The product should be stored under nitrogen, away from moisture.[5]

Troubleshooting Guide: this compound Dissolution in PBS

A common challenge encountered by researchers is the incomplete dissolution of this compound in Phosphate-Buffered Saline (PBS). This guide provides a step-by-step protocol and troubleshooting tips to ensure proper solubilization.

Observed Problem: this compound powder is not fully dissolving in PBS, resulting in a cloudy or particulate solution.

This can be due to several factors including the salt form of the compound, concentration, temperature, and mixing technique.

Solubility Data

The solubility of this compound can vary depending on the specific salt form (e.g., dihydrochloride (B599025), sulfate) and the solvent. Below is a summary of reported solubility data from various suppliers.

SolventSupplier/SourceReported SolubilityNotes
PBS (pH 7.2) Cayman Chemical10 mg/mL
PBS MedChemExpress100 mg/mL (316.19 mM)Requires ultrasonic treatment.[5][17]
Water R&D SystemsSoluble to 100 mM
Water MedChemExpress100 mg/mL (316.19 mM)Requires ultrasonic treatment.[5]
Water Selleck Chemicals49 mg/mL
DMSO Cayman Chemical50 mg/mL
DMSO MedChemExpress100 mg/mL (316.19 mM)Requires ultrasonic, warming, and heating to 60°C.[5]
DMSO Selleck Chemicals49 mg/mL (201.35 mM)Use fresh DMSO as it is hygroscopic.[13]
Ethanol Cayman Chemical20 mg/mL
Ethanol Selleck Chemicals49 mg/mL
Recommended Dissolution Protocol for this compound in PBS

This protocol is designed to achieve a clear solution of this compound in PBS for in vivo and in vitro experiments.

Materials:

  • This compound powder (dihydrochloride form is commonly used for aqueous solutions)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Initial PBS Addition: Add a small volume of PBS to the powder.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to break up any clumps.

  • Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes. Observe the solution for clarity. Several sources explicitly state that sonication is necessary to achieve a clear solution in PBS.[5][17]

  • Gentle Warming (Optional): If the solution is still not clear, gentle warming to 37°C in a water bath while intermittently vortexing can aid dissolution. Avoid excessive heat as it may degrade the compound.

  • Final Volume Adjustment: Once the this compound is fully dissolved and the solution is clear, add the remaining volume of PBS to reach the final desired concentration.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the final solution using a 0.22 µm syringe filter.

Troubleshooting Tips
  • Issue: Solution remains cloudy after sonication.

    • Possible Cause: The concentration may be too high for the given volume of PBS at room temperature.

    • Solution: Try diluting the sample with more PBS. Alternatively, gentle warming as described above may help. Ensure the pH of your PBS is 7.2, as solubility can be pH-dependent.

  • Issue: Precipitate forms over time.

    • Possible Cause: The solution may be supersaturated, or the storage temperature may be too low.

    • Solution: Prepare fresh solutions before each experiment. If storing for a short period, keep the solution at room temperature or 4°C, but be prepared to re-sonicate or gently warm it to redissolve any precipitate before use. For long-term storage, aliquoting and freezing at -80°C is recommended.[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Modulation of p75NTR Signaling

This compound modulates the signaling of the p75 neurotrophin receptor (p75NTR). Depending on the cellular context and co-receptors, p75NTR can initiate pathways leading to either cell survival or apoptosis. This compound is designed to selectively promote the survival signaling cascades while inhibiting the pro-apoptotic pathways.[1]

LM11A31_p75NTR_Signaling LM11A31 This compound proNGF proNGF p75NTR p75NTR LM11A31->p75NTR Binds & Activates proNGF->p75NTR Binds & Activates PI3K_AKT PI3K/Akt Pathway p75NTR->PI3K_AKT Promotes NFkB NF-κB Pathway p75NTR->NFkB Promotes JNK JNK Pathway p75NTR->JNK Inhibits RhoA RhoA Kinase Pathway p75NTR->RhoA Inhibits CellSurvival Neuronal Survival & Growth PI3K_AKT->CellSurvival NFkB->CellSurvival Caspase Caspase Activation JNK->Caspase Apoptosis Apoptosis RhoA->Apoptosis Caspase->Apoptosis

Caption: this compound modulation of p75NTR signaling pathways.

Experimental Workflow: Preparing this compound for In Vivo Studies

The following diagram outlines a typical workflow for preparing this compound for oral gavage administration in animal models.

InVivo_Prep_Workflow start Start weigh 1. Weigh this compound (e.g., dihydrochloride salt) start->weigh add_pbs 2. Add a portion of sterile PBS (pH 7.2) weigh->add_pbs vortex 3. Vortex vigorously (30-60 seconds) add_pbs->vortex sonicate 4. Sonicate in water bath (10-15 minutes) vortex->sonicate check_clarity 5. Check for a clear solution sonicate->check_clarity adjust_volume 6. Add remaining PBS to final concentration check_clarity->adjust_volume Clear troubleshoot Troubleshoot: - Dilute further - Gentle warming (37°C) check_clarity->troubleshoot Cloudy administer 7. Administer to animal (e.g., oral gavage) adjust_volume->administer end End administer->end troubleshoot->sonicate

Caption: Workflow for preparing this compound for in vivo administration.

References

LM11A-31 Efficacy: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the variability in the efficacy of LM11A-31 across different mouse strains. This resource is intended for researchers, scientists, and drug development professionals working with this p75 neurotrophin receptor (p75NTR) modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2] Its primary mechanism of action involves modulating p75NTR signaling to promote neuronal survival and inhibit apoptotic pathways.[2] this compound has been shown to selectively activate survival signaling pathways downstream of p75NTR while inhibiting degenerative signaling, such as that induced by pro-nerve growth factor (proNGF).[3][4]

Q2: In which mouse models and strains has this compound been shown to be effective?

This compound has demonstrated efficacy in various mouse models of neurodegenerative diseases and injury. These include models for Alzheimer's disease, Huntington's disease, spinal cord injury, and multiple sclerosis. Notably, studies have utilized several mouse strains, including APPL/S (on a C57BL/6 background), Tg2576, PS19, and R6/2 mice.[1][2][3]

Q3: We are observing lower than expected efficacy of this compound in our mouse model. What could be the potential reasons?

Variability in this compound efficacy can arise from several factors. One of the most critical is the genetic background of the mouse strain used. Different inbred strains can have significant variations in their genetic makeup, which can influence drug metabolism, target receptor expression, and the downstream signaling pathways modulated by this compound. Other factors include the specific disease model, the timing of treatment initiation, and the experimental protocol itself.

Troubleshooting Guide: Variability in this compound Efficacy

Issue 1: Inconsistent results in Alzheimer's Disease models.

Potential Cause: Differences in the genetic background of the Alzheimer's disease mouse models.

Troubleshooting Steps:

  • Verify Mouse Strain and Background: Confirm the specific Alzheimer's disease mouse model and its genetic background. For example, the APPL/S model is on a C57BL/6 background. Efficacy has been demonstrated in both male APPL/S and female Tg2576 mice, but direct quantitative comparisons of the degree of efficacy have been part of the same study, suggesting similar positive outcomes.[2][5]

  • Review Experimental Parameters: Ensure that the dosage, route of administration (typically oral gavage), and treatment duration are consistent with published effective protocols.[1][2]

Issue 2: Suboptimal outcomes in Spinal Cord Injury (SCI) models.

Potential Cause: The genetic background of the mouse strain used for the SCI model may influence the inflammatory response and regenerative capacity, thereby affecting this compound efficacy.

Troubleshooting Steps:

  • Strain Selection: Most preclinical SCI studies that showed positive outcomes with this compound have not specified the mouse strain, however, C57BL/6 are commonly used in neurological studies.[7][8][9] If you are using a different strain, consider that baseline differences in immune response and neuronal vulnerability could play a role.

  • Timing of Administration: The therapeutic window for this compound in acute injury models is critical. Efficacious studies in SCI models initiated treatment as early as 4 hours post-injury.[3][4] Delaying treatment may reduce its protective effects.

  • Dosage: Effective doses in SCI models have been reported to be as high as 100 mg/kg.[3][8] Ensure your dosing regimen is within the therapeutic range established in the literature.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in different mouse strains and disease models based on available literature.

Table 1: Efficacy of this compound in Alzheimer's Disease Mouse Models

Mouse ModelGenetic BackgroundDosageTreatment DurationKey Efficacy OutcomesReference
APPL/S C57BL/650 or 75 mg/kg/day (oral gavage)3 monthsPrevented/reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites.[2]
Tg2576 Not specified50 or 75 mg/kg/day (oral gavage)3 monthsSimilar positive results in reversing neurite degeneration as seen in APPL/S mice.[2][5]
PS19 Not specified50 mg/kg/day (oral gavage)3 monthsSignificantly improved survival rate.[3]

Table 2: Efficacy of this compound in Other Neurological Mouse Models

Disease ModelMouse StrainDosageTreatment DurationKey Efficacy OutcomesReference
Huntington's Disease R6/250 mg/kg/day (oral gavage)7-8 weeksAlleviated volume reductions in multiple brain regions.[1][2]
Spinal Cord Injury Not specified100 mg/kg (oral gavage)6 weeksAmeliorated detrusor sphincter dyssynergia and detrusor overactivity.[8]
Spinal Cord Contusion Not specified10, 25, or 100 mg/kg (oral gavage)42 daysPromoted functional recovery and survival of oligodendrocytes.[3][4]

Experimental Protocols

Oral Gavage Administration of this compound
  • Preparation: Dissolve this compound in sterile water to the desired concentration.

  • Dosing: Administer the solution via oral gavage using a proper gauge feeding needle. The volume is typically adjusted based on the mouse's body weight.

  • Frequency: Dosing schedules in published studies have ranged from once daily to twice daily, 5-7 days a week.[1][2][3][8]

Assessment of Neurite Dystrophy
  • Tissue Processing: Perfuse mice with paraformaldehyde and process the brains for immunohistochemistry.

  • Staining: Use antibodies against choline (B1196258) acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites.

  • Quantification: Analyze the length, density, and complexity of neurites in specific brain regions like the basal forebrain and cortex using microscopy and image analysis software.

Visualizations

Signaling Pathways of p75NTR

The following diagram illustrates the dual role of the p75NTR in promoting both cell survival and apoptosis. This compound is designed to selectively activate the survival pathways.

p75NTR_Signaling cluster_ligands Ligands cluster_outcomes Downstream Signaling proNGF pro-Neurotrophins p75 p75NTR proNGF->p75 Binds MatureNT Mature Neurotrophins (e.g., NGF, BDNF) MatureNT->p75 Binds LM11A31 This compound LM11A31->p75 Modulates Apoptosis Apoptosis / Degeneration (JNK, RhoA activation) LM11A31->Apoptosis Inhibits Survival Survival / Growth (NF-κB, Akt activation) LM11A31->Survival Selectively Activates p75->Apoptosis Promotes p75->Survival Promotes

Caption: Simplified p75NTR signaling pathways and the modulatory effect of this compound.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps in a typical preclinical study evaluating this compound.

experimental_workflow start Select Mouse Strain and Disease Model treatment Administer this compound or Vehicle (Control) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) treatment->behavioral histology Histological Analysis (e.g., Immunohistochemistry) treatment->histology biochemical Biochemical Assays (e.g., Western Blot, ELISA) treatment->biochemical analysis Data Analysis and Comparison behavioral->analysis histology->analysis biochemical->analysis

Caption: General experimental workflow for in vivo testing of this compound.

Troubleshooting Logic for Efficacy Variability

This diagram provides a logical framework for troubleshooting unexpected results.

troubleshooting_logic start Unexpected Efficacy Results q1 Is the mouse strain and its genetic background well-characterized for this disease model? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the experimental protocols (dosage, timing) consistent with published successful studies? a1_yes->q2 res1 Consider inherent strain differences in p75NTR signaling or drug metabolism. a1_no->res1 res1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Has the expression of p75NTR been verified in the target tissue of your specific model? a2_yes->q3 res2 Optimize experimental parameters based on established protocols. a2_no->res2 res2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult further literature or technical support. a3_yes->end res3 Quantify p75NTR levels to confirm target availability. a3_no->res3 res3->end

Caption: A decision tree for troubleshooting variability in this compound efficacy.

References

Technical Support Center: Optimizing LM11A-31 Dosage for Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, in traumatic brain injury (TBI) models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR).[1] It functions as a modulator of p75NTR signaling, promoting neurotrophic (pro-survival) pathways while inhibiting degenerative signaling cascades.[2] In the context of TBI, p75NTR expression is induced in the injured brain and can contribute to neuronal death.[3] this compound has been shown to selectively activate p75NTR survival pathways and inhibit apoptosis signaling.[4] It can block the binding of pro-nerve growth factor (proNGF) to p75NTR, a ligand-receptor interaction implicated in neuronal damage.[5][6] By modulating p75NTR activity, this compound has been demonstrated to reduce neuronal death, gliosis, and microglial activation, while enhancing neurogenesis in preclinical TBI models.[3]

Q2: What is a typical dosage range for this compound in rodent TBI models?

A2: The dosage of this compound in rodent models of neurological injury, including TBI, typically ranges from 10 mg/kg to 100 mg/kg.[7][8] The most commonly reported effective dose in many of these studies is 50 mg/kg.[8][9] It is crucial to perform a dose-response study to determine the optimal dose for your specific TBI model and experimental paradigm.

Q3: How should I prepare and administer this compound for in vivo studies?

A3: this compound is available in a water-soluble form, often as a hydrochloride or sulfate (B86663) salt.[7][10] For oral administration, it can be dissolved in sterile water.[11] For intraperitoneal (i.p.) injections, it can be dissolved in phosphate-buffered saline (PBS) at a pH of 7.2.[7] The dihydrochloride (B599025) form of this compound is soluble in PBS at up to 100 mg/mL, though ultrasonic agitation may be required to achieve a clear solution.[12] It is also soluble in DMSO and ethanol (B145695).[7]

Q4: What are the different routes of administration for this compound in TBI models?

A4: this compound has been successfully administered in preclinical studies through various routes, including:

  • Oral gavage (p.o.): This is a common and clinically relevant route.[8]

  • Intraperitoneal (i.p.) injection: This route is also frequently used in preclinical research.[13]

  • Intranasal (i.n.) administration: This route has been shown to be effective in a TBI model and may offer direct access to the central nervous system.[3]

The choice of administration route can influence the bioavailability and pharmacokinetics of the compound, and therefore may impact its efficacy.[14]

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is a brain-penetrant small molecule.[4] In mice, after a single oral dose of 50 mg/kg, the brain half-life is approximately 3 to 4 hours.[15] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility of this compound Incorrect solvent; low temperature; compound form (free base vs. salt).Ensure you are using the appropriate solvent. For the dihydrochloride salt, use PBS (pH 7.2) or water; for the free base, consider DMSO or ethanol for stock solutions.[7][12] Use of an ultrasonic bath can aid dissolution.[12] Gentle warming may also help, but be cautious of compound stability.
No Therapeutic Effect Observed Suboptimal dosage; inappropriate administration route or timing; insufficient treatment duration; variability in TBI model.Conduct a dose-response study to determine the optimal dose for your specific model. Consider the timing of administration relative to the TBI insult. The therapeutic window is a critical factor.[13] Evaluate different administration routes (oral, i.p., intranasal) as they can affect bioavailability.[14] Ensure the duration of treatment is sufficient to observe a therapeutic effect.
Adverse Animal Behavior or Health Issues High dosage leading to toxicity; stress from administration procedure.Monitor animals closely for any signs of distress, weight loss, or behavioral changes.[16] If adverse effects are observed, consider reducing the dosage. Refine your administration technique to minimize stress to the animals. While generally well-tolerated in animal studies, transient decreases in hematocrit have been noted.[8] Human clinical trials have reported side effects like diarrhea and headache at higher doses.[17]
Difficulty Confirming Target Engagement Insufficient drug concentration at the target site; timing of tissue collection.To confirm that this compound is engaging with its target, p75NTR, you can measure downstream signaling molecules. For example, you can assess the phosphorylation status of JNK, which is known to be decreased by this compound.[3] You can also measure levels of p75NTR itself, as this compound has been shown to decrease its levels, possibly through receptor internalization and processing.[18] Another approach is to measure the urinary levels of the p75NTR extracellular domain (ecd), a cleavage product that can be indicative of receptor engagement.[11]

Quantitative Data Summary

Table 1: Summary of this compound Dosages Used in Preclinical Models

Animal ModelSpeciesDosageAdministration RouteOutcomeReference
Traumatic Brain InjuryMouseNot specifiedIntranasalDecreased neuronal death, enhanced neurogenesis, improved spatial memory.[3]
StrokeMouse25 mg/kg, twice dailyIntraperitoneal (i.p.)Reduced blood-brain barrier permeability and cerebral tissue injury.[13]
Alzheimer's DiseaseMouse50 or 75 mg/kg/dayOral gavageReversed cholinergic neurite dystrophy.[10]
Spinal Cord InjuryMouse10-100 mg/kgOral gavageImproved motor function and increased oligodendrocyte survival.[7]
Huntington's DiseaseMouse50 mg/kg/dayOral gavageAlleviated brain volume reductions and normalized diffusion tensor imaging metrics.[11]
HIV-associated NeurodegenerationMouse50 mg/kg/dayOral gavageSuppressed microglial activation and slowed neuronal loss.[9]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

  • Preparation of this compound Solution:

    • Use the water-soluble salt form of this compound (e.g., dihydrochloride or sulfate).

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the animals.

    • Dissolve the calculated amount of this compound in sterile water or PBS (pH 7.2).[7][11]

    • If solubility is an issue, use an ultrasonic bath to aid dissolution.[12]

    • Prepare the solution fresh daily or assess its stability for short-term storage at 4°C.

  • Oral Gavage Procedure:

    • Gently restrain the mouse or rat.

    • Use a proper-sized, flexible gavage needle to minimize the risk of esophageal injury.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and slowly administer the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

Visualizations

p75NTR_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds & Activates LM11A31 This compound LM11A31->p75NTR Modulates JNK JNK LM11A31->JNK Inhibits RhoA RhoA LM11A31->RhoA Inhibits p75NTR->JNK Activates p75NTR->RhoA Activates SurvivalPathways Survival Pathways (e.g., Akt, NF-κB) p75NTR->SurvivalPathways Activates Apoptosis Apoptosis JNK->Apoptosis Promotes RhoA->Apoptosis Promotes NeuriteOutgrowth Neurite Outgrowth & Survival SurvivalPathways->NeuriteOutgrowth Promotes

Caption: p75NTR signaling modulation by this compound.

TBI_Experimental_Workflow cluster_pre Pre-TBI cluster_tbi TBI Induction cluster_treatment Treatment cluster_post Post-TBI Assessment AnimalAcclimation Animal Acclimation & Baseline Measures TBI_Induction Induce Traumatic Brain Injury (e.g., CCI, FPI) AnimalAcclimation->TBI_Induction LM11A31_Admin Administer this compound or Vehicle (Define Dose, Route, Frequency) TBI_Induction->LM11A31_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) LM11A31_Admin->Behavioral Histology Histological Analysis (e.g., Lesion Volume, Neuronal Survival) LM11A31_Admin->Histology Biochemical Biochemical Assays (e.g., Western Blot for p-JNK) LM11A31_Admin->Biochemical

Caption: General experimental workflow for this compound in a TBI model.

References

LM11A-31 Technical Support Center: Investigating Potential Off-Target Effects in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of LM11A-31 in primary neuron experiments. The information is presented in a question-and-answer format to directly address specific issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule, non-peptide ligand for the p75 neurotrophin receptor (p75NTR)[1][2]. It is designed to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic (cell death) signaling[2][3]. Specifically, it has been shown to inhibit degenerative signaling cascades induced by factors like amyloid-β (Aβ), including the activation of GSK3β, cdk5, and JNK, while promoting survival signals through pathways involving AKT and NFκB[2][4].

Q2: Has the selectivity of this compound been characterized? Are there known off-target interactions?

Q3: Can this compound cause toxicity in primary neuron cultures?

At therapeutic concentrations, this compound is reported to have no known side effects in in vitro models[1]. In a study using feline immunodeficiency virus (FIV)-infected cat neurons, a concentration of 10 nM this compound was used without reported toxicity[8]. However, as with any compound, excessively high concentrations may lead to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron culture system.

Q4: A recent clinical trial of this compound reported some side effects in patients. Do these translate to off-target effects in primary neurons?

A Phase 2a clinical trial of this compound in patients with Alzheimer's disease reported side effects such as headache, diarrhea, eosinophilia, and nasopharyngitis[9][10]. It is important to distinguish between systemic effects in a whole organism and specific molecular off-target effects in a cell culture model. The observed clinical side effects are likely due to complex physiological responses and may not be indicative of direct off-target binding in primary neurons. Researchers should focus on empirically determining the effects of this compound in their specific in vitro system.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected neuronal death at standard this compound concentrations. 1. Suboptimal Culture Conditions: Primary neurons are highly sensitive to their environment. 2. Solvent Toxicity: The vehicle used to dissolve this compound may be toxic at the final concentration. 3. Incorrect this compound Concentration: Error in calculating the final concentration.1. Ensure optimal culture conditions (media, supplements, density, etc.). Refer to established protocols for your specific neuron type[11][12][13]. 2. Run a vehicle-only control to assess solvent toxicity. Consider using a different solvent if necessary. 3. Double-check all calculations and dilutions. Perform a new dose-response experiment.
Variability in experimental results between batches of this compound. 1. Compound Stability: this compound may have degraded due to improper storage. 2. Inconsistent Compound Preparation: Variations in dissolving and diluting the compound.1. Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions for each experiment and use a consistent, documented protocol for preparation.
Observed effects do not seem to be mediated by p75NTR. 1. Expression Levels of p75NTR: The primary neurons being used may have low or variable expression of p75NTR. 2. Activation State of p75NTR Signaling: The pro-survival or pro-death signaling of p75NTR is context-dependent.1. Verify the expression of p75NTR in your primary neuron cultures using techniques like immunocytochemistry or Western blotting. 2. Characterize the baseline activation of downstream p75NTR signaling pathways (e.g., JNK, NFκB, RhoA) in your model system.

Experimental Protocols

A detailed protocol for primary cortical and hippocampal neuron culture can be found in the literature[11][12][13]. Key steps generally include:

  • Preparation of Culture Surfaces: Coat culture plates or coverslips with poly-D-lysine and laminin (B1169045) to promote neuronal attachment and growth[13].

  • Tissue Dissection: Isolate cortical or hippocampal tissue from embryonic or neonatal rodents under sterile conditions[11][12].

  • Cell Dissociation: Use enzymatic digestion (e.g., papain or trypsin) followed by mechanical trituration to obtain a single-cell suspension[11].

  • Cell Plating: Plate the dissociated neurons at an appropriate density onto the prepared culture surfaces in a suitable growth medium[11].

  • Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes[8].

Signaling Pathways and Experimental Workflows

p75NTR Signaling Pathways

The p75NTR can initiate divergent signaling pathways that regulate neuronal survival and apoptosis. The specific outcome is dependent on the cellular context and the presence of co-receptors.

p75NTR_Signaling cluster_membrane Cell Membrane cluster_pro_survival Pro-Survival Signaling cluster_pro_apoptosis Pro-Apoptosis Signaling cluster_cytoskeleton Cytoskeletal Regulation p75NTR p75NTR TRAF6 TRAF6 p75NTR->TRAF6 activates JNK JNK p75NTR->JNK activates RhoA RhoA p75NTR->RhoA activates NFkB NF-κB TRAF6->NFkB activates Survival Neuronal Survival NFkB->Survival promotes Apoptosis Apoptosis JNK->Apoptosis promotes GrowthCone Growth Cone Collapse RhoA->GrowthCone induces

Caption: p75NTR signaling can lead to neuronal survival, apoptosis, or cytoskeletal changes.

This compound Experimental Workflow

A typical workflow to assess the effects of this compound in primary neurons involves several key stages, from culture preparation to data analysis.

LM11A31_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Culture Primary Neuron Culture Treatment This compound Treatment Culture->Treatment Viability Viability/Toxicity Assays (e.g., MTT, LDH) Treatment->Viability Western Western Blot (p75NTR, downstream targets) Treatment->Western ICC Immunocytochemistry (Neurite outgrowth, protein localization) Treatment->ICC Data Data Collection & Analysis Viability->Data Western->Data ICC->Data Conclusion Conclusion Drawing Data->Conclusion

Caption: Experimental workflow for studying this compound in primary neurons.

References

Troubleshooting inconsistent results with LM11A-31 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LM11A-31. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2][3] Its primary mechanism involves modulating p75NTR signaling to promote neuronal survival and inhibit apoptotic (cell death) pathways.[1][2][4] In the context of neurodegenerative diseases like Alzheimer's, p75NTR can mediate the neurotoxic effects of amyloid-β (Aβ).[1][4] this compound is designed to selectively activate p75NTR-mediated survival signaling while inhibiting degenerative signaling cascades.[1][2]

Q2: What are the key signaling pathways modulated by this compound?

This compound has been shown to modulate several key downstream signaling pathways of the p75NTR. It promotes pro-survival signaling through the PI3K/AKT and NFκB pathways.[2][4][5] Conversely, it inhibits degenerative signaling pathways induced by factors like Aβ, including the activation of c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (cdk5), and glycogen (B147801) synthase kinase 3β (GSK3β).[4][5][6]

LM11A31_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_survival Survival Pathways cluster_apoptotic Degenerative Pathways p75NTR p75NTR AKT PI3K/AKT p75NTR->AKT NFkB NFκB p75NTR->NFkB JNK JNK p75NTR->JNK cdk5 cdk5 p75NTR->cdk5 GSK3b GSK3β p75NTR->GSK3b LM11A31 This compound LM11A31->p75NTR Binds & Modulates LM11A31->JNK Inhibits LM11A31->cdk5 LM11A31->GSK3b ProNGF proNGF / Aβ ProNGF->p75NTR Binds & Activates Degenerative Signaling Survival Neuronal Survival & Plasticity AKT->Survival NFkB->Survival Apoptosis Apoptosis & Neurite Degeneration JNK->Apoptosis cdk5->Apoptosis GSK3b->Apoptosis

Figure 1. Simplified signaling pathway of this compound.

Troubleshooting Inconsistent Results

Q3: My in vitro results with this compound are variable. What are some potential causes and solutions?

Inconsistent in vitro results can stem from several factors related to compound handling, experimental setup, and cell culture conditions.

  • Compound Solubility and Stability: Although this compound is water-soluble, ensuring complete dissolution is critical.[5][7] For stock solutions, using fresh, high-quality solvents like DMSO or sterile water is recommended.[8][9][10] Avoid repeated freeze-thaw cycles of stock solutions.[8]

  • Cell Line and Passage Number: The expression level of p75NTR can vary between cell lines and even with increasing passage number of the same cell line. Regularly verify p75NTR expression using techniques like Western blot or qPCR.

  • Treatment Concentration and Duration: The optimal concentration and duration of this compound treatment can be cell-type specific. It is advisable to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model. In vitro studies have used concentrations as low as 10 nM.[8]

  • Presence of Neurotrophins in Serum: The presence of endogenous neurotrophins in the cell culture serum can influence the signaling outcome. Consider using serum-free media or charcoal-stripped serum to reduce this variability.

troubleshooting_workflow start Inconsistent In Vitro Results check_compound Verify this compound Solubility & Aliquoting start->check_compound check_cells Confirm p75NTR Expression (Western/qPCR) start->check_cells optimize_conditions Perform Dose-Response & Time-Course Experiments start->optimize_conditions check_media Consider Serum-Free or Charcoal-Stripped Serum start->check_media consistent_results Consistent Results check_compound->consistent_results check_cells->consistent_results optimize_conditions->consistent_results check_media->consistent_results

Figure 2. Workflow for troubleshooting inconsistent in vitro results.

Q4: I am observing unexpected or no significant effects in my in vivo animal studies. What should I consider?

In vivo studies introduce additional layers of complexity. Here are some key areas to investigate:

  • Route of Administration and Dosing: this compound is orally bioavailable.[1][2][3] The most common route of administration in preclinical studies is oral gavage.[11][12][13] Ensure proper gavage technique to avoid stress and ensure accurate dosing. Doses in rodent models typically range from 50 to 100 mg/kg/day.[2][12]

  • Pharmacokinetics: The half-life of this compound in the mouse brain is approximately 3-4 hours.[11] Consider the timing of your behavioral or molecular readouts relative to the last dose. A peak brain concentration is typically observed around 30 minutes post-dose.[14]

  • Animal Model and Disease Stage: The therapeutic effect of this compound may be dependent on the specific pathology and stage of the disease in your animal model. For instance, studies in Alzheimer's mouse models have shown efficacy when treatment was initiated at both mid- and late-stage pathology.[5][12][13]

  • Baseline Phenotype: Ensure that the baseline disease phenotype in your control group is robust and reproducible. High variability in the control group can mask a potential treatment effect.

Data and Protocols

Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
Study TypeModel/PopulationDose(s)Route of AdministrationKey FindingsReference(s)
Preclinical (AD)APPL/S & Tg2576 Mice50 or 75 mg/kg/dayOral GavageReversed cholinergic neurite dystrophy.[12]
Preclinical (HD)R6/2 Mice50 mg/kg/dayOral GavageAlleviated brain volume reductions.[11]
Preclinical (Spinal Cord Injury)Mouse Model100 mg/kg/dayOral GavageReduced cell death in the spinal cord.[2][3]
Clinical Trial (AD)Mild to moderate AD200 mg/day & 400 mg/dayOralMet primary safety endpoint; showed positive changes in some CSF biomarkers but no significant cognitive improvement.[15][16][17]
Experimental Protocol: Preparation and Administration of this compound for In Vivo Studies

This protocol is a general guideline based on published studies.[11][13] Researchers should adapt it to their specific experimental needs.

  • Reconstitution:

    • This compound is a water-soluble isoleucine derivative.[5][7]

    • For oral gavage, dissolve this compound in sterile water or phosphate-buffered saline (PBS).[9][11]

    • To aid dissolution, gentle warming and sonication may be used.[9]

    • Prepare fresh solutions daily.

  • Dosing:

    • A commonly used dose in mouse models of neurodegeneration is 50 mg/kg.[7][11][13]

    • The volume of administration should be calculated based on the animal's body weight (e.g., 10 ml/kg).[11]

  • Administration:

    • Administer daily via oral gavage.

    • To enhance absorption, it is recommended to withhold food for approximately 4 hours prior to dosing.[13]

  • Pharmacokinetic Considerations:

    • The peak brain concentration of this compound occurs approximately 30 minutes after a single oral dose.[14]

    • The half-life in the mouse brain is 3-4 hours.[11]

    • Schedule downstream assays (e.g., tissue collection, behavioral testing) accordingly.

Table 2: Solubility of this compound
SolventConcentrationNotesReference(s)
DMSO49-100 mg/mLMay require warming and sonication. Moisture-absorbing DMSO can reduce solubility.[8][9][10]
Water / PBS (pH 7.2)49-100 mg/mLMay require sonication.[8][9][10]
Ethanol20-49 mg/mL[8][10]
DMF50 mg/mL[10]

Disclaimer: This information is for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should always consult the relevant literature and perform their own optimization experiments.

References

Technical Support Center: LM11A-31 Central Nervous System Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of LM11A-31 to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an orally available, brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2] It is a water-soluble isoleucine derivative.[2][3] Its primary mechanism involves selectively activating pro-survival signaling pathways downstream of p75NTR, such as the PI3K/Akt and NFκB pathways, while inhibiting degenerative signaling pathways, including the c-Jun N-terminal kinase (JNK) and caspase cascades.[4] This dual action helps to protect neurons from apoptosis and promote neuronal survival.[4] Notably, this compound does not interact with the TrkA receptor.[5]

2. How does this compound cross the blood-brain barrier (BBB)?

This compound is described as a brain-penetrant small molecule with high blood-brain barrier permeability.[3] Following oral administration in preclinical models, it has been shown to reach therapeutic concentrations in the brain.[6]

3. What are the recommended administration routes for in vivo studies?

The most common and well-documented route of administration for this compound in preclinical studies is oral gavage.[5][6] Administration in drinking water ad libitum has also been successfully used for chronic dosing.[2] Intraperitoneal (i.p.) injections have been mentioned in some studies, and intranasal administration has been explored as a potential direct nose-to-brain delivery route.[1]

4. What are the typical dosages used in animal models?

In rodent studies, oral gavage doses typically range from 10 mg/kg to 100 mg/kg, with 50 mg/kg being the most frequently used dose.[2][5] For administration in drinking water, a target dose of 75 mg/kg/day has been used.[2]

5. What is the pharmacokinetic profile of this compound in mice?

After a single 50 mg/kg oral dose in mice, the peak brain concentration is reached approximately 30 minutes post-administration.[6] The half-life of this compound in the mouse brain is approximately 3 to 4 hours.[6] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[6] The brain-to-plasma ratio has been reported to be approximately 3.1.[6]

6. Is this compound available in different salt forms?

Yes, this compound has been used in both hydrochloride (HCl) and sulfate (B86663) salt forms in preclinical studies.[6][7] It is important to note the salt form when calculating the dose based on the free base molecular weight.

7. Are there any known off-target effects of this compound?

Screening of this compound against a panel of receptors to identify alternative targets has been reported as negative.[6] This suggests a high specificity for the p75NTR.

Troubleshooting Guides

Issue 1: Inconsistent or Low CNS Concentrations of this compound

Potential Causes:

  • Improper animal handling and administration: Stress during oral gavage can affect gastrointestinal motility and absorption.

  • Variability in food intake: Food in the stomach can alter the rate and extent of drug absorption.

  • Inter-individual animal variability: Genetic and physiological differences between animals can lead to variations in drug metabolism and disposition.[8]

  • Incorrect solution preparation: Incomplete dissolution or precipitation of this compound can lead to inaccurate dosing.

Solutions:

  • Refine administration technique: Ensure proper restraint and gentle gavage technique to minimize stress. Consider alternative, less stressful methods like administration in palatable jelly for voluntary oral consumption.

  • Standardize fasting period: A 4-hour fasting period before oral gavage has been shown to aid in compound absorption.[2] Implementing a consistent fasting protocol across all animals can reduce variability.

  • Monitor animal health: Ensure all animals are healthy and free from gastrointestinal issues that could affect drug absorption.

  • Ensure complete dissolution: When preparing the dosing solution, ensure this compound is fully dissolved. Use of a vortex mixer and visual inspection against a dark background can confirm complete dissolution.

Issue 2: Preparation and Stability of this compound Solutions

Potential Causes:

  • Solubility issues: While water-soluble, achieving high concentrations may require specific conditions.

  • Solution degradation: Long-term storage of working solutions at room temperature may lead to degradation.

Solutions:

  • Follow recommended dissolution protocols: For oral gavage, this compound can be dissolved in sterile water.[6][7] For stock solutions, dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS) can be used. Some suppliers recommend using ultrasonication to aid dissolution in aqueous solutions.

  • Proper storage of solutions: Stock solutions of this compound in water can be stored at -20°C.[5] For stock solutions in DMSO, storage at -80°C for up to a year is recommended.[9] Avoid repeated freeze-thaw cycles by preparing aliquots. For studies involving administration in drinking water, it is advisable to prepare fresh solutions regularly and shield them from light to minimize potential degradation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueSpecies/ModelAdministration RouteDoseCitation
Tmax (Brain) ~30 minutesCD-1 MiceOral Gavage50 mg/kg[6]
Cmax (Brain) ~1.08 µmol/LCD-1 MiceOral Gavage50 mg/kg[6]
Brain Half-life 3 - 4 hoursCD-1 MiceOral Gavage50 mg/kg[6]
Brain-to-Plasma Ratio 3.1 ± 0.9C57BL/6 MiceOral Gavage50 mg/kg[6]

Table 2: Preclinical and Clinical Dosing of this compound

Species/PopulationAdministration RouteDoseStudy ContextCitation
Mice Oral Gavage10, 50, 100 mg/kg/dayAlzheimer's Disease Model[5]
Mice Oral Gavage50 or 75 mg/kgAlzheimer's Disease Model[2]
Mice In Drinking Water75 mg/kg/day (targeted)Alzheimer's Disease Model[2]
Rats Intranasal15 µ g/day for 3 daysMeningitis Model[1]
Humans Oral Capsules400 mg/day and 800 mg/dayPhase 2a Clinical Trial (Alzheimer's)[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Determine the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. A typical gavage volume is 10 mL/kg.

  • Weigh the compound: Accurately weigh the required amount of this compound (hydrochloride or sulfate salt).

  • Dissolve in vehicle: Add the weighed this compound to a sterile conical tube. Add the calculated volume of sterile water.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved and the solution appears clear. Gentle warming or brief ultrasonication may be used if necessary.

  • Storage: If not for immediate use, the solution can be stored in aliquots at -20°C.[5] Before use, thaw the solution and vortex to ensure homogeneity.

Protocol 2: Administration of this compound in Drinking Water
  • Prepare a concentrated stock solution: Dissolve a known amount of this compound in sterile water to create a concentrated stock solution (e.g., 0.6 mg/mL).[2]

  • Calculate the final concentration: Based on the average daily water consumption of the mice and their average body weight, calculate the final concentration of this compound needed in the drinking water to achieve the target daily dose (e.g., 75 mg/kg/day).

  • Prepare the drinking water solution: Add the calculated volume of the stock solution to the drinking water bottles.

  • Monitor water consumption: Measure water intake regularly to ensure the animals are receiving the intended dose.

  • Solution replacement: Replace the drinking water solution with a freshly prepared solution every 2-3 days to ensure stability and accurate dosing.

Mandatory Visualizations

LM11A31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_survival Survival Pathways cluster_apoptotic Degenerative Pathways proNGF proNGF / Amyloid-β p75NTR p75NTR proNGF->p75NTR Activates LM11A_31 This compound LM11A_31->p75NTR Modulates PI3K_AKT PI3K/Akt Pathway LM11A_31->PI3K_AKT Promotes JNK JNK Pathway LM11A_31->JNK Inhibits p75NTR->PI3K_AKT NFkB NF-κB Pathway p75NTR->NFkB p75NTR->JNK Caspases Caspase Activation p75NTR->Caspases Neuronal_Survival Neuronal Survival & Neurite Outgrowth PI3K_AKT->Neuronal_Survival NFkB->Neuronal_Survival Apoptosis Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway modulation at the p75NTR.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Prep_Sol Prepare this compound Solution (e.g., in sterile water) Oral_Gavage Oral Gavage Prep_Sol->Oral_Gavage Drinking_Water Ad Libitum in Drinking Water Prep_Sol->Drinking_Water IP_Injection Intraperitoneal Injection Prep_Sol->IP_Injection IN_Administration Intranasal Administration Prep_Sol->IN_Administration PK_Analysis Pharmacokinetic Analysis (Blood/Brain Samples) Oral_Gavage->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers, Histology) Oral_Gavage->PD_Analysis Behavioral_Analysis Behavioral Testing Oral_Gavage->Behavioral_Analysis Drinking_Water->PK_Analysis Drinking_Water->PD_Analysis Drinking_Water->Behavioral_Analysis IP_Injection->PK_Analysis IP_Injection->PD_Analysis IP_Injection->Behavioral_Analysis IN_Administration->PK_Analysis IN_Administration->PD_Analysis IN_Administration->Behavioral_Analysis

References

Addressing poor oral bioavailability of LM11A-31 in rats

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LM11A-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this p75 neurotrophin receptor (p75NTR) modulator.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to have poor oral bioavailability in rats?

A1: Contrary to the premise of poor oral bioavailability, published literature indicates that this compound is an orally available, brain-penetrant small molecule.[1][2][3][4] Studies in mouse models have demonstrated that after oral administration, this compound reaches therapeutic concentrations in the brain.[4][5] While pharmacokinetic parameters can differ between species, there is no widespread reporting of inherently poor oral bioavailability in rats. If you are observing low exposure in your rat studies, it may be due to experimental factors such as formulation, administration technique, or metabolism, which are addressed in the troubleshooting guide below.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a small molecule ligand that selectively binds to and modulates the p75 neurotrophin receptor (p75NTR).[2][3] Its mechanism involves promoting pro-survival signaling pathways while inhibiting degenerative signaling cascades often associated with neurodegenerative conditions.[2][6] For instance, it has been shown to prevent amyloid-β-induced activation of deleterious signaling and to counteract oxidative stress-induced cleavage of the p75NTR.[6][7][8]

Q3: What salt form of this compound is typically used in experiments?

A3: Preclinical studies have utilized different salt forms of this compound, including a sulfate (B86663) salt and a dihydrochloride (B599025) salt.[2][3] The specific salt form can influence the compound's solubility and stability, which are critical factors for achieving consistent oral absorption. When designing experiments, it is important to be consistent with the salt form used and to select a vehicle in which it is fully dissolved.

Troubleshooting Guide: Addressing Suboptimal Oral Exposure of this compound in Rats

This guide is designed to help you identify and resolve potential issues if you are observing lower-than-expected plasma or brain concentrations of this compound in your rat experiments.

Issue 1: Inconsistent or low plasma/brain concentrations after oral gavage.

Potential Cause Troubleshooting Step
Improper Formulation/Solubility Ensure this compound is fully dissolved in the vehicle before administration. Published studies have successfully used sterile water for the sulfate salt form.[2] Consider performing a solubility test with your specific batch and salt form of the compound in the chosen vehicle. If solubility is an issue, explore alternative GRAS (Generally Recognized As Safe) excipients or formulation strategies.[9][10]
Incorrect Gavage Technique Verify the oral gavage procedure. Ensure the gavage needle is correctly placed to deliver the full dose directly to the stomach and avoid accidental administration into the trachea. Improper technique can lead to dose variability or loss.
Degradation of Compound Prepare the dosing solution fresh for each experiment. Assess the stability of your this compound formulation over the duration of your experiment. The compound could be degrading in the vehicle after preparation.
Fasting State of Animals The presence of food in the stomach can significantly affect drug absorption. Standardize the fasting period for rats before dosing. A common practice is to fast the animals overnight (e.g., 12-16 hours) with free access to water. One study noted a 4-hour fasting period for mice.[2]

Issue 2: High variability in bioavailability between individual rats.

Potential Cause Troubleshooting Step
First-Pass Metabolism The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. This can vary between animals. While this is an intrinsic property, understanding its contribution is key. An intravenous (IV) administration arm in your pharmacokinetic study will help quantify the absolute bioavailability and the extent of first-pass metabolism.[11]
Animal Health and Stress Ensure all rats are healthy and properly acclimated to the experimental conditions. Stress can alter gastrointestinal motility and blood flow, impacting drug absorption.
Dose Volume Ensure the dose volume is appropriate for the size of the rat and is administered accurately. Use calibrated equipment for dosing. A typical oral gavage volume for rats is 5-10 mL/kg.

Issue 3: Observed bioavailability is significantly lower than expected from literature.

Potential Cause Troubleshooting Step
Inaccurate Bioanalytical Method Validate your analytical method (e.g., LC-MS/MS) for quantifying this compound in rat plasma and brain homogenate. Ensure it has the required sensitivity, accuracy, precision, and stability.[12]
Incorrect Calculation of Bioavailability Absolute bioavailability must be calculated by comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration.[11][13] Ensure the calculation is performed correctly using the formula: F(%) = (AUCoral * DoseIV) / (AUCIV * Doseoral) * 100 .
Species Differences While this compound is orally bioavailable in mice, rats may exhibit different absorption or metabolism profiles.[4] It is crucial to establish the pharmacokinetic profile specifically in your rat strain. The data presented in Table 1 is from mice and should be used as a reference, not a direct equivalent for rats.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

The following data is derived from studies in mice and should be used as a reference point for designing studies in rats.

ParameterValueSpecies/StrainDoseReference
Peak Brain Concentration (Cmax) 262 ng/g (~1.08 µM)CD-1 Mice50 mg/kg[4][5]
Time to Peak Brain Conc. (Tmax) ~30 minutesCD-1 Mice50 mg/kg[4][5]
Brain Half-Life (t1/2) 3 - 4 hoursCD-1 Mice50 mg/kg[2][4][5]
Brain-to-Plasma Ratio (at 1 hr+) 3.1 ± 0.9C57BL/6 Mice50 mg/kg (chronic)[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Determine the Salt Form: Confirm the salt form of your this compound (e.g., sulfate, dihydrochloride).

  • Calculate Required Amount: Based on the desired dose (e.g., 50 mg/kg) and the molecular weight of the salt form, calculate the amount of compound needed for your cohort of rats. Account for the free base content if necessary.[2]

  • Select Vehicle: Sterile water has been used successfully for the sulfate salt.[2] Other common vehicles for oral dosing include 0.5% carboxymethyl cellulose (B213188) (CMC) in water or a saline solution.

  • Dissolution: Weigh the calculated amount of this compound and add it to the appropriate volume of the chosen vehicle. Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.

  • Verification: Visually inspect the solution for any particulate matter. Ensure homogeneity before drawing up each dose.

  • Administration: Administer the solution immediately after preparation via oral gavage at the appropriate volume based on the most recent body weight of the rat.

Protocol 2: Assessment of Absolute Oral Bioavailability in Rats

  • Animal Groups: Divide rats into two groups (n=3-5 per group):

    • Group 1: Intravenous (IV) administration (e.g., via tail vein).

    • Group 2: Oral (PO) administration (via gavage).

  • Dosing:

    • Administer a low dose of this compound intravenously to Group 1 (e.g., 5-10 mg/kg). The IV dose should be low enough to ensure linearity but high enough for detection.

    • Administer the target oral dose to Group 2 (e.g., 50 mg/kg).

  • Blood Sampling: Collect serial blood samples from each rat at predetermined time points. A typical schedule for a compound with a half-life of a few hours might be:

    • Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[11][12]

    • Collect blood (e.g., 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each rat.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve from time zero to infinity (AUC0-inf) for both the IV and PO groups using non-compartmental analysis.

    • Calculate the absolute bioavailability (F%) using the dose-normalized AUC values as described in the troubleshooting guide.

Mandatory Visualizations

G ligand This compound receptor p75NTR ligand->receptor Binds & Modulates pro_survival Pro-Survival Signaling (e.g., PI3K/Akt) receptor->pro_survival Promotes pro_death Degenerative Signaling (e.g., JNK, RhoA) receptor->pro_death Inhibits outcome_good Neuronal Survival Neurite Outgrowth pro_survival->outcome_good outcome_bad Apoptosis Neurite Degeneration pro_death->outcome_bad Prevents

Caption: Simplified signaling pathway of this compound modulation of p75NTR.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection & Analysis cluster_calc Calculation formulation 1. Formulate this compound (e.g., in water) grouping 2. Assign Rats to IV and PO Groups formulation->grouping dosing 3. Administer Dose grouping->dosing sampling 4. Collect Serial Blood Samples dosing->sampling analysis 5. Analyze Plasma Conc. (LC-MS/MS) sampling->analysis pk_analysis 6. Calculate AUC for IV and PO analysis->pk_analysis bioavailability 7. Determine Absolute Bioavailability (F%) pk_analysis->bioavailability

Caption: Experimental workflow for assessing oral bioavailability in rats.

References

LM11A-31 Technical Support Center: Navigating Long-Term In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LM11A-31 in long-term in vitro experiments. Addressing potential stability issues and other common challenges, this resource offers troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1] It functions by selectively promoting pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic (cell death) signals.[1][2][3] This modulation can protect neurons from various stressors, including amyloid-β (Aβ) and oxidative stress, making it a valuable tool for neurodegenerative disease research.[4][5]

Q2: How should I prepare and store this compound for in vitro use?

A2: Proper preparation and storage are critical for maintaining the stability and activity of this compound. Below is a summary of recommended procedures.

ParameterRecommendationSource
Powder Storage Store at -20°C for up to 3 years.[TargetMol]
Solvent for Stock High-quality, anhydrous DMSO or sterile water.[Benchchem]
Stock Solution Conc. Up to 100 mM in DMSO or water.[R&D Systems]
Stock Solution Storage Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[TargetMol, Benchchem]
Working Solution Dilute the stock solution in pre-warmed (37°C) cell culture medium immediately before use.[Benchchem]

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-type and context-dependent. However, most in vitro studies report effective concentrations in the nanomolar (nM) to low micromolar (µM) range. For example, neuroprotective effects against Aβ-induced toxicity have been observed at concentrations as low as 20 nM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How stable is this compound in cell culture medium during long-term experiments?

A4: While specific data on the half-life of this compound in various cell culture media is limited, experimental protocols from long-term studies suggest that its activity may diminish over time at 37°C. In some cell lines, a decrease in efficacy has been observed after 72 hours.[7] Therefore, for multi-day experiments, it is best practice to perform partial or full media changes with freshly prepared this compound every 48 to 72 hours to ensure a consistent and effective concentration.

Troubleshooting Guide

This guide addresses common issues encountered during long-term in vitro experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Loss of Compound Efficacy Over Time - Compound degradation in culture medium at 37°C.- Cellular metabolism of the compound.- Replenish with fresh this compound every 48-72 hours through a partial or full media change.- For very long-term experiments, consider a pilot study to determine the rate of activity loss in your specific system.
Precipitation in Culture Medium - Exceeding the solubility limit in the final medium.- Interaction with media components (e.g., high serum concentration).- Improper dilution from a highly concentrated stock.- Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%).- Pre-warm the culture medium to 37°C before adding the compound.- Add the this compound stock solution to a small volume of medium first, mix gently, and then add to the final culture volume.
Inconsistent or Non-reproducible Results - Inconsistent compound concentration due to degradation.- Variability in cell health or density.- Repeated freeze-thaw cycles of the stock solution.- Strictly adhere to a schedule of media changes with fresh compound.- Standardize cell seeding density and ensure consistent culture conditions.- Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles.
Observed Cellular Toxicity - Compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- Compound has degraded into a toxic byproduct.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Include a vehicle control with the same final solvent concentration to rule out solvent toxicity.- Ensure proper storage and handling of this compound to prevent degradation.

Experimental Protocols & Methodologies

General Protocol for Long-Term In Vitro Treatment with this compound

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the planned experiment duration. Allow cells to adhere and stabilize for 24 hours before treatment.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of your this compound stock solution (in DMSO or water).

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Dilute the this compound stock solution into the pre-warmed medium to achieve the final desired concentration. Mix gently but thoroughly.

  • Treatment:

    • Remove the old medium from the cell cultures.

    • Add the freshly prepared medium containing this compound to the cells.

  • Maintenance during Long-Term Experiments:

    • Every 48-72 hours, repeat steps 2 and 3 by replacing the existing medium with freshly prepared medium containing this compound. The frequency should be optimized based on the specific cell line and experimental duration.

Signaling Pathways and Visualizations

This compound exerts its neuroprotective effects primarily by modulating the p75NTR signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

p75NTR Signaling Pathway Modulation by this compound

This compound is designed to selectively activate pro-survival signals while inhibiting degenerative pathways initiated by p75NTR. This includes preventing the activation of downstream effectors like JNK and promoting the activity of pro-survival kinases such as Akt.

p75NTR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling p75NTR p75NTR JNK JNK Pathway p75NTR->JNK Activates Akt Akt Pathway p75NTR->Akt Activates ProNGF Pro-neurotrophins (e.g., proNGF) ProNGF->p75NTR Binds & Activates LM11A31 This compound LM11A31->p75NTR Modulates LM11A31->JNK Inhibits Apoptosis Apoptosis / Neuronal Death JNK->Apoptosis Promotes Survival Neuronal Survival Akt->Survival Promotes

Caption: p75NTR signaling modulation by this compound.

Downstream RhoA Kinase Pathway

One of the key pathways influenced by p75NTR signaling is the RhoA kinase (ROCK) pathway, which is involved in cytoskeletal dynamics and neurite outgrowth. This compound can inhibit the proNGF-mediated activation of RhoA.

RhoA_Pathway ProNGF proNGF p75NTR p75NTR ProNGF->p75NTR RhoA_GDP RhoA-GDP (Inactive) p75NTR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK (Rho Kinase) RhoA_GTP->ROCK Activates Neurite_Outgrowth Neurite Outgrowth Inhibition ROCK->Neurite_Outgrowth Leads to LM11A31 This compound LM11A31->p75NTR Modulates

Caption: Inhibition of the RhoA/ROCK pathway by this compound.

Experimental Workflow for Long-Term In Vitro Studies

A logical workflow is essential for successful long-term experiments. This diagram outlines the key decision points and steps.

Experimental_Workflow Start Start: Plan Experiment Prepare_Stock Prepare & Aliquot This compound Stock Start->Prepare_Stock Seed_Cells Seed Cells Prepare_Stock->Seed_Cells Treat_Cells Initial Treatment with this compound Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Endpoint Endpoint Reached? Incubate->Endpoint Media_Change Media Change with Fresh this compound Media_Change->Incubate Endpoint->Media_Change No Analyze Collect & Analyze Samples Endpoint->Analyze Yes

Caption: Workflow for long-term this compound in vitro experiments.

References

Technical Support Center: LM11A-31 and Murine Behavioral Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the p75 neurotrophin receptor modulator, LM11A-31, in murine models. The information provided is based on preclinical studies and aims to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing no significant behavioral changes in our wild-type mice treated with this compound. Is this expected?

A1: Yes, this is an expected outcome. Studies have shown that this compound does not appear to have a non-specific cognitive-enhancing effect in non-transgenic mice.[1] Its therapeutic effects are typically observed in the context of a pathological condition, such as Alzheimer's disease models, where it mitigates neurodegenerative processes.[2][3] Therefore, the absence of a behavioral phenotype in control animals is consistent with the compound's targeted mechanism of action.

Q2: Are there any reports of hyperactivity or sedation in mice treated with this compound?

A2: Preclinical studies have not reported hyperactivity or sedation as a common or expected side effect of this compound treatment. In fact, in a mouse model of stroke, animals treated with this compound exhibited less impulsivity in an open field test, suggesting a potential modulatory effect on activity levels in a disease state rather than a general stimulant or sedative effect.[4] Open field tests conducted on healthy mice treated with this compound at 50 mg/kg once daily for 9 days showed no significant differences in ambulatory activity or fine movements compared to vehicle-treated controls.[5]

Q3: We are concerned about potential pain-related behaviors or hyperalgesia with a neurotrophin modulator. Has this been observed with this compound?

A3: This is a valid concern given the role of neurotrophins in pain signaling. However, studies in a mouse model of Alzheimer's disease (APPL/S mice) demonstrated that this compound treatment (at doses of 10 or 50 mg/kg/day via oral gavage for 3 months) did not induce hyperalgesia in response to a heat stimulus.[1] Furthermore, in a mouse model of spinal cord injury, this compound did not exacerbate pain sensitivity.[1]

Q4: Have any unexpected anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects been documented?

A4: The available literature on this compound in various mouse models does not highlight any significant or unexpected anxiolytic or anxiogenic phenotypes. Behavioral assessments have primarily focused on cognitive and motor functions relevant to the disease models being studied. The observation of "less impulsivity" in an open field test in a stroke model could be interpreted in various ways, but it has not been explicitly characterized as an anxiolytic effect.[4]

Troubleshooting Guides

Scenario 1: Observation of Unexpected Lethargy or Sickness Behaviors

  • Problem: Mice appear lethargic, have ruffled fur, or show a reduction in food and water intake after this compound administration.

  • Troubleshooting Steps:

    • Confirm Dosing and Formulation: Double-check the concentration of your this compound solution and the accuracy of the administered dose. Ensure the vehicle used is appropriate and has been well-tolerated in control animals. This compound is water-soluble.[6]

    • Evaluate Administration Procedure: Oral gavage or other administration routes, if not performed correctly, can cause stress or injury to the animals, leading to sickness behaviors. Ensure that personnel are properly trained and that the procedure is minimally stressful.

    • Monitor Body Weight: Track the body weights of the mice daily. Studies have shown that this compound treatment did not cause weight loss in mouse models of spinal cord injury.[1] Significant weight loss may indicate an issue unrelated to the compound's primary pharmacology, such as administration-related stress or a potential issue with the specific batch of the compound.

    • Assess for Dehydration: Check for signs of dehydration. While diarrhea was noted as a side effect in human clinical trials, it has not been a reported issue in preclinical mouse studies.[1][7] However, if observed, it could lead to dehydration and associated lethargy.

Scenario 2: Lack of Expected Therapeutic Behavioral Effect in a Disease Model

  • Problem: In a recognized mouse model of neurodegeneration (e.g., an Alzheimer's model), no improvement in cognitive or motor function is observed after this compound treatment.

  • Troubleshooting Steps:

    • Verify Bioavailability: Confirm that this compound is reaching the central nervous system. Pharmacokinetic studies have shown that this compound crosses the blood-brain barrier.[1][5] A 50 mg/kg oral dose in mice results in brain concentrations well above the effective dose observed in vitro.[5][6] If in doubt, consider performing a satellite pharmacokinetic study.

    • Review Treatment Timeline: The timing of treatment initiation is crucial. While this compound has shown efficacy even in mid- to late-stage pathology in some Alzheimer's mouse models, the therapeutic window can vary depending on the specific model and the behavioral endpoint being measured.[6][8][9] Ensure your treatment paradigm aligns with published studies for your specific model.

    • Confirm Target Engagement: this compound acts by modulating the p75 neurotrophin receptor.[2] While direct measurement of target engagement in the brain can be complex, you can assess downstream signaling pathways that are known to be affected by this compound to confirm a biological response.

    • Consider the Specific Behavioral Assay: The choice of behavioral test is critical. Ensure the assay is sensitive enough to detect the specific functional improvements expected with this compound in your chosen disease model. Refer to published studies for appropriate behavioral testing paradigms.[1]

Data Presentation

Table 1: Summary of Behavioral and Safety Phenotypes of this compound in Murine Models

Phenotype Category Observation Mouse Model Dosage and Administration Reference
Cognition No cognitive enhancementNon-transgenic miceNot specified[1]
Prevention of cognitive impairmentAPPL/S mice (Alzheimer's model)5, 25, 50, or 100 mg/kg/day, oral gavage for 3 months[1]
Improved hippocampus-dependent behaviorsPS19 mice (tauopathy model)50 mg/kg, oral gavage, 5 days/week for 3 months[1]
Motor/Activity No difference in ambulatory activity or fine movementsC57BL/6 mice50 mg/kg/day for 9 days[5]
Less impulsivity in open field testStroke modelNot specified[4]
Pain Sensitivity No induction of hyperalgesia (heat)APPL/S mice10 or 50 mg/kg/day, oral gavage for 3 months[1]
Did not exacerbate pain sensitivitySpinal cord injury model0, 10, 25, 100 mg/kg, oral gavage, twice daily[1]
General Health No weight loss or other obvious adverse effectsSpinal cord injury model0, 10, 25, 100 mg/kg, oral gavage, twice daily[1]
No weight changesC57BL/6 mice50 mg/kg/day for 2 weeks[5]

Experimental Protocols

Key Experimental Protocol: Open Field Test for General Activity

  • Objective: To assess general locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the test.

    • Place a single mouse gently into the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set period (e.g., 10-30 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and fine movements (stereotypy).

    • Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Data Analysis: Compare the recorded parameters between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). As noted in the literature, no significant differences in ambulatory activity or fine movements were found in healthy mice treated with this compound.[5]

Mandatory Visualizations

LM11A_31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Pathways Abeta Amyloid-β p75NTR p75NTR Abeta->p75NTR Activates LM11A_31 This compound LM11A_31->p75NTR Modulates JNK JNK LM11A_31->JNK Inhibits cdk5 cdk5 LM11A_31->cdk5 GSK3b GSK3β LM11A_31->GSK3b AKT Akt p75NTR->AKT NFkB NF-κB p75NTR->NFkB p75NTR->JNK p75NTR->cdk5 p75NTR->GSK3b Neuronal_Survival Neuronal Survival AKT->Neuronal_Survival NFkB->Neuronal_Survival Apoptosis Apoptosis JNK->Apoptosis cdk5->Apoptosis GSK3b->Apoptosis

Caption: Signaling pathway of this compound at the p75 neurotrophin receptor (p75NTR).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Mouse Model (e.g., APP/PS1, Wild-Type) Grouping Randomly Assign to Groups Animal_Model->Grouping Vehicle_Group Vehicle Control Group Grouping->Vehicle_Group LM11A31_Group This compound Treatment Group Grouping->LM11A31_Group Dosing Administer this compound or Vehicle (e.g., 50 mg/kg, Oral Gavage) Vehicle_Group->Dosing LM11A31_Group->Dosing Duration Treatment for Predefined Duration (e.g., 1-3 Months) Dosing->Duration Behavioral_Tests Conduct Behavioral Tests (e.g., Open Field, MWM) Duration->Behavioral_Tests Data_Collection Automated Data Collection Behavioral_Tests->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation

Caption: General experimental workflow for assessing behavioral phenotypes.

References

Validation & Comparative

Validating LM11A-31 Target Engagement with p75NTR In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LM11A-31 is an orally bioavailable, brain-penetrant small molecule designed to modulate the p75 neurotrophin receptor (p75NTR).[1][2] The p75NTR, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a complex role in the nervous system, capable of mediating both neuronal survival and apoptosis depending on the cellular context and binding ligand.[3][4] In pathological conditions such as Alzheimer's disease, spinal cord injury, and diabetic retinopathy, signaling through p75NTR, particularly by pro-neurotrophins, is often associated with degenerative pathways.[5][6][7] this compound is engineered to selectively down-regulate these degenerative signals while promoting pro-survival pathways, making it a promising therapeutic candidate for a range of neurological disorders.[1][2]

This guide provides an objective comparison of methodologies to validate the in vivo target engagement of this compound with p75NTR, supported by experimental data from preclinical and clinical studies.

Comparison of In Vivo Target Engagement Methodologies

Validating that a drug binds to its intended target in a living organism is a critical step in drug development.[8] For this compound, this involves demonstrating direct interaction with p75NTR and observing the modulation of downstream pathways. Two primary categories of methods are employed: direct evidence of target binding and indirect assessment through pharmacodynamic biomarkers.

Methodology Category Specific Technique Principle Advantages Limitations Relevance to this compound
Direct Target Engagement Receptor Occupancy / Modification Measures the physical interaction of the drug with the target protein. For p75NTR, this can involve assessing ligand-induced proteolytic cleavage.[9]Provides direct evidence of target binding.Technically challenging in vivo; may require specialized tools (e.g., radiolabeled ligands, specific antibodies to modified forms).Ligand-induced cleavage of p75NTR into its C-terminal (CTF) and intracellular (ICD) fragments has been used as a proximate marker of target engagement.[9]
Genetic Knockout Models The drug's effect is tested in animals where the target gene (p75NTR) has been deleted. The absence of a drug effect confirms on-target activity.Provides definitive evidence for target dependency.Does not quantify engagement; developmental compensation in knockout animals can confound results.Studies have shown that the neuroprotective effects of this compound are lost in neurons from p75NTR-/- mice, confirming its on-target action.[10][11]
Indirect Target Engagement (Pharmacodynamic Biomarkers) Downstream Signaling Pathway Modulation Measures changes in molecules downstream of the target receptor. For p75NTR, this includes pathways like RhoA, JNK, and NF-κB.[5][10][12]Highly translatable to disease mechanisms; can be measured in accessible tissues or fluids.Indirect evidence; pathway modulation can be influenced by off-target effects.This compound has been shown to reduce the activation of RhoA in diabetic mouse retinas and JNK in spinal cord injury models.[10][11]
Cellular & Pathological Markers Quantifies changes in cellular responses or pathology known to be mediated by the target. This includes inflammation, neurite dystrophy, and cell survival.Directly links target engagement to a therapeutically relevant outcome.Can be influenced by multiple pathways; changes may occur long after initial target engagement.In animal models of Alzheimer's, this compound reduced microglial activation, neuritic dystrophy, and pathological tau folding.[9][11][13]
Disease-Specific Biomarkers (Clinical) Measures biomarkers in patient samples (e.g., cerebrospinal fluid) that reflect the underlying disease process being modulated by the drug.Provides evidence of target engagement and therapeutic potential in humans.Changes can be subtle and may not directly correlate with the degree of target occupancy.A Phase 2a trial showed this compound altered CSF levels of Aβ40, SNAP25, and neurogranin (B1177982) in Alzheimer's patients.[14][15]

Experimental Data from In Vivo Studies

Preclinical Data (Animal Models)
Model This compound Dose Key Findings Citation
Alzheimer's Disease (AβPPL/S Mice) 50 mg/kg, oralReduced cortical microglia (CD68) and reactive astrocytes (GFAP); decreased pathological tau (MC-1); reversed cholinergic neurite dystrophy.[9][13]
Diabetic Retinopathy (Streptozotocin-induced) 50 mg/kg/day, oralPrevented diabetes-induced retinal vascular permeability; reduced RhoA activation in the retina.[10]
HIV-Associated Neurodegeneration (gp120 tg) 50 mg/kg/daySuppressed age- and genotype-dependent microglial activation; reduced p75NTR expression in the hippocampus.[1]
Spinal Cord Injury (Contusion) 50 mg/kgInhibited proNGF interaction with p75NTR, reduced JNK3 activation, decreased oligodendrocyte death, and improved functional outcome.[11]
Clinical Data (Phase 2a, Mild-to-Moderate Alzheimer's Disease)
Parameter This compound Dose Outcome vs. Placebo Citation
Safety & Tolerability 200 mg & 400 mgMet primary endpoint, demonstrating the drug is safe and well-tolerated.[14][15]
CSF Biomarker (SNAP25) 200 mg & 400 mgSignificantly slowed longitudinal increases, indicating reduced presynaptic loss.[15]
CSF Biomarker (Neurogranin) 200 mg & 400 mgSignificantly slowed longitudinal increases, indicating reduced postsynaptic loss.[15]
CSF Biomarker (Aβ40, Aβ42) 200 mg & 400 mgShowed significant drug-placebo differences.[14][15]

Experimental Protocols

In Vivo Target Engagement in Alzheimer's Disease Mouse Models
  • Animal Model: Thy-1 hAPPLond/Swe (AβPPL/S) transgenic mice, which develop age-dependent Aβ pathology and neuritic dystrophy.[9][11]

  • Drug Administration: this compound administered at 50 mg/kg once daily via oral gavage for a period of 1 to 3 months.[13]

  • Tissue Processing: Following treatment, mice are euthanized and brains are processed for either biochemical analysis (Western blot) or immunohistochemistry.

  • Target Engagement & Pharmacodynamic Readouts:

    • Immunohistochemistry: Brain sections are stained with antibodies against:

      • p75NTR: To assess changes in receptor expression levels in regions like the basal forebrain.[13]

      • CD68 / Iba1: To quantify activated microglia as a marker of neuroinflammation.[9]

      • GFAP: To quantify reactive astrocytes.[9]

      • Choline Acetyltransferase (ChAT): To assess the morphology and integrity of cholinergic neurites.[13]

    • Western Blotting: Brain lysates are analyzed to quantify levels of phosphorylated Tau, a key pathological marker in Alzheimer's disease.[9]

In Vivo Target Engagement in a Diabetic Retinopathy Mouse Model
  • Animal Model: Male C57BL/6J mice rendered diabetic via streptozotocin (B1681764) injection.[10]

  • Drug Administration: Two weeks after diabetes induction, mice receive a daily oral gavage of this compound (50 mg/kg) for 4 weeks.[10]

  • Target Engagement & Pharmacodynamic Readouts:

    • Retinal Vascular Permeability: Assessed by measuring the extravasation of intravenously injected BSA-AlexaFluor-488 into the retinal tissue.[10]

    • RhoA Activation Assay: Retinal lysates are used for a pull-down assay with rhotekin-RBD beads to isolate the active, GTP-bound form of RhoA, which is then quantified by Western blotting. A reduction in GTP-RhoA in this compound-treated mice compared to vehicle-treated diabetic mice indicates target engagement and modulation of this key downstream pathway.[10]

Visualizations

p75NTR_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_drug Therapeutic Intervention cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes proNGF pro-Neurotrophins (e.g., proNGF) p75 p75NTR proNGF->p75 Binds NGF Mature Neurotrophins (e.g., NGF) NGF->p75 TrkA TrkA NGF->TrkA p75->TrkA Modulates JNK JNK Pathway p75->JNK RhoA RhoA Pathway p75->RhoA NFkB NF-κB Pathway p75->NFkB Context- dependent AKT AKT Pathway TrkA->AKT LM11A31 This compound LM11A31->p75 Modulates LM11A31->JNK Inhibits LM11A31->RhoA Inhibits Apoptosis Neuronal Apoptosis Neurite Degeneration JNK->Apoptosis RhoA->Apoptosis Survival Neuronal Survival Growth & Repair NFkB->Survival AKT->Survival

Caption: p75NTR signaling pathways modulated by this compound.

In_Vivo_Workflow cluster_analysis Ex Vivo Analysis start Disease Model Selection (e.g., AβPP L/S Mouse) treatment Chronic Oral Administration (Vehicle vs. This compound) start->treatment assessment Behavioral Assessment (e.g., Y-maze, Novel Object) treatment->assessment euthanasia Euthanasia & Tissue Collection (Brain, Retina, CSF) assessment->euthanasia biochem Biochemical Assays (Western Blot, ELISA) - p-Tau, RhoA-GTP, Aβ levels euthanasia->biochem immuno Immunohistochemistry - p75NTR, ChAT, CD68, GFAP euthanasia->immuno end Data Analysis & Interpretation (Target Engagement Confirmed) biochem->end immuno->end

Caption: Experimental workflow for in vivo validation of this compound.

Logical_Relationships root Validating In Vivo Target Engagement of this compound direct Direct Evidence root->direct indirect Indirect Evidence (Pharmacodynamic) root->indirect ko Genetic Models (p75NTR-/-) direct->ko confirms dependency biophys Biophysical/Biochemical (Receptor Cleavage) direct->biophys shows interaction downstream Downstream Pathways (↓ RhoA, ↓ JNK) indirect->downstream mechanistic link cellular Cellular/Pathological (↓ Inflammation, ↓ Dystrophy) indirect->cellular functional outcome clinical Clinical Biomarkers (CSF: ↓ SNAP25, ↓ NG) indirect->clinical human relevance

Caption: Logical relationships in target validation methodologies.

References

Confirming LM11A-31 Efficacy in Alzheimer's Models: A Comparative Biomarker Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to confirm the efficacy of the p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, in Alzheimer's disease (AD) models. The performance of this compound is contrasted with that of leading anti-amyloid monoclonal antibody therapies: aducanumab, lecanemab, and donanemab. This comparison is supported by experimental data from preclinical and clinical studies, with a focus on cerebrospinal fluid (CSF), plasma, and neuroimaging biomarkers. Detailed methodologies for key experimental protocols are also provided to aid in the design and evaluation of future studies.

Mechanism of Action and Biomarker Effects: A Comparative Overview

This compound represents a distinct therapeutic approach to Alzheimer's disease by targeting the p75NTR, a receptor involved in both neuronal survival and apoptotic signaling pathways.[1][2] Preclinical studies have demonstrated that this compound can prevent amyloid-beta and tau-induced synapse loss.[3] In contrast, aducanumab, lecanemab, and donanemab are monoclonal antibodies designed to target and promote the clearance of amyloid-beta plaques, a pathological hallmark of Alzheimer's disease.[4][5][6]

The table below summarizes the mechanism of action and the observed effects of these compounds on key Alzheimer's disease biomarkers.

Drug Target/Mechanism of Action Effect on Aβ Plaques (Amyloid PET) Effect on CSF/Plasma p-tau Effect on Synaptic Biomarkers (SNAP-25, Neurogranin) Effect on Neuroinflammation (YKL-40, GFAP) Effect on Neurodegeneration (NfL, Gray Matter Volume)
This compound p75NTR ModulatorNo direct effect on amyloid levels reported.[7]Reduced tau phosphorylation in preclinical models.[1][8]Slowed longitudinal increases in CSF SNAP-25 and neurogranin (B1177982).[3][9]Reduced longitudinal increases in CSF YKL-40.[3][10]Reduced gray matter loss and glucose metabolic decline in specific brain regions.[3][11]
Aducanumab Amyloid-beta plaquesDose-dependent reduction.[5]Statistically significant reduction in plasma p-tau181.[12]Data not prominently reported.Data not prominently reported.Data not prominently reported.
Lecanemab Amyloid-beta protofibrils and plaquesDose-dependent reduction.[13]Reduction in plasma p-tau181.[14][15]Increased CSF neurogranin.[15]Reduction in plasma GFAP.[14]Reduction in CSF and plasma NfL.[15]
Donanemab N3pG form of amyloid-betaSignificant reduction.[16]Significant reduction in plasma p-tau217.[16][17]Data not prominently reported.Significant reduction in plasma GFAP.[16][17]No significant difference in plasma NfL observed.[17]

Quantitative Biomarker Data Comparison

The following tables summarize quantitative data from clinical trials for this compound and the comparative anti-amyloid therapies. It is important to note that these data are from separate studies and not from direct head-to-head trials, which should be considered when interpreting the results.

Table 1: Cerebrospinal Fluid (CSF) and Plasma Biomarker Changes

BiomarkerThis compound (Phase 2a)[3][9]Aducanumab (Phase 3 - EMERGE/ENGAGE)[12]Lecanemab (Phase 3 - Clarity AD)[15]Donanemab (Phase 2 - TRAILBLAZER-ALZ)[16][17]
CSF Aβ40 Reduced elevation compared to placebo.Not reported as a primary outcome.Not reported as a primary outcome.Not reported as a primary outcome.
CSF Aβ42 Reduced elevation compared to placebo.Not reported as a primary outcome.Increased compared to placebo.Not reported as a primary outcome.
Plasma Aβ42/40 Ratio Not reported.Not reported.Increased compared to placebo (p<0.0001).No significant difference.
CSF p-tau Prevented longitudinal increases in total tau.[10]Not reported as a primary CSF outcome.Reduction in p-tau181 compared to placebo.Not reported as a primary CSF outcome.
Plasma p-tau 31% decrease in plasma p-tau217 vs placebo at 26 weeks.[18]21-25% decrease in plasma p-tau181 vs placebo.Reduction in plasma p-tau181 vs placebo (p<0.0001).23% decrease in plasma p-tau217 vs a 6% increase in placebo at 76 weeks.
CSF SNAP-25 -19.20% median annual percent change vs placebo.Not reported.Not reported.Not reported.
CSF Neurogranin (NG) Significant slowing of longitudinal increases.Not reported.Increased compared to placebo.Not reported.
CSF YKL-40 Reduced longitudinal increases.Not reported.Not reported.Not reported.
Plasma GFAP Not reported.Not reported.Reduction compared to placebo.Significant reduction vs placebo as early as 12 weeks.
Plasma NfL Not reported.Not reported.Reduction compared to placebo.No significant difference.

Table 2: Neuroimaging Biomarker Changes

BiomarkerThis compound (Phase 2a)[3][11]Aducanumab (Phase 3 - EMERGE/ENGAGE)Lecanemab (Phase 3 - Clarity AD)[13]Donanemab (Phase 2 - TRAILBLAZER-ALZ)[16]
Amyloid PET (SUVR/Centiloid) Not assessed as a primary outcome.Dose-dependent reduction in amyloid PET SUVR.Dose-dependent reduction in amyloid PET SUVR; 81% of subjects amyloid negative at 18 months.Significant reduction in amyloid plaque level.
Gray Matter Volume (MRI) Slowed rate of gray matter loss in frontal operculum and posterior parietal cortex.Not reported as a primary outcome.Not reported as a primary outcome.Not reported as a primary outcome.
Glucose Metabolism (FDG-PET) Slowed rates of glucose metabolic decline in regions such as the entorhinal cortex, hippocampus, insula, and prefrontal cortex.Not reported as a primary outcome.Not reported as a primary outcome.Not reported as a primary outcome.

Signaling Pathways and Experimental Workflows

LM11A_31_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling p75NTR p75NTR SurvivalPathways Survival Pathways (e.g., Akt, NF-κB) p75NTR->SurvivalPathways Promotes ApoptoticPathways Apoptotic Pathways (e.g., JNK, GSK3β) p75NTR->ApoptoticPathways Inhibits LM11A31 This compound LM11A31->p75NTR Binds and Modulates AmyloidBeta Amyloid-β Tau Pathology AmyloidBeta->p75NTR Activates Degenerative Signaling Neurodegeneration Synaptic Loss Neuronal Death AmyloidBeta->Neurodegeneration Induces SynapticIntegrity Synaptic Integrity Neuronal Survival SurvivalPathways->SynapticIntegrity ApoptoticPathways->Neurodegeneration

Caption: Proposed signaling pathway of this compound via p75NTR modulation.

Biomarker_Assessment_Workflow cluster_screening Patient Screening and Baseline cluster_intervention Treatment Intervention cluster_followup Follow-up and Analysis Screening Patient Recruitment (Mild-to-Moderate AD) Baseline Baseline Biomarker Collection (CSF, Plasma, MRI, PET) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Drug Administration (e.g., this compound) Randomization->Treatment Placebo Placebo Administration Randomization->Placebo FollowUp Follow-up Biomarker Collection (e.g., 26 weeks) Treatment->FollowUp Placebo->FollowUp Analysis Biomarker Analysis (ELISA, IP-MS, Imaging Analysis) FollowUp->Analysis Comparison Comparison of Biomarker Changes (Treatment vs. Placebo) Analysis->Comparison

Caption: General experimental workflow for biomarker assessment in an AD clinical trial.

Experimental Protocols

Cerebrospinal Fluid (CSF) Biomarker Analysis

1. CSF Collection and Pre-analytical Processing:

  • Collection: CSF is collected via lumbar puncture in the morning after overnight fasting. The first 1-2 mL are typically discarded to avoid contamination.[8] CSF for biomarker analysis is collected directly into low-bind polypropylene (B1209903) tubes.[1][8]

  • Handling: To minimize variability, especially for Aβ42, it is recommended to use standardized collection tubes and avoid transferring the sample between tubes.[19] Samples should be gently inverted for mixing if required by the assay protocol, though some protocols recommend no mixing.[19]

  • Processing: Within 2 hours of collection, CSF is centrifuged at 2000 x g for 10 minutes at 4°C to remove cells and other debris.

  • Storage: The supernatant is aliquoted into low-bind polypropylene tubes and stored at -80°C until analysis.[20]

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42, Total-Tau, p-tau181, Neurogranin, and YKL-40:

  • Principle: Sandwich ELISAs are commonly used for the quantification of these biomarkers.[3][21][22]

  • Procedure Outline:

    • Microtiter plates are coated with a capture antibody specific to the biomarker of interest.

    • Plates are washed and blocked to prevent non-specific binding.

    • CSF samples and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Following another incubation and wash step, a substrate is added, which is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.

    • The signal intensity is proportional to the concentration of the biomarker in the sample, which is determined by comparison to a standard curve.

  • Commercial Kits: Commercially available ELISA kits from vendors such as Fujirebio, Roche Diagnostics, and R&D Systems are frequently used in clinical trials.[3][8]

3. Immunoprecipitation-Mass Spectrometry (IP-MS) for SNAP-25:

  • Principle: This method provides high specificity and sensitivity for the quantification of synaptic proteins like SNAP-25.[23]

  • Procedure Outline:

    • Specific antibodies targeting SNAP-25 are used to capture the protein from the CSF sample.

    • The antibody-protein complex is isolated, typically using magnetic beads.

    • The captured protein is then eluted and digested into smaller peptides.

    • These peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify SNAP-25.

Neuroimaging Biomarker Analysis

1. Structural Magnetic Resonance Imaging (MRI) for Gray Matter Volume:

  • Acquisition: High-resolution T1-weighted structural MRI scans are acquired, typically on a 1.5T or 3T scanner.[24][25]

  • Analysis (Voxel-Based Morphometry - VBM):

    • MRI scans are segmented into gray matter, white matter, and CSF.[10]

    • The gray matter images are spatially normalized to a standard template (e.g., Montreal Neurological Institute space).[24]

    • The normalized images are smoothed.

    • Statistical analysis is performed to identify group differences in gray matter volume between the treatment and placebo groups at baseline and follow-up.[10]

2. [18F]Fluorodeoxyglucose Positron Emission Tomography (FDG-PET) for Cerebral Glucose Metabolism:

  • Procedure:

    • Patients are fasted for at least 4 hours prior to the scan.

    • A baseline blood glucose level is measured.

    • The radiotracer, [18F]FDG, is injected intravenously.

    • After an uptake period of 30-60 minutes in a quiet, dimly lit room, the patient's head is scanned.[26]

  • Analysis:

    • PET images are reconstructed and co-registered with the patient's MRI scan for anatomical reference.

    • The images are spatially normalized to a standard template.

    • The standardized uptake value ratio (SUVR) is calculated by normalizing the FDG uptake in each brain region to a reference region with stable metabolism in AD (e.g., cerebellum or pons).[27]

    • Changes in regional glucose metabolism are compared between the treatment and placebo groups over time.[28]

This guide provides a framework for understanding and comparing the biomarker-based evidence for this compound and leading anti-amyloid therapies. The distinct mechanism of action of this compound, focusing on neuroprotection and synaptic resilience, is reflected in its unique biomarker signature, which shows promise in addressing different facets of Alzheimer's disease pathology compared to amyloid-centric approaches. Further head-to-head comparative studies will be crucial to fully elucidate the relative efficacy of these different therapeutic strategies.

References

A Comparative Guide to the Efficacy of LM11A-31 and Other p75NTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p75 neurotrophin receptor (p75NTR) has emerged as a critical regulator of neuronal survival and death, making it a compelling target for therapeutic intervention in a range of neurological disorders. Modulation of p75NTR signaling holds promise for treating conditions such as Alzheimer's disease, traumatic brain injury, and other neurodegenerative states. This guide provides a comparative analysis of the efficacy of LM11A-31, a prominent p75NTR modulator, against other notable compounds in its class, supported by experimental data.

Introduction to p75NTR and its Modulation

The p75NTR, a member of the tumor necrosis factor receptor superfamily, exhibits a dual role in the nervous system.[1][2] It can promote neuronal survival and regeneration but also mediate apoptosis (programmed cell death), depending on the ligand it binds and the presence of co-receptors.[1][2] Small molecule modulators targeting p75NTR are being developed to selectively promote its neuroprotective signaling pathways while inhibiting its pro-apoptotic functions.

Overview of p75NTR Modulators

This guide focuses on the comparison of three key small molecule p75NTR modulators:

  • This compound: A well-characterized, orally bioavailable, and brain-penetrant small molecule that has undergone a Phase 2a clinical trial for Alzheimer's disease.[3][4] It acts as a ligand for p75NTR, promoting survival signaling and inhibiting degenerative pathways.[4]

  • LM11A-24: A chemically distinct small molecule that, like this compound, was designed to mimic the neurotrophin loop 1 domain that interacts with p75NTR.[2]

  • EVT901: A piperazine-derived compound that functions by interfering with p75NTR oligomerization, a process crucial for its signaling activity.[5][6]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and other p75NTR modulators from various in vitro and in vivo studies. Direct head-to-head comparisons across all compounds in the same experimental models are limited in the current literature.

Table 1: In Vitro Efficacy of p75NTR Modulators
ModulatorAssayCell TypeKey FindingsReference
This compound Competitive Bindingp75NTR-FcInhibits Nerve Growth Factor (NGF) binding with an A₂ of 1,192 nM.[1]
Neuronal SurvivalHippocampal NeuronsPromotes survival and inhibits DNA damage in a concentration-dependent manner.[1]
Apoptosis InhibitionMature OligodendrocytesInhibits proNGF-induced cell death.[1]
LM11A-24 Neuronal SurvivalHippocampal, Cortical, and Basal Forebrain NeuronsPrevents Aβ-induced neurodegeneration.[2]
Signal TransductionHippocampal NeuronsBlocks Aβ-induced activation of GSK3β, cdk5, and c-Jun, and prevents inhibition of AKT and CREB activation.[2]
EVT901 Oligomerization InhibitionSKN-BE-p75NTR cellsInhibits p75NTR oligomerization in a dose-dependent manner.[7]
Apoptosis InhibitionCortical Oligodendrocyte CulturesReduces proNGF-induced cell death.[7]
Neurite OutgrowthNeuroblastoma cellsEnhances neurite outgrowth.[7]
Table 2: In Vivo Efficacy of p75NTR Modulators in Alzheimer's Disease Models
ModulatorAnimal ModelDosageKey FindingsReference
This compound Thy-1 hAPPLond/Swe Mice50 mg/kg/day (oral)Prevents and/or reverses atrophy of forebrain cholinergic neurites and cortical dystrophic neurites.[1]
AβPP L/S Transgenic Mice50 mg/kg/day (oral)Reduced excessive phosphorylation of tau and inhibited its aberrant folding. Decreased activation of microglia and attenuated reactive astrocytes. Reduced cholinergic neurite degeneration. Prevented impairments in water maze performance.[2]
LM11A-24 AβPP L/S Transgenic Mice50 or 100 mg/kg/day (oral)Reduced excessive phosphorylation of tau. Decreased activation of microglia. Reduced cholinergic neurite degeneration. Prevented deficits in fear conditioning but did not prevent impairments in water maze performance.[2]
Table 3: In Vivo Efficacy of p75NTR Modulators in Other Neurological Models
ModulatorAnimal ModelDosageKey FindingsReference
This compound Mouse Spinal Cord Injury10-100 mg/kg (oral)Improves motor function and coordination. Increases survival of oligodendrocytes.[1]
HIV gp120 Transgenic Mice50 mg/kg/day (oral, 4 months)Suppressed age- and genotype-dependent microglial activation, reduced dendritic varicosities, and slowed the loss of parvalbumin-immunoreactive neurons in the hippocampus.[8]
EVT901 Rat Traumatic Brain Injury (CCI & FPI)Intravenous (daily for 1 week) or OralReduced lesion size, protected cortical neurons and oligodendrocytes, and improved neurological function. Reduced neuronal death in the hippocampus and thalamus, and decreased long-term cognitive deficits.[7]

Signaling Pathways and Experimental Workflows

p75NTR Signaling Pathways

The p75NTR can initiate divergent signaling cascades leading to either cell survival or apoptosis. The following diagram illustrates the key pathways involved.

p75NTR_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes proNGF pro-Neurotrophins (e.g., proNGF) p75NTR p75NTR proNGF->p75NTR Sortilin Sortilin proNGF->Sortilin NGF Mature Neurotrophins (e.g., NGF) NGF->p75NTR TrkA TrkA NGF->TrkA JNK JNK Pathway p75NTR->JNK NFkB NF-κB Pathway p75NTR->NFkB RhoA RhoA Pathway p75NTR->RhoA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Apoptosis Apoptosis JNK->Apoptosis Survival Neuronal Survival NFkB->Survival AxonInhibition Axon Growth Inhibition RhoA->AxonInhibition PI3K_Akt->Survival NeuriteOutgrowth Neurite Outgrowth PI3K_Akt->NeuriteOutgrowth

Caption: Simplified p75NTR signaling pathways leading to divergent cellular outcomes.

Experimental Workflow: In Vitro Neurite Outgrowth Assay

The following diagram outlines a typical workflow for assessing the effect of p75NTR modulators on neurite outgrowth in cultured neurons.

Neurite_Outgrowth_Workflow start Start: Culture Primary Neurons treatment Treat with p75NTR Modulator (e.g., this compound) +/- Neurotoxin (e.g., Aβ) start->treatment incubation Incubate for 24-72 hours treatment->incubation fix_stain Fix and Immunostain for Neuronal Markers (e.g., βIII-tubulin, MAP2) incubation->fix_stain imaging Acquire Images using Fluorescence Microscopy fix_stain->imaging analysis Quantify Neurite Length and Branching using Image Analysis Software imaging->analysis end End: Compare Treated vs. Control Groups analysis->end

Caption: Workflow for an in vitro neurite outgrowth assay.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound to the p75NTR.

Materials:

  • Recombinant human p75NTR-Fc chimera

  • Radiolabeled ligand (e.g., ¹²⁵I-NGF)

  • Unlabeled test compound (e.g., this compound)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Add the recombinant p75NTR-Fc to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9][10]

In Vitro Neuronal Apoptosis Assay (TUNEL Staining)

Objective: To assess the ability of a p75NTR modulator to protect neurons from apoptosis.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Test compound (p75NTR modulator)

  • Apoptosis-inducing agent (e.g., proNGF or staurosporine)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope

Procedure:

  • Culture primary neurons on coverslips or in multi-well plates.

  • Pre-treat the neurons with the test compound for a specified period (e.g., 1 hour).

  • Induce apoptosis by adding the apoptosis-inducing agent.

  • Incubate for the desired time (e.g., 24 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with a detergent solution (e.g., Triton X-100).

  • Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.

  • Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.[1][11]

In Vivo Alzheimer's Disease Mouse Model Efficacy Study

Objective: To evaluate the therapeutic efficacy of a p75NTR modulator in a transgenic mouse model of Alzheimer's disease.

Animal Model:

  • Thy1-hAPP Lond/Swe transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits.[2][12]

Procedure:

  • House the transgenic and wild-type littermate control mice under standard conditions.

  • At a specified age (e.g., 6 months, representing a stage with established pathology), randomly assign mice to treatment groups (vehicle control, test compound at different doses).

  • Administer the test compound daily via a clinically relevant route, such as oral gavage.[13]

  • Continue treatment for a specified duration (e.g., 3 months).

  • During and/or after the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, fear conditioning).

  • At the end of the study, euthanize the mice and collect brain tissue.

  • Perform immunohistochemical and biochemical analyses on the brain tissue to quantify pathological markers such as amyloid plaques, phosphorylated tau, microglial activation, and cholinergic neuron integrity.[2]

  • Compare the behavioral and pathological outcomes between the treatment and control groups to determine the efficacy of the p75NTR modulator.

Conclusion

The available data suggests that small molecule modulation of p75NTR is a promising therapeutic strategy for a variety of neurological disorders. This compound has demonstrated efficacy in multiple preclinical models and has shown target engagement and a favorable safety profile in a Phase 2a clinical trial for Alzheimer's disease. While direct comparative studies are limited, both LM11A-24 and EVT901 also show potential as p75NTR modulators, with EVT901 having a distinct mechanism of action by inhibiting receptor oligomerization. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these and other emerging p75NTR modulators. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Head-to-Head Comparison: LM11A-31 Versus Neurotrophic Factor Treatment in Nerve Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective therapies to promote nerve regeneration is a critical endeavor. This guide provides an objective comparison of two promising strategies: the small-molecule p75NTR modulator, LM11A-31, and the use of traditional neurotrophic factors. By examining their mechanisms of action, preclinical efficacy, and experimental underpinnings, this document aims to inform future research and development in the field of neural repair.

At a Glance: this compound vs. Neurotrophic Factors

FeatureThis compoundNeurotrophic Factor Treatment
Mechanism of Action Modulates the p75 neurotrophin receptor (p75NTR), promoting pro-survival signaling and inhibiting apoptotic pathways.Directly activate their corresponding Tropomyosin receptor kinase (Trk) receptors (TrkA, TrkB, TrkC) to initiate pro-survival and growth signals.
Administration Orally bioavailable small molecule, allowing for systemic administration.Typically requires localized delivery (e.g., via nerve guidance conduits, viral vectors, or direct injection) due to poor blood-brain barrier penetration and potential for off-target effects with systemic delivery.
Specificity Targets a single receptor (p75NTR) that integrates signals from multiple neurotrophins.Specific to the neurotrophin and its corresponding Trk receptor (e.g., NGF for TrkA, BDNF for TrkB).
Potential Advantages Systemic administration, modulation of a key signaling hub, potential to reduce inhibitory signaling.Well-established pro-regenerative effects, potential for cell-specific targeting.
Potential Disadvantages Still in preclinical development for nerve regeneration, with clinical trials focused on other indications.Delivery challenges, short half-life, potential for undesirable side effects (e.g., pain with NGF), and complex, sometimes opposing, signaling roles.

Mechanism of Action: A Tale of Two Receptors

The therapeutic strategies of this compound and neurotrophic factors diverge at the receptor level, targeting two key players in the life and death of a neuron: the p75 neurotrophin receptor (p75NTR) and the Tropomyosin receptor kinase (Trk) family of receptors.

This compound: Modulating the p75 Neurotrophin Receptor

This compound is a small molecule that acts as a modulator of the p75NTR.[1][2] This receptor is a fascinating and complex player in the nervous system, capable of initiating two opposing signaling cascades: one that promotes neuronal survival and another that leads to programmed cell death, or apoptosis.[3][4] The outcome of p75NTR activation depends on the presence of co-receptors, the type of neurotrophin ligand, and the cellular context.

This compound is designed to selectively activate the pro-survival pathways downstream of p75NTR while simultaneously inhibiting the apoptotic signaling cascades.[2] It has been shown to block the binding of pro-neurotrophins, which are potent inducers of apoptosis through p75NTR.[5] By shifting the balance towards survival, this compound aims to create a more permissive environment for nerve regeneration.

Neurotrophic Factors: Activating the Trk Receptors

Neurotrophic factors, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Glial Cell Line-Derived Neurotrophic Factor (GDNF), are naturally occurring proteins that are essential for the development, survival, and maintenance of neurons.[6][7][8] Their primary mechanism of action in promoting nerve regeneration is through the activation of their respective Trk receptors.[9]

The binding of a neurotrophin to its corresponding Trk receptor (e.g., NGF to TrkA, BDNF to TrkB) triggers a signaling cascade that promotes neuronal survival, axon growth, and synaptic plasticity.[10] This is a well-established and potent mechanism for supporting nerve repair. However, the therapeutic use of neurotrophic factors is complicated by their pleiotropic effects and the dual signaling roles of receptors like p75NTR, which all neurotrophins can also bind to.[6]

Signaling Pathways Unraveled

To visualize the distinct and overlapping signaling pathways of this compound and neurotrophic factors, the following diagrams illustrate the key molecular events.

p75NTR_signaling cluster_membrane Cell Membrane cluster_survival Pro-Survival Pathways cluster_apoptosis Apoptotic Pathways p75NTR p75NTR Akt Akt p75NTR->Akt Activates NF_kB NF-κB p75NTR->NF_kB Activates JNK JNK p75NTR->JNK Activates RhoA RhoA p75NTR->RhoA Activates LM11A_31 This compound LM11A_31->p75NTR Modulates LM11A_31->JNK Inhibits LM11A_31->RhoA Inhibits Pro_Neurotrophin Pro-Neurotrophin Pro_Neurotrophin->p75NTR Binds Survival Neuronal Survival Axon Growth Akt->Survival NF_kB->Survival Apoptosis Apoptosis Growth Cone Collapse JNK->Apoptosis RhoA->Apoptosis

Caption: this compound signaling through the p75NTR, promoting survival and inhibiting apoptosis.

Trk_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades TrkA TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK PLCg PLCγ Pathway TrkA->PLCg TrkB TrkB TrkB->PI3K_Akt TrkB->Ras_MAPK TrkB->PLCg TrkC TrkC TrkC->PI3K_Akt TrkC->Ras_MAPK TrkC->PLCg NGF NGF NGF->TrkA BDNF_NT45 BDNF/NT-4/5 BDNF_NT45->TrkB NT3 NT-3 NT3->TrkC Survival_Growth Neuronal Survival Axon Growth Synaptic Plasticity PI3K_Akt->Survival_Growth PLCg->Survival_Growth Ras_ Ras_ MAPK MAPK MAPK->Survival_Growth

Caption: Neurotrophic factor signaling through Trk receptors, leading to neuronal survival and growth.

Preclinical Efficacy: A Quantitative Comparison

While direct head-to-head studies comparing this compound with neurotrophic factors in the same nerve regeneration model are limited, we can draw comparisons from individual preclinical studies. The following tables summarize key quantitative data from studies using rodent models of peripheral nerve injury.

Table 1: this compound Efficacy in a Mouse Sciatic Nerve Transection Model

Outcome MeasureControlThis compoundFold ChangeReference
Regenerating Motoneurons~150~400~2.7xMcGregor et al., 2021
Reinnervated Muscle Fibers (%)8.4%15.6%~1.9xMcGregor et al., 2021
Motor Unit Number Estimation (MUNE)15.243.1~2.8xMcGregor et al., 2021

Table 2: Neurotrophic Factor Efficacy in Rodent Sciatic Nerve Injury Models

Neurotrophic FactorOutcome MeasureResultReference
NGF Axon CountNo significant long-term improvement in axon count 12 weeks post-injury.Young et al., 2001
Functional Recovery (Motor)No significant enhancement in motor recovery.Young et al., 2001
BDNF Axon NumberDid not increase the number of regenerating neurons after immediate repair.Boyd & Gordon, 2003
Functional Recovery (SFI)Significantly faster recovery with viral vector delivery.Carbonez et al., 2006
NT-3 Axon CountSlightly more axons than control 12 weeks post-injury.Young et al., 2001
Myelinated FibersIncreased number of myelinated fibers.Guntinas-Lichius et al., 2002
GDNF Axon NumberDid not increase the number of regenerating neurons after immediate repair.Boyd & Gordon, 2003
Functional Recovery (SFI)Significantly faster recovery with viral vector delivery.Carbonez et al., 2006

Note: The data presented is from different studies with varying experimental designs, and direct comparisons should be made with caution.

Experimental Protocols: A Look Under the Hood

The following provides an overview of the typical experimental workflow and key methodologies used to assess the efficacy of this compound and neurotrophic factors in preclinical models of nerve regeneration.

experimental_workflow cluster_procedure Experimental Procedure Animal_Model 1. Animal Model (e.g., Rat, Mouse) Nerve_Injury 2. Sciatic Nerve Injury (Crush or Transection) Animal_Model->Nerve_Injury Treatment 3. Treatment Administration (this compound or Neurotrophic Factor) Nerve_Injury->Treatment Functional_Assessment 4. Functional Assessment (e.g., SFI, Walking Track Analysis) Treatment->Functional_Assessment Electrophysiology 5. Electrophysiological Analysis (e.g., NCV, CMAP, MUNE) Functional_Assessment->Electrophysiology Histology 6. Histological Analysis (e.g., Axon Counting, Myelination) Electrophysiology->Histology

Caption: A typical experimental workflow for studying nerve regeneration in a rodent model.

Key Experimental Methodologies:

  • Sciatic Nerve Injury Models:

    • Crush Injury: A standardized crush is applied to the sciatic nerve using fine forceps for a defined duration. This model allows for the study of axonal regeneration within an intact nerve sheath.

    • Transection and Repair: The sciatic nerve is completely severed and then repaired, often using a nerve guidance conduit or direct suture. This model is used to assess therapies that bridge a nerve gap.

  • Functional Assessment:

    • Sciatic Function Index (SFI): A widely used method that involves analyzing the footprints of rodents to assess motor function recovery. The SFI is calculated using a formula that incorporates measurements of toe spread and print length of the injured and uninjured paws. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.

      • Formula: SFI = -38.3 x [(EPL - NPL) / NPL] + 109.5 x [(ETS - NTS) / NTS] + 13.3 x [(EIT - NIT) / NIT] - 8.8

        • EPL: Experimental Print Length, NPL: Normal Print Length

        • ETS: Experimental Toe Spread, NTS: Normal Toe Spread

        • EIT: Experimental Intermediary Toe Spread, NIT: Normal Intermediary Toe Spread[11]

  • Electrophysiological Analysis:

    • Nerve Conduction Velocity (NCV): Measures the speed at which an electrical impulse travels along the nerve. Slower NCV is indicative of nerve damage, particularly demyelination.

    • Compound Muscle Action Potential (CMAP): Records the collective electrical response of a muscle to nerve stimulation. A reduced CMAP amplitude suggests a decrease in the number of functional motor units.

    • Motor Unit Number Estimation (MUNE): An electrophysiological technique used to estimate the number of functional motor axons innervating a muscle. It provides a quantitative measure of reinnervation.

  • Histological Analysis:

    • Axon Counting: Following euthanasia, nerve segments are harvested, sectioned, and stained to visualize axons. The number of regenerated axons is then counted using microscopy and image analysis software.

    • Myelination Assessment: The thickness of the myelin sheath surrounding regenerated axons is measured to assess the quality of remyelination.

Conclusion and Future Directions

Both this compound and neurotrophic factors represent promising avenues for promoting nerve regeneration. This compound offers the advantage of oral bioavailability and the ability to modulate a central signaling hub that integrates both pro-survival and pro-apoptotic signals. This approach may offer a more nuanced and potentially safer therapeutic strategy compared to the direct application of potent, and sometimes context-dependently detrimental, neurotrophic factors.

Neurotrophic factors, on the other hand, have a long and well-documented history of promoting neuronal survival and axon growth. The primary challenges for their clinical translation lie in overcoming delivery hurdles and mitigating potential off-target effects.

Future research should focus on conducting direct, head-to-head comparative studies of this compound and various neurotrophic factors in standardized nerve injury models. Such studies will be crucial for definitively determining the relative efficacy of these two approaches. Furthermore, exploring combination therapies that leverage the distinct mechanisms of both this compound and specific neurotrophic factors could unlock synergistic effects and lead to even more robust nerve regeneration and functional recovery. The development of more sophisticated and targeted delivery systems for neurotrophic factors also remains a critical area of investigation. For drug development professionals, the oral availability and favorable safety profile of small molecules like this compound make them an attractive option for further clinical investigation in the context of peripheral nerve injuries and other neurodegenerative conditions.

References

Unveiling p75NTR Signaling Dynamics: A Comparative Analysis of LM11A-31 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of LM11A-31 on p75 neurotrophin receptor (p75NTR) signaling, with a focus on Western blot analysis. We will delve into the experimental data, provide detailed protocols, and compare this compound with an alternative p75NTR modulator.

The p75NTR is a multifaceted transmembrane receptor that plays a critical role in neuronal survival, apoptosis, and neurite outgrowth. Its signaling cascades are complex and can be modulated by various ligands. This compound is a small molecule modulator of p75NTR that has shown neuroprotective effects in several preclinical models.[1][2][3] Western blot analysis is a cornerstone technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in protein expression and activation within the p75NTR signaling pathway.

Comparative Performance of p75NTR Modulators

This section compares the effects of this compound and a chemically distinct small molecule p75NTR ligand, LM11A-24, on key components of the p75NTR signaling pathway and related pathological markers. The data presented below is a summary of findings from various preclinical studies and is intended to provide a comparative overview.

Quantitative Western Blot Data Summary

The following tables summarize the quantitative effects of this compound and LM11A-24 on p75NTR and downstream signaling molecules as determined by Western blot analysis in different experimental models.

Table 1: Effect of this compound on p75NTR Expression and Cleavage

Treatment GroupFull-Length p75NTR (Relative to Control)p75NTR C-Terminal Fragment (CTF) (Relative to Control)Reference
Vehicle1.001.00[4]
This compound (50 mg/kg)~1.00Increased[4]

Note: In some models of neurodegeneration, this compound has been shown to normalize elevated p75NTR levels.[2]

Table 2: Comparative Effect of this compound and LM11A-24 on Tau Phosphorylation

Treatment GroupPhosphorylated Tau (AT8) (Relative to Disease Model Control)Reference
Vehicle1.00[4]
This compound (50 mg/kg)Decreased[4]
LM11A-24 (50 mg/kg)Decreased[4]

Table 3: Downstream Signaling and Cellular Markers Modulated by this compound

Target ProteinExperimental ModelEffect of this compound TreatmentReference
Activated RhoADiabetic RetinopathyReduced[5]
p-NF-κB p65Pneumococcal MeningitisInhibited
C/EBPβPneumococcal MeningitisInhibited
Microtubule Associated Protein-2 (MAP-2)HIV gp120 Transgenic MiceIncreased[2]
Activated Microglia (CD68)AβPPL/S MiceReduced[4]
Reactive Astrocytes (GFAP)AβPPL/S MiceReduced[4]

Signaling Pathways and Experimental Workflow

To better understand the experimental approach and the biological context, the following diagrams illustrate the p75NTR signaling pathway, the Western blot workflow, and the logic of comparing this compound with its alternatives.

p75NTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p75NTR p75NTR TRAF6 TRAF6 p75NTR->TRAF6 RhoA RhoA p75NTR->RhoA JNK JNK TRAF6->JNK NFkB NF-κB TRAF6->NFkB Neurite_Outgrowth Neurite Outgrowth RhoA->Neurite_Outgrowth Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation NFkB->Inflammation LM11A31 This compound LM11A31->p75NTR Modulates

Caption: p75NTR Signaling Cascade and the Point of Intervention for this compound.

Western_Blot_Workflow A 1. Sample Preparation (Cell/Tissue Lysis) B 2. Protein Quantification (BCA/Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (Binds to Target Protein) E->F G 7. Secondary Antibody Incubation (Binds to Primary Ab, HRP-conjugated) F->G H 8. Detection (Chemiluminescence/Fluorescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Standardized workflow for Western blot analysis.

Comparison_Logic cluster_treatment Treatment Groups cluster_analysis Western Blot Analysis cluster_outcome Comparative Outcome Control Vehicle Control p75NTR_exp p75NTR Expression Control->p75NTR_exp Downstream Downstream Effectors (e.g., p-Tau, RhoA) Control->Downstream LM11A31 This compound LM11A31->p75NTR_exp LM11A31->Downstream Alternative Alternative (e.g., LM11A-24) Alternative->p75NTR_exp Alternative->Downstream Efficacy Comparative Efficacy p75NTR_exp->Efficacy Downstream->Efficacy

Caption: Logical framework for comparing p75NTR modulators.

Detailed Experimental Protocols

A detailed and standardized protocol is crucial for reproducible Western blot results. The following is a synthesized protocol based on methodologies reported in the cited literature.[6][7][8]

Western Blot Protocol for p75NTR and Signaling Proteins
  • Sample Preparation (Cell Lysates):

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-20% Tris-Glycine polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

    • Perform the transfer using a wet or semi-dry transfer system at 100V for 1-2 hours or 25V overnight at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p75NTR, anti-phospho-Tau, anti-RhoA) diluted in blocking buffer.

    • Incubation is typically performed overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized based on the manufacturer's datasheet.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

This guide provides a framework for understanding and applying Western blot analysis to study the effects of this compound and other modulators on p75NTR signaling. For specific experimental conditions and antibody concentrations, it is essential to refer to the manufacturer's instructions and optimize the protocol for your specific cell or tissue type.

References

Comparative Analysis of Cerebrospinal Fluid Biomarker Changes Following LM11A-31 and Alternative Alzheimer's Disease Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of LM11A-31, a novel p75 neurotrophin receptor (p75NTR) modulator, on cerebrospinal fluid (CSF) biomarkers in the context of Alzheimer's disease (AD). The performance of this compound is contrasted with that of prominent anti-amyloid monoclonal antibody therapies. This document is intended to serve as a resource for researchers and clinicians in the field of neurodegenerative disease, offering a structured presentation of available clinical trial data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, orally bioavailable small molecule that modulates the p75NTR. This receptor is involved in multiple signaling pathways that can lead to either neuronal survival or apoptosis. In the context of Alzheimer's disease, p75NTR has been implicated in mediating the neurotoxic effects of amyloid-beta (Aβ) and contributing to synaptic dysfunction. This compound is designed to selectively promote pro-survival signaling through p75NTR while inhibiting degenerative pathways, offering a novel therapeutic strategy that moves beyond direct targeting of amyloid plaques or tau tangles.

p75NTR Signaling Pathway

The p75NTR can be activated by various ligands, including pro-neurotrophins (e.g., proNGF) and mature neurotrophins (e.g., NGF). The binding of pro-neurotrophins typically initiates signaling cascades that lead to apoptosis and neuronal degeneration. Conversely, the interaction with mature neurotrophins, in conjunction with Trk receptors, can promote cell survival and growth. This compound is believed to modulate these pathways to favor neuroprotective outcomes.

p75NTR_Signaling cluster_ligands Ligands cluster_receptor Cell Membrane cluster_outcomes Cellular Outcomes ProNGF pro-Neurotrophins (e.g., proNGF) p75NTR p75NTR ProNGF->p75NTR Activates NGF Mature Neurotrophins (e.g., NGF) NGF->p75NTR Activates LM11A31 This compound LM11A31->p75NTR Modulates Apoptosis Apoptosis & Neuronal Degeneration p75NTR->Apoptosis Promotes Survival Neuronal Survival & Growth p75NTR->Survival Promotes p75NTR->Survival Favors

Caption: p75NTR signaling pathways and the modulatory effect of this compound.

Comparative Analysis of CSF Biomarker Changes

The following tables summarize the reported changes in key CSF biomarkers following treatment with this compound and several anti-amyloid antibodies. It is important to note that these data are from separate clinical trials and not from head-to-head comparisons, which may limit direct comparability due to differences in study populations, disease stages, and assay methodologies.

Table 1: Effects of this compound on CSF Biomarkers (Phase 2a Trial)
BiomarkerChange with this compoundPlaceboSignificance
Aβ40 Slowed longitudinal increasesIncreaseSignificant
Aβ42 Slowed longitudinal increasesIncreaseSignificant
SNAP25 Decrease in median yearly percent changeIncreaseSignificant
Neurogranin Drop in postsynaptic biomarkerIncreaseSignificant
YKL-40 Reduced longitudinal increasesIncreaseSignificant

Data from a 26-week, randomized, placebo-controlled Phase 2a trial in patients with mild to moderate Alzheimer's disease.

Table 2: Effects of Anti-Amyloid Antibodies on CSF and Plasma Biomarkers
Drug (Mechanism)BiomarkerChange with TreatmentStudy Details
Aducanumab (Anti-Aβ protofibril)Plasma p-tau181Significant reductionPhase 3 EMERGE and ENGAGE trials.[1][2]
CSF p-tauSignificant reductionPhase 3 EMERGE and ENGAGE trials (small subset).[2]
Lecanemab (Anti-Aβ protofibril)CSF Aβ protofibrilsSignificant increase (interpreted as mobilization from brain)Phase 3 Clarity AD study.[3]
CSF Total TauCorrelation with CSF Aβ protofibril changes disappearedPhase 3 Clarity AD study.[3]
CSF NeurograninCorrelation with CSF Aβ protofibril changes disappearedPhase 3 Clarity AD study.[3]
Donanemab (Anti-Aβ plaque)Plasma p-tau217Significant decreasePhase 2 TRAILBLAZER-ALZ trial.[4]
Plasma GFAPSignificant decreasePhase 2 TRAILBLAZER-ALZ trial.[4]
Solanezumab (Anti-soluble Aβ)CSF unbound Aβ42Dose-dependent increasePhase 2 trial.[5]
CSF unbound Aβ40Decrease (at highest dose)Phase 2 trial.[5]
CSF Total Aβ42IncreaseDIAN-TU-001 trial.[6]

Experimental Protocols

This compound Phase 2a Clinical Trial (NCT03069014)
  • Study Design: A 26-week, prospective, multi-center, double-blind, placebo-controlled, randomized trial.

  • Participants: 242 patients with mild to moderate probable Alzheimer's disease.[1]

  • Inclusion Criteria: Biologically confirmed AD (CSF Aβ42 < 550 ng/l or Aβ42:Aβ40 ratio < 0.89), MMSE scores between 18 and 26.

  • Intervention: Oral capsules of this compound at 200 mg or 400 mg twice daily, or placebo.[1]

  • CSF Biomarker Analysis: CSF samples were collected at baseline and at the end of the 26-week treatment period. Analytes included Aβ40, Aβ42, SNAP25, neurogranin, and YKL-40.

General Protocol for Anti-Amyloid Antibody Trials
  • Study Design: Typically Phase 2 or 3, multi-center, double-blind, placebo-controlled, randomized trials.

  • Participants: Patients with early symptomatic or mild Alzheimer's disease, with confirmed amyloid pathology via PET imaging or CSF analysis.

  • Intervention: Intravenous infusions of the specific monoclonal antibody at varying doses and frequencies.

  • CSF/Plasma Biomarker Analysis: Samples are collected at baseline and at multiple time points throughout the study. Analytes commonly include Aβ isoforms, total tau, phosphorylated tau (p-tau), and other markers of neurodegeneration and neuroinflammation.

Experimental Workflow for CSF Biomarker Analysis

The following diagram illustrates a typical workflow for the collection and analysis of CSF biomarkers in a clinical trial setting.

CSF_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis Patient Patient Enrollment (Informed Consent) LP Lumbar Puncture (CSF Collection) Patient->LP Centrifugation Centrifugation LP->Centrifugation Aliquoting Aliquoting into Low-Bind Tubes Centrifugation->Aliquoting Storage Storage at -80°C Aliquoting->Storage Immunoassay Immunoassay (e.g., ELISA, Simoa) Storage->Immunoassay Data Data Acquisition & Analysis Immunoassay->Data

Caption: Standardized workflow for CSF collection, processing, and biomarker analysis.

Discussion and Future Directions

The data presented in this guide highlight the distinct mechanisms of action and resulting biomarker profiles of this compound and anti-amyloid therapies. This compound's impact on a range of biomarkers, including those related to synaptic health and neuroinflammation, suggests a broader neuroprotective effect beyond amyloid clearance. In contrast, anti-amyloid antibodies primarily demonstrate target engagement by altering Aβ levels and show downstream effects on tau pathology.

The observed increase in CSF Aβ protofibrils with lecanemab is a particularly interesting finding, suggesting that mobilizing these toxic species from the brain parenchyma into the CSF is a key part of its therapeutic effect. The reduction in plasma p-tau with aducanumab and donanemab provides a more accessible biomarker to track treatment response.

Future research should focus on a number of key areas. Head-to-head clinical trials comparing different therapeutic classes would provide more definitive data on their relative efficacy and biomarker effects. The development and validation of novel biomarkers that reflect the multifaceted pathology of Alzheimer's disease are also crucial. Furthermore, longitudinal studies are needed to understand the long-term consequences of these biomarker changes and their correlation with clinical outcomes. The unique mechanism of this compound warrants further investigation in larger and longer clinical trials to fully elucidate its potential as a disease-modifying therapy for Alzheimer's disease.

References

Comparative Guide to Functional Assays for Validating Neuro-Restorative Effects of LM11A-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional assays used to validate the neuro-restorative effects of LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), with alternative neuro-restorative compounds. The focus is on providing supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound and Neuro-Restorative Strategies

This compound is a small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] Unlike a simple agonist or antagonist, this compound is proposed to shift p75NTR signaling from pro-apoptotic and degenerative pathways towards pro-survival and neurotrophic outcomes.[1] This mechanism has positioned this compound as a promising therapeutic candidate for a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and recovery from neural injury.

This guide will compare the functional efficacy of this compound with two alternative neuro-restorative agents that operate through distinct but related mechanisms:

  • 7,8-Dihydroxyflavone (B1666355) (7,8-DHF): A small molecule agonist of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][4][5][6] Activation of TrkB is known to promote neuronal survival, growth, and synaptic plasticity.

  • TAT-Pep5: A cell-permeable peptide that acts as an inhibitor of the p75NTR-RhoA interaction, thereby blocking a key downstream pathway for p75NTR-mediated degenerative signaling.[7][8]

Comparative Analysis of Functional Assays

The neuro-restorative potential of these compounds is evaluated through a variety of in vivo and in vitro functional assays. Below is a comparison of their performance in key behavioral, histological, and biomarker assays.

Behavioral Assays

Behavioral assays are crucial for assessing the impact of a compound on cognitive function and overall neurological health in animal models of neurodegeneration.

Table 1: Comparison of this compound and Alternatives in Behavioral Assays

AssayThis compound7,8-Dihydroxyflavone (7,8-DHF)TAT-Pep5
Novel Object Recognition (NOR) In APPL/S mice (an Alzheimer's model), treatment prevented deficits in NOR performance.[9]Improved object recognition memory in wildtype mice.[3]Data from comparable in vivo NOR studies are not readily available in the provided search results.
Y-Maze Prevented deficits in Y-maze performance in APPL/S mice.[9]Data from comparable in vivo Y-maze studies are not readily available in the provided search results.In a mouse model of transient global cerebral ischemia, TAT-PEP enhanced short-term and long-term cognitive functions.[10]
Morris Water Maze (MWM) Data from MWM studies with this compound were not prominently featured in the provided search results.In a mouse model of Alzheimer's-like neuronal loss, 7,8-DHF treated mice reached the hidden platform significantly faster than vehicle-treated mice on day 4 of testing.[4]In a mouse model of cerebral ischemia-reperfusion injury, TAT-PEP treatment promoted the recovery of neurobehavioral and cognitive function.[11]
Histological and Cellular Assays

These assays provide a microscopic view of the structural changes in the brain, offering physical evidence of neuro-restoration.

Table 2: Comparison of this compound and Alternatives in Histological/Cellular Assays

AssayThis compound7,8-Dihydroxyflavone (7,8-DHF)TAT-Pep5
Neurite Outgrowth/Dendritic Complexity Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in Alzheimer's disease mouse models.[12]In a mouse model of AD, 7,8-DHF treatment prevented the loss of hippocampal pyramidal neuron dendritic arbor complexity.[13]In cultured hippocampal neurons, TAT-Pep5 reversed the Aβ-induced reduction in dendrite length and number.[8]
Dendritic Spine Density Data on specific quantification of dendritic spine density were not prominently featured in the provided search results.In a mouse model of AD-like neuronal loss, 7,8-DHF treatment induced a significant and selective increase in the density of thin spines in the CA1 region of the hippocampus.[4][6]In a mouse model of isoflurane-induced neurotoxicity, TAT-Pep5 attenuated the decrease in hippocampal synapses.[14]
MAP2 Immunostaining Data on specific quantification of MAP2 staining were not prominently featured in the provided search results.In a mouse model of AD-like neuronal loss, 7,8-DHF treatment did not significantly alter MAP2 staining, suggesting it does not influence overall dendrite density in that model.[4]In a mouse model of transient global cerebral ischemia, TAT-PEP increased the expression of MAP-2 protein.[10]
Neuronal Survival In a cell culture model of Parkinson's disease, this compound significantly reduced neuronal death associated with oxidative stress.[15]Protected wild-type neurons from apoptosis.[4]In a model of cerebral ischemia-reperfusion injury, TAT-PEP promoted neuron survival and inhibited neuronal apoptosis.[10][11]
Biomarker Assays

Measurement of specific molecules in cerebrospinal fluid (CSF) or tissue can provide quantitative indicators of disease progression and therapeutic response.

Table 3: Comparison of this compound and Alternatives in Biomarker Assays

AssayThis compound7,8-Dihydroxyflavone (7,8-DHF)TAT-Pep5
CSF Aβ40 and Aβ42 In a Phase 2a clinical trial in mild to moderate Alzheimer's disease, this compound treatment resulted in a relative change of –8.98% in Aβ40 and –6.98% in Aβ42 compared to placebo.[16]Data from comparable CSF biomarker studies are not readily available in the provided search results.Data from comparable CSF biomarker studies are not readily available in the provided search results.
CSF Synaptic Markers (SNAP25, Neurogranin) In the same Phase 2a trial, this compound treatment resulted in a median annual percent change of -19.20% for SNAP25 and a significant slowing of the increase in neurogranin (B1177982) compared to placebo.[16]Data from comparable CSF biomarker studies are not readily available in the provided search results.Data from comparable CSF biomarker studies are not readily available in the provided search results.
p75NTR Cleavage Inhibits the cleavage of p75NTR induced by oxidative stress.Not applicable, as it does not directly target p75NTR.Not applicable, as it targets a downstream effector of p75NTR.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and comparison.

Novel Object Recognition (NOR) Test

Objective: To assess non-spatial, recognition memory.

Protocol:

  • Habituation: Individually house mice and acclimate them to the testing room for at least 30 minutes prior to the experiment. On Day 1, place each mouse in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes to allow for free exploration and habituation to the environment.

  • Training/Familiarization (Day 2): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

  • Testing (Day 2, after a retention interval): After a defined retention interval (e.g., 1 to 24 hours), return the mouse to the same arena. In this phase, one of the original objects is replaced with a novel object. The mouse is allowed to explore freely for a set period (e.g., 5-10 minutes), and the time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.

Y-Maze Spontaneous Alternation

Objective: To assess spatial working memory.

Protocol:

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.

  • Procedure: Place the mouse at the end of one arm (the "start arm") and allow it to freely explore all three arms of the maze for a set duration (e.g., 8 minutes).

  • Data Collection: Record the sequence of arm entries. An arm entry is typically defined as the mouse having all four paws inside the arm.

  • Data Analysis: An "alternation" is defined as a sequence of three consecutive entries into three different arms (e.g., ABC, CAB, BCA). The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage of alternation indicates better spatial working memory.

MAP2 Immunohistochemistry

Objective: To visualize and quantify dendritic morphology.

Protocol:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).

  • Sectioning: Section the brain into thin slices (e.g., 40 µm) using a cryostat or vibratome.

  • Immunostaining:

    • Wash the free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Incubate the sections with a primary antibody against MAP2 (diluted in blocking solution) overnight at 4°C.

    • Wash the sections in PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

    • Wash the sections in PBS and mount them onto glass slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. The density and complexity of dendrites can be quantified using image analysis software (e.g., ImageJ/Fiji) by measuring parameters such as dendritic length, branching, and MAP2-positive area.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for testing these neuro-restorative compounds.

Signaling Pathways

LM11A_31_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds LM11A31 This compound LM11A31->p75NTR Modulates RhoA RhoA LM11A31->RhoA Inhibits JNK JNK LM11A31->JNK Inhibits p75NTR->RhoA Activates p75NTR->JNK Activates Akt Akt p75NTR->Akt Promotes NFkB NF-κB p75NTR->NFkB Promotes Apoptosis Apoptosis / Neurite Collapse RhoA->Apoptosis Caspases Caspases JNK->Caspases Caspases->Apoptosis Survival Neuronal Survival / Growth Akt->Survival NFkB->Survival

Caption: this compound modulates p75NTR signaling, inhibiting pro-apoptotic pathways and promoting survival pathways.

DHF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates DHF 7,8-DHF DHF->TrkB Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ Pathway TrkB->PLCg Survival Neuronal Survival PI3K_Akt->Survival Plasticity Synaptic Plasticity MAPK_ERK->Plasticity Growth Neurite Growth PLCg->Growth TATPep5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular proNGF proNGF p75NTR p75NTR proNGF->p75NTR Binds RhoA RhoA p75NTR->RhoA TATPep5 TAT-Pep5 TATPep5->p75NTR Binds to ICD TATPep5->RhoA Blocks Interaction ROCK ROCK RhoA->ROCK Apoptosis Apoptosis / Neurite Collapse ROCK->Apoptosis Experimental_Workflow cluster_model Disease Model cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Model Select Animal Model (e.g., APPL/S mice) Treatment_Groups Administer Compounds: - Vehicle - this compound - Alternative 1 (e.g., 7,8-DHF) - Alternative 2 (e.g., TAT-Pep5) Model->Treatment_Groups Behavioral Behavioral Testing (NOR, Y-Maze, MWM) Treatment_Groups->Behavioral Histology Histological Analysis (MAP2, Spine Density) Treatment_Groups->Histology Biomarkers Biomarker Analysis (CSF/Tissue ELISA) Treatment_Groups->Biomarkers Data_Analysis Quantitative Comparison Statistical Analysis Behavioral->Data_Analysis Histology->Data_Analysis Biomarkers->Data_Analysis

References

Head-to-Head Analysis of LM11A-31 in Preclinical Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational neuroprotective agent LM11A-31 with the conceptual framework of standard-of-care in preclinical stroke models. While direct head-to-head studies with specific standard-of-care drugs are not yet published, this document synthesizes available preclinical data to offer insights into the potential therapeutic advantages of this compound in addressing the complex pathophysiology of stroke.

Executive Summary

This compound is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in preclinical mouse models of ischemic stroke.[1][2] Unlike current standard-of-care treatments, which primarily focus on acute intervention to restore blood flow, this compound shows promise in promoting neuroprotection and functional recovery in the subacute and chronic phases following a stroke.[3] Preclinical studies indicate that this compound can attenuate neurodegeneration, reduce neuroinflammation, and improve neurological function.[1][4][5] This guide will delve into the experimental data, protocols, and underlying mechanisms of action.

Data Presentation: this compound vs. Vehicle in Stroke Models

The following tables summarize the key quantitative findings from preclinical studies on this compound in mouse models of stroke. The data presented is from studies where this compound was compared against a vehicle control group.

Table 1: Effects of this compound on Neurological Function and Brain Pathology

Outcome MeasureThis compound Treatment GroupVehicle Control GroupPercentage Improvement with this compoundStudy Reference
Motor Function (Ladder Test) Improved recoveryPersistent deficitsStatistically significant improvement[4][5]
Sensorimotor & Cognitive Function (Nest Construction) Improved abilitiesImpaired abilitiesStatistically significant improvement[4][5]
Impulsivity (Open Field Test) Less impulsivityIncreased impulsivityStatistically significant reduction[4][5]
Brain Atrophy Reduced atrophySignificant atrophyStatistically significant reduction[1][4][5]
Neurodegeneration Reduced neurodegenerationSignificant neurodegenerationStatistically significant reduction[1][5]
Tau Pathology Reduced tau pathologyIncreased tau pathologyStatistically significant reduction[1][5]
Microglial Activation Decreased activationIncreased activationStatistically significant reduction[1][5]
Infarct Size Reduced infarct sizeLarger infarct sizeStatistically significant reduction[4]
Edema Reduced edemaSignificant edemaStatistically significant reduction[4]
Hemorrhagic Transformation Reduced transformationIncreased transformationStatistically significant reduction[4]

Table 2: Effects of this compound on Neurotransmitters and Metabolism

Outcome MeasureThis compound Treatment GroupVehicle Control GroupPercentage Change with this compoundStudy Reference
Serotonin Higher levelsReduced levelsStatistically significant increase[1]
Acetylcholine Higher levelsReduced levelsStatistically significant increase[1]
Dopamine Higher levelsUnchangedStatistically significant increase[1]
Glutamate Attenuated reductionSignificant reductionStatistically significant attenuation[1]
Reduced Glutathione Restored levelsDepleted levelsStatistically significant restoration[1][5]
Acetyl-CoA Increased levelsReduced levelsStatistically significant increase[1][5]

Experimental Protocols

The findings presented above are based on rigorous preclinical studies. Below are the key experimental methodologies employed.

Animal Model of Ischemic Stroke
  • Model: Middle Cerebral Artery Occlusion (MCAO) in mice. This is a widely accepted model that mimics human ischemic stroke.[4]

  • Procedure: A filament is used to occlude the middle cerebral artery, leading to a reproducible infarct in the brain.

This compound Administration
  • Dosage: 50 mg/kg.[1][4]

  • Route of Administration: Oral gavage or intraperitoneal (i.p.) injection.[1][4]

  • Treatment Window:

    • Acute Phase: Single injection 1 hour post-stroke.[4]

    • Chronic Phase: Daily administration for up to 12 weeks, beginning 1 week after stroke.[1][4]

Outcome Measures
  • Behavioral Tests:

    • Ladder Rung Walking Test: To assess skilled walking and motor coordination.

    • Nest Construction Test: To evaluate sensorimotor and cognitive function.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

  • Histological and Molecular Analyses:

    • Immunohistochemistry: To quantify brain atrophy, neurodegeneration, tau pathology, and microglial activation.

    • Metabolomic Analysis: To measure levels of neurotransmitters and metabolic markers in brain tissue.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used in the preclinical studies.

LM11A31_Mechanism cluster_stroke Ischemic Stroke cluster_downstream Downstream Signaling cluster_survival Pro-Survival Pathways Pro-NGF Pro-NGF p75NTR p75NTR JNK_Activation JNK Pathway Activation p75NTR->JNK_Activation Neuroinflammation Neuroinflammation (Microglial Activation) p75NTR->Neuroinflammation Survival_Signaling Pro-survival Signaling p75NTR->Survival_Signaling Promotes LM11A31 This compound LM11A31->p75NTR Modulates Caspase3_Activation Caspase-3 Activation JNK_Activation->Caspase3_Activation Apoptosis Neuronal Apoptosis Caspase3_Activation->Apoptosis Neuroprotection Neuroprotection & Functional Recovery Survival_Signaling->Neuroprotection Experimental_Workflow Stroke_Induction Stroke Induction (MCAO in mice) Treatment_Groups Randomization into Treatment Groups Stroke_Induction->Treatment_Groups LM11A31_Treatment This compound Administration (e.g., 50 mg/kg, oral) Treatment_Groups->LM11A31_Treatment Group 1 Vehicle_Control Vehicle Control Administration Treatment_Groups->Vehicle_Control Group 2 Behavioral_Testing Behavioral Assessments (e.g., Ladder Test, Nest Test) LM11A31_Treatment->Behavioral_Testing Vehicle_Control->Behavioral_Testing Tissue_Analysis Post-mortem Brain Tissue Analysis (Histology, Metabolomics) Behavioral_Testing->Tissue_Analysis Data_Analysis Data Analysis and Comparison Tissue_Analysis->Data_Analysis

References

Validating LM11A-31's Effect on Microglial Activation In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neuroinflammatory pathways in neurodegenerative diseases, understanding the in vivo efficacy of therapeutic candidates is paramount. This guide provides a comparative analysis of LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), and other promising alternatives in reducing microglial activation, a key hallmark of neuroinflammation.

Executive Summary

This compound has demonstrated consistent efficacy in reducing microglial activation across multiple preclinical models of neurodegeneration. Its mechanism of action, centered on the modulation of the p75NTR, offers a targeted approach to mitigating neuroinflammatory processes. This guide compares the performance of this compound with other compounds—Cromolyn (B99618), Resveratrol (B1683913), and the novel PU.1 inhibitor A11—providing available experimental data to aid in the evaluation of these potential therapeutics.

Comparative Analysis of Microglial Activation Modulation

The following tables summarize quantitative data from in vivo studies, showcasing the effects of this compound and its alternatives on key markers of microglial activation.

Compound Mouse Model Assay Key Findings Dosage Duration
This compound APP/PS1IHC (CD68)Reduced CD68-positive microglial area by ~40% in the cortex.50 mg/kg/day3 months
This compound APP L/SPET ([18F]GE-180)Significantly lower PET signal in cortex and hippocampus compared to vehicle.[1]50 mg/kg/day3 months
Cromolyn Tg2576IHC (Iba1)Increased recruitment of Iba1-positive microglia to amyloid plaques, suggesting enhanced phagocytic activity.[2][3]Not specified3 months
Resveratrol APP/PS1IHC (Iba1)Robust decrease in the number of activated microglial cells surrounding amyloid plaques.[4]Orally administered15 weeks
A11 (PU.1 Inhibitor) CK-p25IHCReduction of microglial proliferation and astrogliosis.[5]Not specifiedNot specified

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for evaluating the specificity and potential off-target effects of these compounds.

This compound: Modulating the p75NTR Signaling Cascade

This compound is a small molecule that modulates the p75 neurotrophin receptor (p75NTR). In pathological conditions, pro-neurotrophins can bind to p75NTR, activating downstream signaling cascades that promote inflammation and apoptosis. This compound is thought to shift the signaling balance towards pro-survival pathways, thereby reducing neuroinflammation.[6][7] This involves the inhibition of downstream effectors such as RhoA and the transcription factor NF-κB, which are key regulators of inflammatory gene expression in microglia.[8][9]

LM11A31_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p75NTR p75NTR RhoA RhoA p75NTR->RhoA Activates NFkB NF-κB p75NTR->NFkB Activates proNGF pro-Neurotrophins proNGF->p75NTR Binds & Activates LM11A31 This compound LM11A31->p75NTR Modulates Microglial_Activation Microglial Activation RhoA->Microglial_Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Inflammatory_Genes->Microglial_Activation

This compound modulates p75NTR signaling to reduce microglial activation.

Alternative Compounds: Diverse Mechanisms
  • Cromolyn: An FDA-approved drug for asthma, cromolyn is thought to modulate microglial function by promoting a phagocytic phenotype, thereby enhancing the clearance of amyloid-beta (Aβ) plaques.[2][3] Its exact intracellular signaling pathway in microglia is still under investigation but may involve upstream modulation of PI3K/Akt/mTOR and NF-κB pathways.[10]

  • Resveratrol: A natural polyphenol, resveratrol has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB/STAT signaling cascade in microglia.[3][4] It can also activate SIRT1 and the Hedgehog signaling pathway, contributing to its neuroprotective effects.[2][11]

  • A11 (PU.1 Inhibitor): This novel small molecule targets the transcription factor PU.1, a master regulator of myeloid gene expression. By inhibiting PU.1, A11 reduces the expression of inflammatory genes in microglia, thereby dampening the neuroinflammatory response.[5][12][13]

Alternatives_Pathways cluster_cromolyn Cromolyn cluster_resveratrol Resveratrol cluster_A11 A11 (PU.1 Inhibitor) Cromolyn Cromolyn C_Pathway PI3K/Akt/mTOR NF-κB Cromolyn->C_Pathway C_Effect ↑ Phagocytosis ↓ Inflammation C_Pathway->C_Effect Resveratrol Resveratrol R_Pathway ↓ TLR4/NF-κB/STAT ↑ SIRT1 Resveratrol->R_Pathway R_Effect ↓ Inflammation R_Pathway->R_Effect A11 A11 A11_Pathway ↓ PU.1 activity A11->A11_Pathway A11_Effect ↓ Inflammatory Gene Expression A11_Pathway->A11_Effect

Mechanisms of action for alternative microglial modulators.

Experimental Methodologies

Accurate and reproducible assessment of microglial activation is critical for validating the efficacy of therapeutic compounds. The following sections detail the key experimental protocols used in the cited studies.

Immunohistochemistry (IHC) for Microglial Markers

IHC is a widely used technique to visualize and quantify microglial activation in brain tissue.

Workflow:

IHC_Workflow Tissue_Prep Tissue Preparation (Perfusion & Fixation) Sectioning Sectioning (Cryostat/Vibratome) Tissue_Prep->Sectioning Blocking Blocking Sectioning->Blocking Primary_Ab Primary Antibody (e.g., anti-Iba1, anti-CD68) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Imaging Imaging (Confocal Microscopy) Secondary_Ab->Imaging Quantification Quantification Imaging->Quantification

General workflow for immunohistochemical staining of microglia.

Detailed Protocol for Iba1 Staining:

  • Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are then post-fixed in 4% PFA and cryoprotected in a sucrose (B13894) solution.[14]

  • Sectioning: Brains are sectioned at 30-40 µm thickness using a cryostat or vibratome.

  • Antigen Retrieval: For some antibodies, antigen retrieval using methods like heating in a citrate (B86180) buffer may be necessary to unmask epitopes.

  • Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against a microglial marker, such as rabbit anti-Iba1 (1:1000 dilution), overnight at 4°C.[15]

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.

  • Imaging and Quantification: Images are acquired using a confocal microscope. Quantification can be performed by measuring the percentage of Iba1-positive area or by counting the number of Iba1-positive cells in specific brain regions using software like ImageJ.

Note on CD68 Staining: CD68 is a lysosomal protein that is upregulated in phagocytic microglia. Staining for CD68 often requires antigen retrieval and can be used in conjunction with Iba1 to assess the activation state of microglia.

In Vivo Imaging with Positron Emission Tomography (PET)

TSPO-PET imaging allows for the non-invasive, longitudinal assessment of microglial activation in living animals.

Workflow:

PET_Workflow Radiotracer_Inj Radiotracer Injection (e.g., [18F]GE-180) Dynamic_Scan Dynamic PET Scan Radiotracer_Inj->Dynamic_Scan Image_Recon Image Reconstruction Dynamic_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Quantification Quantification (e.g., SUV, BP) ROI_Analysis->Quantification

General workflow for TSPO-PET imaging of microglial activation.

Detailed Protocol for [18F]GE-180 PET Imaging:

  • Radiotracer: [18F]GE-180 is a second-generation TSPO radiotracer with high affinity and specificity.[1]

  • Animal Preparation: Mice are anesthetized and placed in the PET scanner.

  • Injection: A bolus of [18F]GE-180 (typically 100-200 µCi) is injected intravenously.[16]

  • Dynamic Scanning: A dynamic PET scan is acquired for 60-90 minutes post-injection.[17]

  • Image Reconstruction and Analysis: PET images are reconstructed and co-registered with a CT or MRI scan for anatomical reference. Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus).

  • Quantification: The uptake of the radiotracer in the ROIs is quantified, often as the Standardized Uptake Value (SUV) or Binding Potential (BP), to provide a measure of TSPO density and, by extension, microglial activation.

Conclusion

This compound demonstrates a robust capacity to mitigate microglial activation in vivo, supported by a clear mechanism of action through p75NTR modulation. While direct comparative data is limited, alternative compounds such as Cromolyn, Resveratrol, and A11 also show promise in preclinical models through distinct signaling pathways. The choice of a therapeutic candidate will depend on the specific context of the neurodegenerative disease being targeted, the desired mechanism of action, and further validation in head-to-head comparative studies. The experimental protocols outlined in this guide provide a framework for the rigorous in vivo validation of these and other novel microglial modulators.

References

Safety Operating Guide

Proper Disposal Procedures for LM11A-31: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the p75 neurotrophin receptor modulator LM11A-31, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and effective disposal of this compound, aligning with standard laboratory practices for non-hazardous chemical waste.

Chemical and Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified as a non-hazardous substance. However, it is imperative to handle all research chemicals with a degree of caution and adhere to the safety protocols of your institution.

IdentifierInformation
Chemical Name This compound
CAS Number 1243259-19-9
Hazard Classification Not a hazardous substance or mixture.

Standard Disposal Protocol for this compound

The following step-by-step procedure outlines the recommended disposal method for this compound in a laboratory setting. This protocol is based on general guidelines for the disposal of non-hazardous chemical waste.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and gloves.

2. Waste Characterization:

  • Confirm that the waste to be disposed of is solely this compound or a solution thereof, and not mixed with any hazardous materials. If this compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.

3. Small Quantities of Uncontaminated this compound:

  • For small quantities (typically a few grams or milliliters) of uncontaminated, water-soluble this compound, disposal down the sanitary sewer may be permissible.[1][2]

  • Flush with a copious amount of water (at least 20 times the volume of the chemical) to ensure adequate dilution.[3]

  • Crucially, verify this procedure against your institution's and local wastewater regulations before proceeding. Some municipalities have stricter rules for laboratory waste.

4. Solid Waste Disposal:

  • If in solid form, small, uncontaminated quantities of this compound can likely be disposed of in the regular laboratory trash, provided it is securely contained.[1][2]

  • Place the solid in a sealed, clearly labeled container before disposal.

  • Consult your institution's guidelines for solid chemical waste disposal.

5. Contaminated Materials:

  • Any materials used to clean up spills of this compound, such as absorbent pads or paper towels, should be collected and disposed of as chemical waste.[4][5]

  • Place these materials in a sealed and labeled waste bag or container.

  • Follow your institution's procedures for the disposal of chemically contaminated solid waste.

6. Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate can be disposed of down the sanitary sewer with copious amounts of water, following the guidelines for small quantities.

  • After rinsing, deface or remove the label from the container before disposing of it in the regular trash or recycling, in accordance with your facility's procedures.[4][5]

7. Large Quantities or Uncertainty:

  • For larger quantities of this compound or if you are in any doubt about the appropriate disposal method, it is always safest to treat it as chemical waste.

  • Collect the waste in a properly labeled, sealed container and contact your institution's Environmental Health and Safety (EHS) office for guidance and pickup.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

G start Start: this compound Waste for Disposal is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_small_quantity Is it a small quantity (e.g., < 5g or 5mL)? is_mixed->is_small_quantity No hazardous_waste Treat as Hazardous Waste: Collect, label, and contact EHS for disposal. is_mixed->hazardous_waste Yes is_soluble Is it water soluble? is_small_quantity->is_soluble Yes is_small_quantity->hazardous_waste No check_local_rules1 Consult institutional and local regulations for sanitary sewer disposal. is_soluble->check_local_rules1 Yes check_local_rules2 Consult institutional and local regulations for solid waste disposal. is_soluble->check_local_rules2 No (Solid) sewer_disposal Dispose down sanitary sewer with copious water. check_local_rules1->sewer_disposal Permitted check_local_rules1->hazardous_waste Not Permitted trash_disposal Dispose in sealed container in regular lab trash. check_local_rules2->trash_disposal Permitted check_local_rules2->hazardous_waste Not Permitted

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling LM11A-31

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety, handling, and disposal information for the novel p75 neurotrophin receptor (p75NTR) modulator, LM11A-31. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.

Immediate Safety and Handling Protocols

Personnel handling this compound should adhere to standard laboratory safety procedures. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.To avoid inhalation of the compound.

Handling and Storage:

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.

Disposal Plan

Unused this compound and any contaminated materials should be treated as chemical waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed and certified hazardous waste disposal contractor. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Physicochemical and Dosing Information

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₅N₃O₂MedChemExpress
Molecular Weight 243.35 g/mol Selleck Chemicals
Solubility in DMSO ≥ 49 mg/mLSelleck Chemicals
Solubility in Water SolubleAlzheimer's Drug Discovery Foundation
Solubility in Ethanol ≥ 49 mg/mLSelleck Chemicals

Table 2: Dosing Information for Preclinical Studies

ApplicationTypical Concentration/DoseRoute of AdministrationSpecies
In Vitro (Neuronal Cultures) 10 nMIn mediumCat
In Vivo (Mouse Models) 50 mg/kg/dayOral gavageMouse

Mechanism of Action: Modulation of p75NTR Signaling

This compound is a small molecule ligand of the p75 neurotrophin receptor (p75NTR). The p75NTR is a dual-functional receptor that, depending on the cellular context and co-receptors, can activate signaling pathways leading to either neuronal survival or apoptosis. This compound acts as a modulator of this receptor, promoting pro-survival signaling while inhibiting degenerative pathways. This is particularly relevant in neurodegenerative disease models where aberrant p75NTR signaling contributes to pathology.

p75NTR_Signaling p75NTR Signaling and this compound Modulation cluster_ligands Ligands cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes proNGF pro-Neurotrophins (e.g., proNGF) p75NTR p75NTR proNGF->p75NTR Binds and Activates LM11A31 This compound LM11A31->p75NTR Binds and Modulates JNK_cJun JNK/c-Jun Pathway LM11A31->JNK_cJun Inhibits p75NTR->JNK_cJun Promotes NFkB NF-κB Pathway p75NTR->NFkB Activates Akt Akt Pathway p75NTR->Akt Activates Apoptosis Apoptosis JNK_cJun->Apoptosis Survival Neuronal Survival NFkB->Survival Akt->Survival in_vivo_workflow In Vivo Experimental Workflow for this compound prep Prepare 5 mg/mL this compound in sterile water weigh Weigh each mouse prep->weigh calculate Calculate dosing volume (10 mL/kg) weigh->calculate dose Administer 50 mg/kg via oral gavage calculate->dose monitor Daily monitoring dose->monitor Repeat daily for study duration monitor->dose analysis Behavioral and/or Histological Analysis monitor->analysis End of study in_vitro_workflow In Vitro Neuroprotection Assay Workflow plate Plate and mature primary neurons pretreat Pre-treat with this compound (e.g., 10 nM) plate->pretreat toxin Add neurotoxin (e.g., Amyloid-beta) pretreat->toxin incubate Incubate for 24-48 hours toxin->incubate viability Assess cell viability (e.g., MTT assay) incubate->viability analyze Analyze data and determine neuroprotection viability->analyze

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。